Sodium 4,4'-(propane-2,2-diyl)diphenolate
Description
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Properties
IUPAC Name |
disodium;4-[2-(4-oxidophenyl)propan-2-yl]phenolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2.2Na/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;;/h3-10,16-17H,1-2H3;;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGMBWDBRVAKMOO-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)[O-])C2=CC=C(C=C2)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Na2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
80-05-7 (Parent) | |
| Record name | Bisphenol A disodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002444908 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0027480 | |
| Record name | Disodium 4,4'-isopropylidenediphenolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0027480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | Phenol, 4,4'-(1-methylethylidene)bis-, sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
2444-90-8 | |
| Record name | Bisphenol A disodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002444908 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 4,4'-(1-methylethylidene)bis-, sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Disodium 4,4'-isopropylidenediphenolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0027480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium 4,4'-isopropylidenediphenolate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.717 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DISODIUM BISPHENOL A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RW57K3X12M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | BISPHENOL A DISODIUM SALT | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5660 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide to the Fundamental Properties of Sodium 4,4'-(propane-2,2-diyl)diphenolate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium 4,4'-(propane-2,2-diyl)diphenolate, more commonly known as bisphenol A disodium salt, is an organic salt of significant industrial importance. It serves as a key monomer in the synthesis of high-performance polymers such as polysulfones and polyetherimides. This technical guide provides a comprehensive overview of its fundamental properties, synthesis, and characterization, tailored for professionals in research and development.
Chemical and Physical Properties
This compound is the disodium salt of bisphenol A (BPA). The deprotonation of the two phenolic hydroxyl groups in BPA results in a dianionic species, which is stabilized by two sodium cations.
Table 1: General and Physical Properties
| Property | Value | Reference(s) |
| IUPAC Name | disodium;4-[2-(4-oxidophenyl)propan-2-yl]phenolate | [1] |
| Synonyms | Bisphenol A disodium salt, Disodium 4,4'-isopropylidenediphenolate | [1] |
| CAS Number | 2444-90-8 | [1] |
| Molecular Formula | C₁₅H₁₄Na₂O₂ | [1] |
| Molecular Weight | 272.25 g/mol | [2] |
| Appearance | White to off-white powder or crystals | |
| Melting Point | >250 °C (with decomposition) | |
| Solubility | Soluble in polar solvents like dimethyl sulfoxide (DMSO).[3] Qualitative data suggests solubility in water and ethanol, but specific quantitative data is not readily available in the literature. Insoluble in non-polar organic solvents. | [4] |
Synthesis and Purification
The synthesis of this compound is a straightforward acid-base reaction involving the neutralization of bisphenol A with a sodium base.
Experimental Protocol: Synthesis
Materials:
-
Bisphenol A (BPA)
-
Sodium hydroxide (NaOH)
-
Solvent (e.g., acetone, n-propyl alcohol, or isopropyl alcohol)
-
Nitrogen gas
Procedure:
-
In a three-necked flask equipped with a stirrer and a reflux condenser, dissolve a specific molar quantity of bisphenol A in an appropriate organic solvent (e.g., acetone or an alcohol).
-
While bubbling nitrogen gas through the solution to create an inert atmosphere, add a stoichiometric amount (2 molar equivalents) of sodium hydroxide.
-
Heat the reaction mixture to a specific temperature (e.g., 60°C for acetone or 100°C for isopropyl alcohol) and stir for a designated period (e.g., 1-3 hours) to ensure complete reaction.
-
A precipitate of the bisphenol A disodium salt will form.
Experimental Protocol: Purification
Materials:
-
Crude this compound
-
Hot organic solvent (e.g., acetone or isopropyl alcohol)
Procedure:
-
Filter the precipitate from the reaction mixture under a nitrogen atmosphere.
-
Wash the collected solid twice with a hot organic solvent (the same solvent used in the reaction is often suitable) to remove unreacted starting materials and byproducts.
-
Dry the purified product under reduced pressure at an elevated temperature (e.g., 200°C) for several hours to remove any residual solvent.
Spectroscopic and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: A key feature in the ¹H NMR spectrum of the disodium salt compared to bisphenol A is the disappearance of the signal corresponding to the phenolic hydroxyl protons. The aromatic and methyl proton signals will remain, although they may experience slight shifts in their chemical shift values due to the change in the electronic environment upon deprotonation.
Fourier-Transform Infrared (FTIR) Spectroscopy
The most significant change in the FTIR spectrum upon formation of the disodium salt from bisphenol A is the disappearance of the broad O-H stretching band, which is typically observed around 3200-3500 cm⁻¹ in the spectrum of bisphenol A. The other characteristic peaks for the aromatic rings and the isopropylidene group will remain.
Mass Spectrometry (MS)
Mass spectrometry of the parent compound, bisphenol A, typically shows a molecular ion peak and characteristic fragmentation patterns that can be used for identification.
Applications in Polymer Synthesis
This compound is a crucial monomer in the nucleophilic aromatic substitution polycondensation reactions to produce high-performance polymers.
Polysulfone Synthesis
Polysulfones are a class of engineering thermoplastics known for their high thermal stability, mechanical strength, and chemical resistance. The synthesis involves the reaction of a dihalide, typically 4,4'-dichlorodiphenyl sulfone, with a bisphenolate, such as this compound.
Experimental Protocol: Polysulfone Synthesis
Materials:
-
This compound
-
4,4'-Dichlorodiphenyl sulfone
-
Aprotic polar solvent (e.g., dimethyl sulfoxide - DMSO)
-
Azeotroping agent (e.g., toluene or chlorobenzene)
-
Nitrogen gas
Procedure:
-
In a reaction vessel equipped for polycondensation, charge the bisphenol A disodium salt and 4,4'-dichlorodiphenyl sulfone in an equimolar ratio.
-
Add an aprotic polar solvent, such as DMSO, and an azeotroping agent like toluene.
-
Heat the mixture under a nitrogen atmosphere to a temperature that allows for the azeotropic removal of any water present (typically around 150-160°C).[6][7]
-
After the removal of water, increase the temperature to initiate the polycondensation reaction (typically 150-220°C).[6]
-
The reaction is allowed to proceed for several hours until the desired molecular weight is achieved, which is often monitored by the viscosity of the reaction mixture.
-
The resulting polysulfone polymer is then precipitated, washed, and dried.
Safety and Handling
This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
This compound is a fundamental building block in the polymer industry. Its synthesis from bisphenol A is a well-established process, and its reactivity makes it an ideal monomer for producing high-performance materials. This guide provides essential technical information for researchers and professionals working with this important chemical compound. Further research into its quantitative solubility and detailed spectroscopic properties would be beneficial for optimizing its use in various applications.
References
- 1. bisphenol a disodium salt | C15H14Na2O2 | CID 17127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 2444-90-8 | Benchchem [benchchem.com]
- 3. Vortex fluidic mediated synthesis of polysulfone - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00602E [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. US20140221596A1 - Process for preparing polysulfone - Google Patents [patents.google.com]
- 7. WO2013041062A1 - Process for preparing polysulfone - Google Patents [patents.google.com]
A Technical Guide to Bisphenol A Disodium Salt: Chemical Structure and Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure, analysis, and biological interactions of bisphenol A (BPA) disodium salt. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields who require a detailed understanding of this compound.
Chemical Structure
Bisphenol A disodium salt is the salt form of bisphenol A, where the hydrogen atoms of the two phenolic hydroxyl groups are replaced by sodium ions.
-
Chemical Formula: C₁₅H₁₄Na₂O₂[1]
-
IUPAC Name: disodium;4-[2-(4-oxidophenyl)propan-2-yl]phenolate[1]
-
Molecular Weight: 272.25 g/mol [1]
The structure consists of a central isopropylidene group connecting two p-phenolate rings, with sodium as the counter-ion to the oxygen atoms.
References
An In-Depth Technical Guide to Sodium 4,4'-(propane-2,2-diyl)diphenolate (CAS 2444-90-8) for Researchers and Drug Development Professionals
Introduction: Beyond the Salt – Understanding the Core Moiety
Sodium 4,4'-(propane-2,2-diyl)diphenolate, also known as the disodium salt of Bisphenol A (BPA), is a chemical intermediate primarily utilized in the synthesis of polymers such as polysulfates and polyimides.[1] While its direct applications in drug development are limited, its significance to the scientific community lies in its rapid dissociation to Bisphenol A (BPA) in aqueous and biological environments. Therefore, a comprehensive understanding of this compound necessitates a deep dive into the well-documented biological activities of BPA, a recognized endocrine-disrupting chemical (EDC).[2][3] This guide will provide an in-depth analysis of the chemical properties, synthesis, and, most importantly, the biological implications and analytical methodologies pertinent to BPA, the active form of this compound.
Chemical and Physical Properties
This compound is a white to off-white solid, typically available with a purity of 95-97%.[1][4] Its ionic nature imparts greater solubility in polar solvents compared to its parent compound, BPA.[1]
| Property | Value | Source |
| CAS Number | 2444-90-8 | [1][5] |
| Molecular Formula | C₁₅H₁₄Na₂O₂ | [1] |
| Molecular Weight | 272.25 g/mol | [1][4][5] |
| Physical Form | White to off-white powder or crystals | |
| Purity | 95-97% | [1][4] |
| Storage Temperature | Inert atmosphere, room temperature |
Synthesis and Characterization
The synthesis of this compound is a straightforward acid-base reaction. It begins with the industrial-scale production of Bisphenol A through the acid-catalyzed condensation of phenol and acetone.[1] Subsequently, BPA is neutralized with a stoichiometric amount of sodium hydroxide (NaOH) in a controlled pH environment (typically pH 10-12) to yield the disodium salt.[1]
Purification of the final product can be achieved through recrystallization from ethanol/water mixtures.[1]
Characterization of the final product is crucial and typically involves:
-
Spectroscopic Analysis:
-
NMR (¹H/¹³C): To confirm the replacement of the phenolic protons and the coordination of the sodium ions.
-
FTIR: To validate the absence of free hydroxyl groups, evidenced by a shift from the broad peak around 3300 cm⁻¹ to lower frequencies.[1]
-
-
Elemental Analysis:
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): To quantify the sodium content and confirm the stoichiometry of the salt.[1]
-
Mechanism of Action: The Endocrine Disrupting Effects of Bisphenol A
Once in a biological system, this compound readily dissociates, releasing Bisphenol A. BPA exerts its biological effects primarily by mimicking the action of endogenous hormones, particularly estrogen.[3] Its structural similarity to estradiol allows it to bind to and activate estrogen receptors (ERα and ERβ), albeit with a lower affinity than the natural hormone.[3]
BPA's endocrine-disrupting activities are not limited to the estrogenic pathway. It has been shown to interact with a range of nuclear receptors and signaling pathways, including:
-
Androgen Receptor (AR): BPA can act as an antagonist to the androgen receptor, inhibiting the action of male hormones.[6]
-
Thyroid Hormone Receptors (THRα and THRβ): BPA can interfere with thyroid hormone signaling.[6]
-
Peroxisome Proliferator-Activated Receptor γ (PPARγ): This interaction has implications for metabolic processes.[6]
-
G protein-coupled estrogen receptor (GPER): This interaction can trigger rapid, non-genomic estrogenic responses.[6]
These interactions can lead to the modulation of various downstream signaling cascades, including the MAPK, PI3K/AKT, and NF-κB pathways, which are involved in cell proliferation, differentiation, and inflammation.[7]
Caption: Simplified signaling pathways affected by Bisphenol A.
Toxicological Profile
The toxicity of this compound is directly attributed to Bisphenol A. BPA exhibits low acute toxicity.[3] However, concerns are primarily focused on the effects of chronic, low-dose exposure.
| Parameter | Species | Route | Value | Source |
| LD₅₀ | Rat | Oral | >2,000 - 5,000 mg/kg | [8][9] |
| LD₅₀ | Rat | Intraperitoneal | 841 mg/kg | [10] |
| LD₅₀ | Rat | Intravenous | 35.26 mg/kg | [10] |
| LD₅₀ | Rabbit | Dermal | 3,000 - 6,400 mg/kg | [8][9] |
| EC₅₀ (Cell Growth Inhibition) | Various Cell Lines | In vitro | 3.24 - 34.85 µg/mL | [11] |
Hazard Statements: [12]
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
Pharmacokinetics of Bisphenol A
Understanding the absorption, distribution, metabolism, and excretion (ADME) of BPA is critical for assessing its potential biological impact.
| Parameter | Route | Cₘₐₓ | Tₘₐₓ | Elimination Half-Life | Source | |---|---|---|---|---| | Total d6-BPA | Oral | 1711 nM (390 ng/ml) | 1.1 ± 0.50 h | 6.4 ± 2.0 h |[13][14] | | Unconjugated d6-BPA | Oral | 6.5 nM (1.5 ng/ml) | 1.3 ± 0.52 h | 6.2 ± 2.6 h |[13][14] | | Total d6-BPA | Dermal | 3.26 nM | ~1.4 h (start of detection) | 17.9 ± 4.88 h |[15] | | Unconjugated d6-BPA | Dermal | 0.272 nM | ~2.8 h (start of detection) | 14.8 ± 4.06 h |[15] |
Data from a human study with deuterated BPA (d6-BPA) at a dose of 100 µg/kg body weight.
Following oral administration, BPA is rapidly absorbed and undergoes extensive first-pass metabolism in the gut and liver, primarily through glucuronidation and sulfation.[16] This results in a very low bioavailability of the unconjugated, active form of BPA.[13][14] Dermal exposure leads to a longer apparent elimination half-life and a higher ratio of free to total BPA compared to oral exposure.[15]
Experimental Protocols: Analytical Methods for Quantification
The analysis of this compound in biological or environmental samples typically involves its conversion to BPA by acidification, followed by established methods for BPA quantification.[17]
Workflow for Sample Analysis
Caption: General workflow for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the direct analysis of BPA without derivatization.
-
Sample Preparation:
-
Acidify the sample to a neutral or slightly acidic pH to ensure the conversion of the sodium salt to BPA.[17]
-
Perform Solid Phase Extraction (SPE) for sample clean-up and pre-concentration. A detailed SPE protocol for milk samples is available and can be adapted for other matrices.
-
Alternatively, Dispersive Liquid-Liquid Microextraction (DLLME) can be used.[18]
-
-
Chromatographic Conditions:
-
Column: Cogent Bidentate C8™, 4µm, 100Å or equivalent.[19]
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.[19]
-
Flow Rate: 0.5 mL/minute.[19]
-
Detection: UV at 275 nm or Fluorescence with excitation at 230 nm and emission at 315 nm for higher sensitivity.[19]
-
Injection Volume: 5 µL.[19]
-
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method requires derivatization to increase the volatility of BPA.
-
Sample Preparation and Extraction:
-
Follow the same acidification and extraction steps as for HPLC.
-
-
Derivatization:
-
Evaporate the extracted sample to dryness under a gentle stream of nitrogen.
-
Add 70 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 10 µL of pyridine.[20]
-
Heat the mixture at 70°C for 15 minutes.[20]
-
Evaporate to dryness and reconstitute in hexane for injection.[20]
-
-
GC-MS Conditions:
-
Carrier Gas: Helium.
-
Injector: Splitless mode.
-
Temperature Program: Initial temperature of 150°C, hold for 0.5 min, ramp to 280°C at 20°C/min, hold for 5 min, then ramp to 300°C at 40°C/min and hold for 2.5 min.[22]
-
MS Detection: Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.[21]
Conclusion and Future Perspectives
This compound serves as a crucial industrial intermediate, and its primary relevance in biological and pharmaceutical research stems from its identity as a pro-form of Bisphenol A. A thorough understanding of the endocrine-disrupting properties, toxicological profile, and pharmacokinetic behavior of BPA is essential for any researcher working with its sodium salt. The provided analytical methods offer robust and sensitive means for the quantification of BPA in various matrices, which is fundamental for exposure assessment and mechanistic studies.
Future research should continue to explore the subtle, low-dose effects of BPA and its analogues, particularly on sensitive populations. While the sodium salt itself is of limited direct biological interest due to its rapid dissociation, its physicochemical properties, such as enhanced solubility, may be leveraged in specific in vitro experimental designs. However, it is imperative that the interpretation of such studies always considers the results in the context of the biological activity of the parent compound, Bisphenol A.
References
- 1. This compound | 2444-90-8 | Benchchem [benchchem.com]
- 2. Bisphenol A: an endocrine disruptor with widespread exposure and multiple effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bisphenol A - Wikipedia [en.wikipedia.org]
- 4. This compound 97% | CAS: 2444-90-8 | AChemBlock [achemblock.com]
- 5. This compound | 2444-90-8 [sigmaaldrich.com]
- 6. mdpi.com [mdpi.com]
- 7. books.rsc.org [books.rsc.org]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Acute toxicity of bisphenol A in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Estimation of in vivo and in vitro exposure to bisphenol A as food contaminant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bisphenol a disodium salt | C15H14Na2O2 | CID 17127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of Bisphenol A in Humans Following a Single Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics of bisphenol A in humans following a single oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics of Bisphenol A in Humans Following Dermal Administration | Risk Assessment Portal | US EPA [assessments.epa.gov]
- 16. fda.gov [fda.gov]
- 17. researchgate.net [researchgate.net]
- 18. Determination of bisphenol a migration from food packaging by dispersive liquid-liquid microextraction - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Bisphenol A, BPA Analyzed with HPLC - AppNote [mtc-usa.com]
- 20. library.dphen1.com [library.dphen1.com]
- 21. Gas chromatographic-mass spectrometric method for the determination of bisphenol A and its chlorinated derivatives in urban wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. library.dphen1.com [library.dphen1.com]
An In-depth Technical Guide to the Toxicological and Mechanistic Studies of Disodium;4-[2-(4-oxidophenyl)propan-2-yl]phenolate (Bisphenol A Disodium Salt)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disodium;4-[2-(4-oxidophenyl)propan-2-yl]phenolate, commonly known as Bisphenol A (BPA) disodium salt, is the sodium salt of Bisphenol A. With the CAS number 2444-90-8, this compound is primarily utilized as an intermediate in the manufacturing of plastics and resins.[1] In aqueous and biological environments, it readily dissociates into sodium ions and the bisphenolate anion, which is the deprotonated, biologically active form of Bisphenol A. Consequently, the vast body of scientific literature investigating the biological effects of this compound has been conducted using Bisphenol A. This guide will synthesize the key findings from these studies, focusing on the quantitative data, experimental methodologies, and cellular signaling pathways affected by BPA, which are directly relevant to understanding the activity of its disodium salt in a physiological context.
BPA is a well-documented endocrine-disrupting chemical, exerting its effects through interactions with various nuclear receptors and signaling pathways.[2][3][4] Its ability to mimic or antagonize hormonal actions has led to extensive research into its potential health effects. This document provides a comprehensive overview of the quantitative toxicological data, detailed experimental protocols for key assays, and visual representations of the primary signaling pathways modulated by BPA.
Quantitative Data Summary
The biological activity of Bisphenol A has been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data regarding its receptor binding affinities and toxicological benchmarks.
Table 1: Nuclear Receptor Binding Affinities of Bisphenol A
| Receptor | Ligand/Assay | Value | Species/System | Reference |
| Estrogen Receptor α (ERα) | IC₅₀ ([³H]E2 displacement) | 5.75 nM | Human recombinant | [5] |
| EC₅₀ (reporter gene assay) | 317 nM | HeLa cells | [2] | |
| Estrogen Receptor β (ERβ) | IC₅₀ ([³H]E2 displacement) | 16.1 nM | Human recombinant | [5] |
| EC₅₀ (reporter gene assay) | 693 nM | HeLa cells | [2] | |
| Estrogen-Related Receptor-γ (ERR-γ) | Kd ([³H]BPA binding) | 5.50 ± 0.87 nM | Human recombinant | [1] |
| IC₅₀ ([³H]4-OHT displacement) | 123 nM | Human recombinant | [1] | |
| Androgen Receptor (AR) | Binding Affinity (Molecular Docking) | -8.6 kcal/mol | Human | [4] |
| Inhibition of [³H]5α-DHT binding | ~40% at 50 nM | Mouse (transiently in HeLa cells) | [6] | |
| Peroxisome Proliferator-Activated Receptor-γ (PPARγ) | IC₅₀ ([³H]-rosiglitazone displacement) | > 10 µM (weak) | Human (HGELN-PPARγ cells) | [7] |
| Activation (luciferase assay) | 1.5-fold at 50 µM | Murine 3T3-L1 preadipocytes | [8] |
Table 2: Toxicological Data for Bisphenol A
| Parameter | Value | Species | Study Type | Reference |
| No-Observed-Adverse-Effect Level (NOAEL) | 5 mg/kg bw/day | Rat | Multigenerational | [3][9] |
| 250 mg/kg bw/day (maternal) | Mouse | Developmental | [3] | |
| 1000 mg/kg bw/day (fetal) | Mouse | Developmental | [3] | |
| Lowest-Observed-Adverse-Effect Level (LOAEL) | 50 mg/kg bw/day | Rat | Repeated dose | [3] |
| 160 mg/kg bw/day (maternal) | Rat | Developmental | [3] | |
| Oral LD₅₀ | > 2000 mg/kg | Rat, Mouse | Acute | [3] |
| Dermal LD₅₀ | > 2000 mg/kg | Rabbit | Acute | [3] |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the biological activity of Bisphenol A.
Radioligand Binding Assays for Nuclear Receptors
These assays are fundamental for determining the binding affinity of a compound to a specific receptor.
Objective: To quantify the binding affinity (IC₅₀, Kᵢ, or Kd) of Bisphenol A for a target nuclear receptor (e.g., ERα, ERβ, ERR-γ).
Materials:
-
Recombinant human nuclear receptor protein (e.g., GST-ERR-γ-LBD).
-
Radiolabeled ligand (e.g., [³H]BPA, [³H]17β-estradiol, [³H]4-hydroxytamoxifen).
-
Unlabeled Bisphenol A.
-
Binding buffer (e.g., 10 mM HEPES, 50 mM NaCl, 2 mM MgCl₂, 1 mM EDTA, 2 mM CHAPS, 2 mg/mL γ-globulin, pH 7.5).
-
Dextran-coated charcoal (DCC) or glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Saturation Binding Assay (to determine Kd):
-
Incubate a constant concentration of the recombinant receptor protein with increasing concentrations of the radiolabeled ligand (e.g., [³H]BPA).
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled ligand.
-
Incubate at 4°C for a sufficient time to reach equilibrium (e.g., 2 hours).
-
Separate bound from free radioligand using DCC or by rapid vacuum filtration through glass fiber filters.
-
Measure the radioactivity of the bound ligand using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using Scatchard analysis or non-linear regression to determine the dissociation constant (Kd) and maximum binding capacity (Bmax).[1]
-
-
Competitive Binding Assay (to determine IC₅₀):
-
Incubate the recombinant receptor protein with a fixed concentration of the radiolabeled ligand and increasing concentrations of unlabeled Bisphenol A.
-
Follow the incubation, separation, and counting steps as described for the saturation binding assay.
-
Plot the percentage of specific binding of the radiolabeled ligand against the concentration of Bisphenol A.
-
Determine the IC₅₀ value, which is the concentration of Bisphenol A that inhibits 50% of the specific binding of the radiolabeled ligand, using non-linear regression analysis.[10]
-
In Vivo Multigenerational Rodent Studies for Toxicological Assessment
These long-term studies are crucial for determining the NOAEL and LOAEL of a substance.
Objective: To evaluate the systemic and reproductive toxicity of Bisphenol A across multiple generations of a rodent model.
Animal Model:
-
Sprague-Dawley rats.
Dosing Regimen:
-
BPA is administered to the F0 generation, typically mixed in the diet, at various dose levels.
-
Exposure continues through mating, gestation, and lactation.
-
The F1 generation is selected from the litters and is also exposed to the same dietary concentrations of BPA. This process is repeated for the F2 and F3 generations.
Endpoints Measured:
-
Systemic Toxicity: Body weight, food consumption, clinical signs of toxicity, organ weights, and histopathological examination of major organs in adult animals of each generation.
-
Reproductive Performance: Mating and fertility indices, gestation length, litter size, and viability of offspring.
-
Developmental Toxicity: Anogenital distance, nipple retention in males, age of pubertal onset (e.g., vaginal opening in females, preputial separation in males), and sperm parameters (motility, concentration) in offspring.
Data Analysis:
-
Statistical analysis is performed to identify dose-dependent effects on the various endpoints.
-
The NOAEL is the highest dose at which no statistically significant adverse effects are observed.
-
The LOAEL is the lowest dose at which a statistically significant adverse effect is observed.[3]
Cell-Based Assays for PPARγ Activation
These in vitro assays are used to investigate the effect of a compound on a specific cellular signaling pathway.
Objective: To determine if Bisphenol A can activate PPARγ and induce the expression of its target genes.
Cell Line:
-
Human granulosa cell line (KGN) or murine 3T3-L1 preadipocytes.
Experimental Procedures:
-
Cell Culture and Treatment:
-
Culture the cells in appropriate media and conditions.
-
Treat the cells with various concentrations of Bisphenol A for a specified duration (e.g., 24-48 hours).
-
-
Gene Expression Analysis (qPCR):
-
Isolate total RNA from the treated cells.
-
Synthesize cDNA by reverse transcription.
-
Perform quantitative real-time PCR (qPCR) to measure the mRNA levels of PPARγ and its target genes (e.g., aromatase, adipocyte protein 2).
-
Normalize the expression levels to a housekeeping gene.
-
-
Protein Expression Analysis (Western Blot):
-
Lyse the treated cells and extract total protein.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies specific for PPARγ and its target proteins, followed by a secondary antibody conjugated to a detectable enzyme.
-
Visualize and quantify the protein bands.
-
-
Reporter Gene Assay:
-
Transfect the cells with a plasmid containing a PPARγ response element (PPRE) linked to a reporter gene (e.g., luciferase).
-
Treat the transfected cells with Bisphenol A.
-
Measure the activity of the reporter gene product (e.g., luciferase activity) to quantify the transcriptional activation of PPARγ.[8][9]
-
Signaling Pathways and Mechanisms of Action
Bisphenol A interacts with multiple signaling pathways, leading to a complex array of biological responses. The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways involved.
Estrogenic and Androgenic Signaling Pathways
BPA is known to interact with both estrogen and androgen receptors, leading to agonistic or antagonistic effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Construction of an adverse outcome pathway for the cardiac toxicity of bisphenol a by using bioinformatics analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Determining a NOAEL for the consortium linking academic and regulatory insights on BPA toxicity (CLARITY-BPA) core study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Bisphenol A (BPA) Modifies Cancer Signaling Pathways: A Neglected Global Health Threat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Peroxisome Proliferator–Activated Receptor-γ Mediates Bisphenol A Inhibition of FSH-Stimulated IGF-1, Aromatase, and Estradiol in Human Granulosa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Direct Evidence Revealing Structural Elements Essential for the High Binding Ability of Bisphenol A to Human Estrogen-Related Receptor-γ - PMC [pmc.ncbi.nlm.nih.gov]
Bisphenol A Disodium Salt: A Technical Overview of Synthesis, Characterization, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Foreword
Bisphenol A (BPA) and its derivatives are of significant interest to the scientific community due to their widespread use in the manufacturing of polycarbonate plastics and epoxy resins, and their notable biological activity as endocrine-disrupting chemicals. The disodium salt of bisphenol A is a key intermediate in several industrial processes. This technical guide provides a comprehensive overview of the synthesis, characterization, and known biological signaling pathways related to bisphenol A, the parent compound of the disodium salt. It is important to note that as of the date of this publication, a publicly available, solved crystal structure for bisphenol A disodium salt has not been identified in major crystallographic databases.
Synthesis and Purification
The synthesis of bisphenol A disodium salt is typically achieved through the reaction of bisphenol A with a stoichiometric amount of sodium hydroxide. Several methods have been reported, primarily in patent literature, focusing on the preparation of both anhydrous and aqueous solutions of the salt.
Preparation of Anhydrous Bisphenol A Disodium Salt
A common method for preparing the anhydrous salt involves the rapid evaporation of water from an aqueous slurry of the salt.
Experimental Protocol:
-
A mixture of bisphenol A and an aqueous sodium hydroxide solution (in a 1:2 molar ratio) is heated to boiling to form a fluid slurry.
-
This slurry is then spread on a heated surface (e.g., a hot plate at 300-320°C) under a dry, inert atmosphere.
-
The rapid evaporation of water yields a white, powdery solid of anhydrous bisphenol A disodium salt.[1]
-
The resulting product can be stored under sealed, anhydrous conditions.[1]
Preparation of a Stable Aqueous Solution of Bisphenol A Sodium Salt
For applications requiring a solution, a stable aqueous solution can be prepared.
Experimental Protocol:
-
To deionized water, add sodium hydroxide, sodium dithionite (Na₂S₂O₄), and sodium sulfite (Na₂SO₃) under a nitrogen atmosphere and stir until dissolved. The addition of antioxidants like sodium dithionite and sodium sulfite is to prevent the oxidation of the phenolate.
-
To this solution, add bisphenol A and continue stirring at a controlled temperature (e.g., 30-80°C) for a specified time (e.g., 15 minutes) until a transparent solution is formed.[2]
The synthesis workflow can be summarized as follows:
Physicochemical Characterization
The characterization of bisphenol A disodium salt is crucial to confirm its identity and purity. The following table summarizes the key analytical techniques and their expected outcomes.
| Technique | Purpose | Expected Observations |
| Proton NMR (¹H NMR) | Structural confirmation and assessment of purity. | The ¹H NMR spectrum of the disodium salt, typically recorded in a solvent like DMSO-d₆, will show a shift in the signals corresponding to the aromatic protons compared to the parent bisphenol A, due to the deprotonation of the hydroxyl groups. The absence of decomposition products can also be confirmed.[1][3] |
| Infrared (IR) Spectroscopy | Confirmation of salt formation and assessment of dryness. | The IR spectrum of the anhydrous salt will show the absence of the broad O-H stretching band characteristic of the phenolic hydroxyl groups in bisphenol A.[1] |
| UV-Visible (UV-Vis) Spectroscopy | Detection and quantification. | Bisphenol A exhibits a UV-Vis absorption peak at approximately 230 nm.[4] The formation of the disodium salt may lead to a shift in this peak. UV-Vis can also be used to monitor for oxidation, as oxidized quinone-type byproducts show a characteristic absorption at around 370 nm.[2] |
Biological Signaling Pathways of Bisphenol A
Bisphenol A is known to exert its biological effects primarily by mimicking the natural hormone 17β-estradiol. As the disodium salt readily dissociates in aqueous environments to the bisphenolate anion, it is expected to have a similar biological activity profile to bisphenol A. BPA interacts with multiple receptors and signaling pathways.[5][6]
Estrogen Receptor-Mediated Signaling
BPA can bind to both nuclear estrogen receptors, ERα and ERβ, although with a lower affinity than estradiol.[7] This interaction can trigger both genomic and non-genomic signaling pathways.
-
Genomic Pathway: Upon binding to ERα or ERβ in the cytoplasm, the BPA-receptor complex translocates to the nucleus. There, it binds to estrogen response elements (EREs) on the DNA, modulating the transcription of target genes involved in cell proliferation, migration, and apoptosis.[6][8]
-
Non-Genomic Pathway: BPA can also activate membrane-associated estrogen receptors, leading to rapid cellular responses. This includes the activation of downstream signaling cascades such as the MAPK/ERK and PI3K/AKT pathways, which are critical regulators of cell growth and survival.[5][8]
G Protein-Coupled Estrogen Receptor (GPER) Signaling
BPA is also an agonist for the G protein-coupled estrogen receptor (GPER), also known as GPR30.[5][7] Activation of GPER can also lead to the stimulation of the PI3K/AKT and MAPK/ERK signaling pathways, contributing to the estrogenic effects of BPA.[5]
The following diagram illustrates the key signaling pathways activated by bisphenol A:
Conclusion
While a definitive crystal structure of bisphenol A disodium salt remains elusive in the public domain, a considerable amount of information is available regarding its synthesis, characterization, and the biological activity of its parent compound. The methodologies outlined in this guide provide a solid foundation for researchers working with this compound. The understanding of BPA's interaction with various signaling pathways is crucial for professionals in drug development and toxicology, as it underpins the ongoing research into the health effects of bisphenols. Further research to elucidate the solid-state structure of bisphenol A disodium salt would be a valuable contribution to the field.
References
- 1. US4202993A - Method for making substantially anhydrous alkali metal bisphenol salts - Google Patents [patents.google.com]
- 2. CN101735022A - Method for preparing stable bisphenol sodium salt solution - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Bisphenol A and Hormone-Associated Cancers: Current Progress and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bisphenol A - Wikipedia [en.wikipedia.org]
- 8. Molecular Mechanisms of Action of BPA - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Data of Bisphenol A Disodium Salt: A Technical Guide
Introduction
Bisphenol A (BPA) is a widely used industrial chemical that serves as a monomer for the production of polycarbonate plastics and epoxy resins. The corresponding bisphenol A disodium salt is a key intermediate in many of these polymerization processes, often generated in situ. A thorough understanding of its spectroscopic characteristics is crucial for researchers, scientists, and professionals involved in polymer chemistry and drug development for reaction monitoring, quality control, and structural elucidation. This technical guide provides a comprehensive overview of the available spectroscopic data for bisphenol A disodium salt, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols for its synthesis. Due to the nature of its use as an intermediate, complete spectroscopic data for the isolated disodium salt is not extensively published. Therefore, where direct data for the salt is unavailable, data for the parent compound, bisphenol A, is provided for comparative analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. The formation of the disodium salt from bisphenol A leads to distinct changes in the chemical shifts of the protons and carbons, particularly those in proximity to the phenolic oxygen atoms.
¹H NMR Data
The proton NMR spectrum of bisphenol A disodium salt is characterized by the disappearance of the phenolic hydroxyl proton signal and a slight upfield shift of the aromatic protons compared to the parent compound.
| Compound | Proton Type | Chemical Shift (δ) in ppm | Solvent |
| Bisphenol A | Methyl (-CH₃) | ~1.53 | DMSO-d₆ |
| Aromatic (Ar-H) | 6.64 and 6.97 | DMSO-d₆ | |
| Hydroxyl (-OH) | ~9.13 | DMSO-d₆ | |
| Bisphenol A Disodium Salt | Methyl (-CH₃) | ~1.53 | DMSO-d₆ |
| Aromatic (Ar-H) | 6.64 and 6.97 [1] | DMSO-d₆ | |
| Phenolic Proton | Absent [1] | DMSO-d₆ |
¹³C NMR Data
| Compound | Carbon Type | Chemical Shift (δ) in ppm | Solvent |
| Bisphenol A | Methyl (-CH₃) | 31.5 | CDCl₃ |
| Quaternary (-C(CH₃)₂) | 42.0 | CDCl₃ | |
| Aromatic (C-H) | 114.9, 128.2 | CDCl₃ | |
| Aromatic (C-C) | 143.9 | CDCl₃ | |
| Aromatic (C-O) | 153.6 | CDCl₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify functional groups within a molecule. The most significant change in the IR spectrum upon formation of bisphenol A disodium salt from bisphenol A is the disappearance of the broad O-H stretching vibration of the phenolic hydroxyl group.
| Compound | Functional Group | Wavenumber (cm⁻¹) |
| Bisphenol A | O-H stretch (phenolic) | ~3300-3500 (broad) |
| C-H stretch (aromatic) | ~3000-3100 | |
| C-H stretch (aliphatic) | ~2850-3000 | |
| C=C stretch (aromatic) | ~1500-1600 | |
| C-O stretch (phenolic) | ~1200-1250 | |
| Bisphenol A Disodium Salt | O-H stretch | Absent |
| C=C stretch (aromatic) | 1508-1611 [2] | |
| C-H bend (aliphatic) | 1365-1465 [2] | |
| C-O stretch (phenoxide) | 1050-1300 [2] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. Direct mass spectrometry of the non-volatile bisphenol A disodium salt is uncommon. The data presented here is for the parent compound, bisphenol A. For the disodium salt, one would expect to observe the dianion at m/z corresponding to [M-2Na]²⁻ under appropriate negative ion mode conditions, or adduct ions in other modes. The exact mass of bisphenol A disodium salt is 272.07 g/mol .[3]
| Compound | Ion | m/z | Method |
| Bisphenol A | [M]⁺ | 228 | Electron Ionization |
| [M-CH₃]⁺ | 213 | Electron Ionization |
Experimental Protocols
The synthesis of bisphenol A disodium salt is typically achieved by reacting bisphenol A with a sodium base in a suitable solvent.
Synthesis of Bisphenol A Disodium Salt
Materials:
-
Bisphenol A (1 equivalent)
-
Sodium hydroxide (2 equivalents)
-
Isopropyl alcohol
Procedure: [4]
-
Charge a three-necked flask with bisphenol A, sodium hydroxide, and isopropyl alcohol.
-
Bubble nitrogen gas through the mixture to remove oxygen from the flask.
-
Heat the mixture to 60°C and allow it to react for 1 hour, during which a precipitate will form.
-
Filter the precipitate under a nitrogen atmosphere.
-
Wash the precipitate twice with hot isopropyl alcohol.
-
Dry the resulting bis-sodium salt of bisphenol A under reduced pressure at 200°C for 3 hours.
Diagrams
Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic characterization of a chemical compound like bisphenol A disodium salt.
Caption: General workflow for spectroscopic analysis.
Relationship between Bisphenol A and its Disodium Salt
This diagram illustrates the chemical transformation and the key spectroscopic changes observed.
Caption: Transformation and key spectroscopic changes.
References
The Synthesis of High-Performance Polymers from Sodium 4,4'-(propane-2,2-diyl)diphenolate: A Technical Guide
An in-depth exploration of the polymerization, characterization, and applications of polymers derived from Sodium 4,4'-(propane-2,2-diyl)diphenolate, a key monomer in materials science.
Introduction: this compound, commonly known as Bisphenol A disodium salt, is a crucial monomer in the synthesis of a variety of high-performance polymers. Its rigid aromatic structure, derived from Bisphenol A (BPA), imparts excellent thermal and mechanical properties to the resulting polymers, making them suitable for a wide range of demanding applications. This technical guide provides a comprehensive overview of the polymerization methodologies, quantitative data on polymer properties, detailed experimental protocols, and safety considerations associated with the use of this versatile monomer. The information is intended for researchers, scientists, and professionals in the fields of polymer chemistry, materials science, and related industries.
Monomer Profile: this compound
This compound is the sodium salt of Bisphenol A. The deprotonation of the phenolic hydroxyl groups in BPA to form the phenolate is a critical activation step for its use in nucleophilic substitution reactions, which are central to many polymerization processes.[1]
Chemical and Physical Properties:
| Property | Value |
| Chemical Formula | C₁₅H₁₄Na₂O₂ |
| Molecular Weight | 272.25 g/mol [1] |
| CAS Number | 2444-90-8[1] |
| Appearance | White to off-white powder or crystals |
| Purity | Typically >97% |
Polymer Synthesis Methodologies
The primary application of this compound is in the synthesis of polycarbonates and polyesters (specifically polyarylates) through step-growth polymerization. The two principal industrial methods employed are interfacial polymerization and melt transesterification.
Interfacial Polymerization for Polycarbonate Synthesis
Interfacial polymerization is a low-temperature polycondensation technique that occurs at the interface of two immiscible liquids. For polycarbonate synthesis, an aqueous solution of this compound is reacted with a solution of phosgene (or a less hazardous substitute like triphosgene) in a chlorinated organic solvent, such as dichloromethane.[2] A phase transfer catalyst is often employed to facilitate the reaction.
Reaction Scheme:
Melt Transesterification for Polycarbonate Synthesis
Melt transesterification is a high-temperature, solvent-free process that involves the reaction of Bisphenol A (from which the disodium salt is derived in situ or used as a precursor) with diphenyl carbonate. This method is considered more environmentally friendly due to the avoidance of hazardous solvents and phosgene. The reaction is typically carried out in the presence of a catalyst and under vacuum to remove the phenol byproduct, driving the equilibrium towards polymer formation.
Reaction Scheme:
Synthesis of Polyesters (Polyarylates)
This compound can also be used to synthesize aromatic polyesters, known as polyarylates, through reaction with aromatic diacyl chlorides, such as terephthaloyl chloride or isophthaloyl chloride. This reaction is typically carried out using interfacial polymerization under conditions similar to those for polycarbonate synthesis.[3][4][5]
Quantitative Data on Polymer Properties
The properties of polymers derived from this compound are highly dependent on the synthesis method, reaction conditions, and the comonomers used.
Table 1: Typical Properties of Polycarbonates Derived from Bisphenol A
| Property | Value Range | Synthesis Method |
| Number Average Molecular Weight (Mn) | 15,000 - 40,000 g/mol | Interfacial / Melt |
| Weight Average Molecular Weight (Mw) | 30,000 - 80,000 g/mol | Interfacial / Melt |
| Polydispersity Index (PDI) | 2.0 - 2.5 | Interfacial / Melt |
| Glass Transition Temperature (Tg) | 145 - 155 °C | Interfacial / Melt |
| Tensile Strength | 55 - 65 MPa | - |
| Tensile Modulus | 2.2 - 2.4 GPa | - |
| Elongation at Break | 60 - 120% | - |
Table 2: Influence of Synthesis Parameters on Polycarbonate Properties (Melt Transesterification)
| Parameter | Effect on Molecular Weight | Effect on Tg |
| Temperature | Increases with temperature up to an optimum, then degradation may occur | Generally stable within the processing window |
| Reaction Time | Increases with time | Generally stable |
| Vacuum | Higher vacuum leads to higher molecular weight | Generally stable |
| Catalyst Concentration | Increases with concentration up to an optimum | Can be affected by side reactions at high concentrations |
Experimental Protocols
Protocol 1: Laboratory-Scale Interfacial Polymerization of Polycarbonate
Materials:
-
This compound
-
Triphosgene
-
Dichloromethane (CH₂Cl₂)
-
Deionized water
-
Phase transfer catalyst (e.g., benzyltriethylammonium chloride)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Methanol
Procedure:
-
Prepare an aqueous solution of this compound and the phase transfer catalyst. Adjust the pH to ~10-11 with NaOH.
-
Prepare a solution of triphosgene in dichloromethane.
-
Combine the two solutions in a baffled flask equipped with a mechanical stirrer.
-
Stir the mixture vigorously at room temperature for 1-2 hours. Maintain the pH of the aqueous phase by adding NaOH solution as needed.
-
After the reaction is complete, stop the stirring and allow the phases to separate.
-
Separate the organic phase (bottom layer) and wash it successively with dilute HCl and deionized water until the aqueous layer is neutral.
-
Precipitate the polycarbonate by pouring the dichloromethane solution into a large excess of methanol with stirring.
-
Filter the precipitated polymer and dry it in a vacuum oven at 80-100°C overnight.
Experimental Workflow:
References
Endocrine-Disrupting Potential of Bisphenol A Sodium Salt: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the endocrine-disrupting potential of Bisphenol A (BPA) and its sodium salt. Given that in aqueous solutions and physiological environments, Bisphenol A sodium salt dissociates to the bisphenolate anion, which is in equilibrium with Bisphenol A, the data presented herein for Bisphenol A is considered directly applicable to its sodium salt. This document synthesizes current scientific understanding of its interactions with key endocrine pathways, including the estrogenic, androgenic, and thyroidal systems, as well as its impact on steroidogenesis. Detailed experimental protocols for assessing these effects are provided, along with a compilation of quantitative data from pertinent studies. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of the molecular mechanisms underlying the endocrine-disrupting activity of this compound. This guide is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and toxicology.
Introduction
Bisphenol A (BPA), a chemical widely used in the production of polycarbonate plastics and epoxy resins, has come under intense scrutiny for its potential to disrupt the endocrine system.[1] Its presence in numerous consumer products leads to widespread human exposure.[1][2] The endocrine system, a complex network of glands and hormones, regulates vital physiological processes, and its perturbation by exogenous chemicals can lead to adverse health effects.[3][4] BPA is a known endocrine-disrupting chemical (EDC) that can mimic or antagonize the actions of endogenous hormones, thereby interfering with normal endocrine function.[1][5] This guide focuses on the endocrine-disrupting properties of BPA and its sodium salt, providing a technical resource for the scientific community.
Mechanisms of Endocrine Disruption
BPA exerts its endocrine-disrupting effects through multiple mechanisms of action, primarily by interacting with nuclear hormone receptors.
Estrogenic and Anti-Estrogenic Activity
BPA is a well-documented xenoestrogen, capable of binding to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).[6][7] While its binding affinity is weaker than that of the endogenous hormone 17β-estradiol, the high levels of human exposure make it a significant concern.[7][8] BPA can act as both an agonist and an antagonist at estrogen receptors, depending on the specific receptor subtype, tissue, and cellular context.[3] The binding of BPA to ERs can trigger a cascade of molecular events, including the recruitment of co-activators or co-repressors, leading to the modulation of target gene expression.[6]
Anti-Androgenic Activity
In addition to its estrogenic effects, BPA has been shown to exhibit anti-androgenic activity.[9][10] It can act as an antagonist to the androgen receptor (AR), competitively inhibiting the binding of endogenous androgens like testosterone and dihydrotestosterone (DHT).[9][10] This antagonism can disrupt the normal development and function of male reproductive tissues. The proposed mechanisms for its anti-androgenic action include inhibition of AR nuclear translocation and alteration of AR's interaction with co-regulator proteins.[9][11]
Disruption of Thyroid Hormone Signaling
BPA can interfere with the thyroid hormone system at multiple levels. Structurally similar to thyroid hormones, BPA can bind to thyroid hormone receptors (TRs), often acting as an antagonist.[12][13] This can inhibit the transcription of thyroid hormone-responsive genes.[12] Furthermore, BPA has been shown to affect the synthesis of thyroid hormones by altering the expression of key genes involved in this process, such as those for the sodium/iodide symporter (NIS) and thyroperoxidase (TPO).[12][14]
Alteration of Steroidogenesis
BPA can disrupt the biosynthesis of steroid hormones (steroidogenesis) by affecting the expression and activity of key steroidogenic enzymes.[15][16][17] Studies using the H295R human adrenocortical carcinoma cell line, a model for steroidogenesis, have demonstrated that BPA can alter the production of hormones such as progesterone, testosterone, and estradiol.[18][19][20] The expression of genes encoding enzymes like steroidogenic acute regulatory protein (StAR), P450 side-chain cleavage (CYP11A1), and aromatase (CYP19A1) can be modulated by BPA exposure.[15][16][17][21]
Quantitative Data on Endocrine-Disrupting Effects
The following tables summarize quantitative data from various in vitro and in vivo studies on the endocrine-disrupting potential of Bisphenol A.
Table 1: In Vitro Receptor Binding and Transcriptional Activation Data for Bisphenol A
| Assay Type | Receptor | Species | Cell Line/System | Endpoint | Value | Reference(s) |
| Competitive Binding | Estrogen Receptor α (ERα) | Human | Recombinant | IC50 | ~1-10 µM | [22][23] |
| Competitive Binding | Estrogen Receptor β (ERβ) | Human | Recombinant | IC50 | ~0.5-5 µM | [22][23] |
| Reporter Gene Assay | Estrogen Receptor α (ERα) | Human | HeLa | EC50 | 317 nM | [23] |
| Reporter Gene Assay | Estrogen Receptor β (ERβ) | Human | HeLa | EC50 | 693 nM | [23] |
| Competitive Binding | Androgen Receptor (AR) | Human | - | IC50 | ~1-2 µM | [9] |
| Reporter Gene Assay | Androgen Receptor (AR) | Human | CV-1 | IC50 | ~1-2 µM | [9] |
| Competitive Binding | Thyroid Hormone Receptor β (TRβ) | Rat | Hepatic Nuclear Extract | Ki | 200 µM | [12] |
Table 2: In Vitro Effects of Bisphenol A on Steroidogenesis in H295R Cells
| Endpoint | Concentration | Effect | Reference(s) |
| Progesterone Production | 10, 100 µg/mL | Decreased | [24] |
| Androstenedione Production | 10, 100 µg/mL | Decreased | [24] |
| Testosterone Production | 10, 100 µg/mL | Decreased | [24] |
| Estradiol Production | 10, 100 µg/mL | Decreased | [24] |
| StAR mRNA Expression | 10, 100 µg/mL | Decreased | [16][24] |
| CYP11A1 mRNA Expression | 10, 100 µg/mL | Decreased | [24] |
| CYP17A1 mRNA Expression | 200 mg/kg (in vivo, rat) | Decreased | [17] |
| 3β-HSD mRNA Expression | - | Decreased | [15] |
| 17β-HSD mRNA Expression | - | Decreased | [17] |
| Aromatase (CYP19A1) mRNA Expression | - | Decreased | [15] |
Table 3: In Vivo Effects of Bisphenol A on Hormone Levels in Rodents
| Species | Exposure Dose | Duration | Measured Hormone | Effect | Reference(s) |
| Rat (Male) | 50 mg/kg/day | - | Testosterone | Decreased | [25] |
| Rat (Female) | 2.5, 2500 µg/kg/day | Gestation Day 6 to 1 year | Estradiol | Decreased (at 1 year) | [26] |
| Rat (Female) | 2.5, 2500 µg/kg/day | Gestation Day 6 to 1 year | Progesterone | Decreased (at PND 1) | [26] |
| Mouse (Male) | - | - | Testosterone | Decreased | [27] |
| Rat | 40 mg/kg | 15 days | Thyroxine (T4) | Increased | [12] |
| Rat (Neonatal) | 2.5-6.2 mg/kg | 10 days | Thyroxine (T4) | Decreased | [12] |
| Rat (Neonatal) | 2.5-6.2 mg/kg | 10 days | TSH | Increased | [12] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below. These protocols are based on established OECD guidelines and published literature.
In Vitro Estrogen Receptor Competitive Binding Assay
This assay determines the ability of a test chemical to compete with a radiolabeled ligand for binding to the estrogen receptor.
-
Reagents and Materials:
-
Human recombinant full-length estrogen receptor α (ERα)
-
[³H]-17β-estradiol (radioligand)
-
Unlabeled 17β-estradiol (positive control)
-
Test compound (Bisphenol A sodium salt)
-
Assay Buffer (e.g., Tris-HCl buffer with additives)
-
96-well plates
-
Scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of the test compound and unlabeled 17β-estradiol.
-
In a 96-well plate, add the assay buffer, a fixed concentration of ERα, and a fixed concentration of [³H]-17β-estradiol to each well.
-
Add the serially diluted test compound or unlabeled 17β-estradiol to the respective wells.
-
Incubate the plate at a controlled temperature (e.g., 4°C) for a specified period (e.g., 18-24 hours) to reach equilibrium.
-
Separate the receptor-bound from free radioligand using a method such as dextran-coated charcoal or filtration.
-
Measure the radioactivity in the bound fraction using a scintillation counter.
-
Calculate the percentage of specific binding at each concentration of the test compound and determine the IC50 value (the concentration that inhibits 50% of the specific binding of the radioligand).
-
In Vitro Androgen Receptor Transcriptional Activation (Reporter Gene) Assay
This assay measures the ability of a test chemical to induce or inhibit gene expression mediated by the androgen receptor.
-
Reagents and Materials:
-
A suitable mammalian cell line (e.g., HeLa, COS-1) stably or transiently transfected with:
-
An androgen receptor expression vector.
-
A reporter gene construct containing androgen response elements (AREs) upstream of a reporter gene (e.g., luciferase).
-
A control vector for normalization (e.g., Renilla luciferase).
-
-
Cell culture medium and supplements.
-
Test compound (Bisphenol A sodium salt).
-
Reference androgen agonist (e.g., DHT).
-
Reference androgen antagonist (e.g., flutamide).
-
Lysis buffer and luciferase assay reagents.
-
Luminometer.
-
-
Procedure:
-
Seed the transfected cells into 96-well plates and allow them to attach overnight.
-
For agonist testing, treat the cells with serial dilutions of the test compound.
-
For antagonist testing, treat the cells with serial dilutions of the test compound in the presence of a fixed concentration of a reference agonist (e.g., DHT).
-
Include appropriate vehicle and positive controls.
-
Incubate the plates for 24-48 hours.
-
Lyse the cells and measure the activity of the reporter gene (e.g., luciferase) using a luminometer.
-
Normalize the reporter gene activity to the control vector activity.
-
Generate dose-response curves and calculate EC50 (for agonists) or IC50 (for antagonists) values.
-
H295R Steroidogenesis Assay (OECD TG 456)
This in vitro assay assesses the effects of chemicals on the production of testosterone and 17β-estradiol.[28]
-
Reagents and Materials:
-
H295R human adrenocortical carcinoma cell line.
-
Cell culture medium (e.g., DMEM/F12) with supplements.
-
Test compound (Bisphenol A sodium salt).
-
Positive controls (e.g., forskolin for induction, prochloraz for inhibition).
-
Solvent control (e.g., DMSO).
-
24-well plates.
-
ELISA kits or LC-MS/MS for hormone quantification.
-
-
Procedure:
-
Culture H295R cells and seed them into 24-well plates.
-
Allow cells to acclimate for 24 hours.
-
Expose the cells to a range of concentrations of the test chemical and controls for 48 hours.
-
After exposure, collect the cell culture medium for hormone analysis.
-
Assess cell viability using a suitable method (e.g., MTT assay).
-
Quantify the concentrations of testosterone and 17β-estradiol in the collected medium.
-
Express the results as fold change relative to the solvent control.
-
Uterotrophic Bioassay in Rodents (OECD TG 440)
This in vivo assay is a short-term screen for estrogenic properties of a chemical, based on the increase in uterine weight in female rodents.[29][30]
-
Animal Model:
-
Immature female rats or mice (weanling).
-
Ovariectomized adult female rats or mice.
-
-
Procedure:
-
Acclimatize the animals to the laboratory conditions.
-
Randomly assign animals to control and treatment groups.
-
Administer the test compound (Bisphenol A sodium salt) daily for at least three consecutive days via oral gavage or subcutaneous injection.
-
Include a vehicle control group and a positive control group (e.g., treated with ethinyl estradiol).
-
Monitor the animals for clinical signs of toxicity.
-
Approximately 24 hours after the last dose, euthanize the animals and carefully dissect the uterus.
-
Remove any adhering fat and connective tissue, and weigh the wet uterus. The uterus can also be blotted to obtain a "blotted" weight.
-
Compare the mean uterine weight of the treated groups to the vehicle control group. A statistically significant increase in uterine weight indicates an estrogenic effect.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows discussed in this guide.
Caption: Estrogenic signaling pathway of Bisphenol A.
Caption: Anti-androgenic mechanism of Bisphenol A.
Caption: Disruption of steroidogenesis by Bisphenol A.
Caption: Workflow for the Uterotrophic Bioassay.
Conclusion
The evidence presented in this technical guide substantiates the classification of Bisphenol A and its sodium salt as endocrine-disrupting chemicals. Their ability to interact with multiple hormonal pathways, including estrogenic, androgenic, and thyroidal systems, as well as steroidogenesis, highlights the complexity of their toxicological profile. The provided quantitative data and detailed experimental protocols serve as a valuable resource for researchers and professionals engaged in the assessment of endocrine disruptors and the development of safer alternatives. Continued research is essential to fully elucidate the long-term health consequences of exposure to these compounds and to inform regulatory decisions aimed at protecting public health.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of Androgen Receptor Activity by Reporter Gene Assays | Springer Nature Experiments [experiments.springernature.com]
- 3. books.rsc.org [books.rsc.org]
- 4. researchmap.jp [researchmap.jp]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms of bisphenol A and its analogs as endocrine disruptors via nuclear receptors and related signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Antiandrogenic effects of bisphenol A and nonylphenol on the function of androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Anti-androgenic mechanisms of Bisphenol A involve androgen receptor signaling pathway | CoLab [colab.ws]
- 12. Bisphenols and Thyroid Hormone - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. The Impact of Bisphenol A on Gonadal Hormones and Histological Structure of Wistar rats | ClinicSearch [clinicsearchonline.org]
- 16. Bisphenol A Impairs Follicle Growth, Inhibits Steroidogenesis, and Downregulates Rate-Limiting Enzymes in the Estradiol Biosynthesis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. benchchem.com [benchchem.com]
- 19. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 21. Frontiers | Disruptive effects of plasticizers bisphenol A, F, and S on steroidogenesis of adrenocortical cells [frontiersin.org]
- 22. Bisphenol A derivatives act as novel coactivator-binding inhibitors for estrogen receptor β - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Bisphenol AF Is a Full Agonist for the Estrogen Receptor ERα but a Highly Specific Antagonist for ERβ - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Bisphenol A down-regulates rate-limiting Cyp11a1 to acutely inhibit steroidogenesis in cultured mouse antral follicles - PMC [pmc.ncbi.nlm.nih.gov]
- 25. In vivo effects of bisphenol A in laboratory rodent studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. academic.oup.com [academic.oup.com]
- 27. In Vivo Effects of Bisphenol A in Laboratory Rodent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 28. search.library.doc.gov [search.library.doc.gov]
- 29. oecd.org [oecd.org]
- 30. oecd.org [oecd.org]
"Sodium 4,4'-(propane-2,2-diyl)diphenolate" estrogenic activity assays.
An In-depth Technical Guide on the Estrogenic Activity of Sodium 4,4'-(propane-2,2-diyl)diphenolate
Introduction
This compound, the disodium salt of Bisphenol A (BPA), is a chemical compound of significant interest in the fields of toxicology and endocrinology.[1] While used in the synthesis of polymers like polysulfonates and polyimides, its biological relevance stems from its dissociation in aqueous environments to the 4,4'-(propane-2,2-diyl)diphenolate dianion, which is functionally equivalent to Bisphenol A.[1] BPA is a well-documented xenoestrogen, a foreign chemical that mimics the effects of endogenous estrogen.[2][3] Due to its widespread use in the manufacturing of polycarbonate plastics and epoxy resins for food containers, beverage bottles, and other consumer products, human exposure is ubiquitous.[4][5] This guide provides a comprehensive technical overview of the assays used to characterize the estrogenic activity of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms and workflows.
Mechanism of Estrogenic Action
The primary mechanism by which BPA exerts its estrogenic effects is through its interaction with nuclear estrogen receptors, ERα and ERβ.[2][6] Although its binding affinity is considerably lower than that of the endogenous hormone 17β-estradiol (E2), BPA can act as an agonist, initiating downstream cellular responses.[7] Upon binding, the BPA-liganded receptor complex can bind to Estrogen Response Elements (EREs) on DNA, modulating the transcription of estrogen-responsive genes.[2] This can lead to changes in key cellular processes such as proliferation, apoptosis, and migration.[2][8]
BPA has been shown to act as an agonist for both ERα and ERβ, though it can also exhibit antagonistic properties for ERα under certain conditions.[9][10] Furthermore, BPA is a strong binder to the orphan nuclear receptor, Estrogen-Related Receptor γ (ERRγ), for which it is highly selective over the classical estrogen receptors.[11][12] BPA's activity is not limited to these genomic pathways; it can also trigger rapid, non-genomic signaling through membrane-associated estrogen receptors, activating pathways like MAPK and PI3K/AKT.[2][6]
Quantitative Data on Estrogenic Activity
The estrogenic potency of BPA has been quantified across a range of in vitro assays. The following tables summarize key data points, including receptor binding affinity, transcriptional activation potency, and effects on cell proliferation.
Table 1: Estrogen Receptor Competitive Binding Affinity
| Compound | Receptor | Assay System | IC50 Value | Reference |
| Bisphenol A | Rat Uterus ER | Competitive Binding | 5 µM (5000 nM) | [13][14] |
| 17β-Estradiol | Rat Uterus ER | Competitive Binding | 1.0 nM | [13] |
| Diethylstilbestrol | Rat Uterus ER | Competitive Binding | 0.5 nM | [13] |
IC50 (Median Inhibitory Concentration) is the concentration of a ligand that displaces 50% of a radiolabeled ligand from the receptor.
Table 2: Transcriptional Activation in Reporter Gene Assays
| Compound | Receptor | Cell Line | EC50 Value | Reference |
| Bisphenol A | ERα | HeLa | 317 nM | [11] |
| Bisphenol A | ERβ | HeLa | 693 nM | [11] |
| 17β-Estradiol | ERα | HeLa | 0.085 nM | [11] |
| 17β-Estradiol | ERβ | HeLa | 0.041 nM | [11] |
EC50 (Median Effective Concentration) is the concentration of a ligand that induces a response halfway between the baseline and maximum.
Table 3: MCF-7 Cell Proliferation and Cytotoxicity Assays
| Assay Type | Parameter | Concentration | Reference |
| Proliferation | Slight Induction | 0.1 µM (100 nM) | [13] |
| Proliferation | Maximum Induction | 10 µM (10,000 nM) | [13][14] |
| Proliferation | Significant Increase | 1 µM - 10 µM | [15] |
| Cytotoxicity | IC50 (24h exposure) | 45 µM | [16] |
The MCF-7 cell line is an estrogen-sensitive human breast adenocarcinoma cell line commonly used to screen for estrogenic or anti-estrogenic activity.[17]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of estrogenic activity. The following sections describe the protocols for key assays cited in the literature.
Receptor Competitive Binding Assay
This assay quantifies the ability of a test compound to compete with a radiolabeled estrogen for binding to estrogen receptors.
-
Objective: To determine the binding affinity (IC50) of the test compound for the estrogen receptor.
-
Materials:
-
Procedure:
-
A constant amount of estrogen receptor and radiolabeled 17β-estradiol are incubated together.
-
Increasing concentrations of the unlabeled test compound are added to compete for receptor binding sites.
-
Following incubation, bound and free radioligand are separated (e.g., via dextran-coated charcoal).
-
The radioactivity of the bound fraction is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estradiol is calculated as the IC50.[13]
-
Yeast Estrogen Screen (YES) Assay
The YES assay is a reporter gene bioassay that uses genetically modified yeast to screen for substances with estrogenic activity.[18][19]
-
Objective: To detect and quantify the estrogenic activity of a test compound.
-
Organism: Saccharomyces cerevisiae engineered to contain the human estrogen receptor (hER) gene and a reporter construct (e.g., LacZ) with upstream Estrogen Response Elements (EREs).[19]
-
Materials:
-
Engineered yeast strain.
-
Growth medium.
-
Chromogenic substrate (e.g., Chlorophenol red-β-D-galactopyranoside, CPRG).[18]
-
Test compound, positive control (E2), negative control.
-
96-well microtiter plates.
-
-
Procedure:
-
Aliquots of the test compound dilutions are added to the wells of a microtiter plate and the solvent is evaporated.[18]
-
A culture of the engineered yeast in a medium containing the chromogenic substrate is added to each well.[18]
-
The plate is incubated (e.g., at 34°C for 48-52 hours).[18]
-
If the test compound binds to the hER, the receptor activates the transcription of the LacZ reporter gene.
-
The resulting β-galactosidase enzyme metabolizes the CPRG substrate, causing a color change from yellow to red.[19]
-
The absorbance is measured with a spectrophotometer, and the color intensity is proportional to the estrogenic activity.
-
MCF-7 Cell Proliferation (E-Screen) Assay
The E-Screen assay measures the estrogen-dependent proliferation of the human breast cancer cell line MCF-7.
-
Objective: To assess the proliferative (estrogenic) or anti-proliferative (anti-estrogenic) effect of a test compound.
-
Cell Line: MCF-7 cells, which are ER-positive and hormone-dependent for growth.[17]
-
Materials:
-
Procedure:
-
MCF-7 cells are seeded in 96-well plates at a specific density (e.g., 8x10³ cells/well) and allowed to attach.[20]
-
The initial medium is replaced with a medium containing various concentrations of the test compound.
-
Cells are incubated for a defined period, typically 48 to 144 hours (2-6 days).[20][22]
-
After incubation, a viability reagent like MTT is added. Viable cells with active metabolism convert the MTT tetrazolium salt into a colored formazan product.[20]
-
The cells are lysed, and the absorbance of the formazan product is measured using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells, indicating the proliferative effect of the compound.
-
Conclusion
The collective data from receptor binding, gene expression, and cell proliferation assays consistently demonstrate that this compound, through its active form Bisphenol A, exhibits weak but significant estrogenic activity.[13] It functions as an agonist for both ERα and ERβ, capable of initiating transcriptional activity and promoting the proliferation of estrogen-sensitive cells.[11][13] While its potency is several orders of magnitude lower than 17β-estradiol, its ubiquitous presence and potential for continuous exposure underscore the importance of these assays in characterizing its risk as an endocrine-disrupting chemical. The standardized protocols outlined in this guide are fundamental tools for researchers and drug development professionals in evaluating the endocrine effects of this and other novel compounds.
References
- 1. This compound | 2444-90-8 | Benchchem [benchchem.com]
- 2. Bisphenol A and Hormone-Associated Cancers: Current Progress and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bisphenol A: A Model Endocrine Disrupting Chemical With a New Potential Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In-vitro assays to evaluate estrogenic activity of novel bisphenol-A alternatives [udspace.udel.edu]
- 5. Mixture Effects of Bisphenol A and Its Structural Analogs on Estrogen Receptor Transcriptional Activation [mdpi.com]
- 6. Molecular Mechanisms of Action of BPA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Molecular mechanism of action of bisphenol and bisphenol A mediated by oestrogen receptor alpha in growth and apoptosis of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The activity of bisphenol A depends on both the estrogen receptor subtype and the cell type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Differential interactions of bisphenol A and 17beta-estradiol with estrogen receptor alpha (ERalpha) and ERbeta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bisphenol AF Is a Full Agonist for the Estrogen Receptor ERα but a Highly Specific Antagonist for ERβ - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Direct Evidence Revealing Structural Elements Essential for the High Binding Ability of Bisphenol A to Human Estrogen-Related Receptor-γ - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Potential estrogenic effects of bisphenol-A estimated by in vitro and in vivo combination assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pure.skku.edu [pure.skku.edu]
- 15. The Influence of Endocrine Disrupting Chemicals on the Proliferation of ERα Knockdown-Human Breast Cancer Cell Line MCF-7; New Attempts by RNAi Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 17. Transcriptome analysis of human mammary epithelial cells treated with bisphenol A and bisphenol A analogue mixtures reveals major alterations in multiple cellular pathways [publichealthtoxicology.com]
- 18. ftb.com.hr [ftb.com.hr]
- 19. Yeast Estrogen and Androgen Screens | Ecotox Centre [ecotoxcentre.ch]
- 20. The Genotoxic and Cytotoxic Effects of Bisphenol-A (BPA) in MCF-7 Cell Line and Amniocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. endocrine-abstracts.org [endocrine-abstracts.org]
- 22. In Vitro Assay Systems for the Assessment of Oestrogenicity | Pocket Dentistry [pocketdentistry.com]
Handling and Storage of Bisphenol A Disodium Salt: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the handling, storage, and relevant experimental applications of bisphenol A disodium salt. The information is intended to support laboratory safety and proper usage in research and development settings.
Chemical and Physical Properties
Bisphenol A disodium salt is the deprotonated form of Bisphenol A (BPA), a well-known monomer in the plastics industry. The salt's ionic nature influences its physical and chemical characteristics, making it distinct from its parent compound.
| Property | Value | Citation(s) |
| Molecular Formula | C₁₅H₁₄Na₂O₂ | [1] |
| Molecular Weight | 272.25 g/mol | [1] |
| Appearance | White to off-white powder or crystalline solid | |
| Solubility | Soluble in water and polar organic solvents. | [2] |
| Stability | Stable under recommended storage conditions. Decomposes upon heating. | [3] |
Safety and Handling
Bisphenol A disodium salt presents several health hazards that necessitate careful handling and the use of appropriate personal protective equipment (PPE).
Hazard Identification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) identifies the following hazards:
-
Acute Toxicity (Oral): Harmful if swallowed.
-
Skin Corrosion/Irritation: Causes skin irritation.
-
Eye Damage/Irritation: Causes serious eye irritation.
Personal Protective Equipment (PPE)
To mitigate exposure risks, the following PPE is recommended when handling bisphenol A disodium salt:
| Equipment | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | Laboratory coat, long-sleeved shirt, and pants. |
| Respiratory | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator for dusts should be worn. |
First Aid Measures
| Exposure Route | Procedure |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. Seek medical attention if respiratory symptoms develop. |
Storage Guidelines
Proper storage of bisphenol A disodium salt is crucial for maintaining its integrity and preventing hazardous situations.
| Parameter | Guideline | Citation(s) |
| Storage Temperature | Store in a cool, dry place. | [3] |
| Container | Keep container tightly closed in a dry and well-ventilated place. | |
| Incompatible Materials | Strong oxidizing agents, strong acids. | |
| Storage Conditions | Store away from moisture. The anhydrous form can be stored indefinitely under sealed conditions. | [1] |
Experimental Protocols
Bisphenol A disodium salt is a key reagent in the synthesis of various polymers, most notably polyetherimides and polycarbonates. The following sections provide generalized experimental protocols based on information from patent literature. Researchers should adapt these protocols based on their specific laboratory conditions and safety assessments.
Synthesis of Polyetherimide
This protocol outlines the general steps for the polymerization of a bis(halophthalimide) with bisphenol A disodium salt.
Caption: General workflow for the synthesis of polyetherimide.
Methodology:
-
Reactant Charging: In a reaction vessel equipped with a mechanical stirrer and under an inert atmosphere (e.g., nitrogen), charge anhydrous o-dichlorobenzene as the solvent.[1][4]
-
Addition of Monomers: Add bis(halophthalimide) and bisphenol A disodium salt to the solvent. The molar ratio of the monomers is typically near stoichiometric.[1][4]
-
Polymerization: Heat the reaction mixture to a temperature between 110°C and 225°C with continuous stirring. The reaction time can vary depending on the specific monomers and desired molecular weight.
-
Work-up: After the polymerization is complete, cool the reaction mixture and precipitate the polyetherimide product by adding it to a non-solvent such as methanol.
-
Isolation and Drying: Collect the precipitated polymer by filtration, wash it with additional non-solvent, and dry it under vacuum.
Synthesis of Polycarbonate
This protocol describes a general procedure for the synthesis of polycarbonate through the reaction of bisphenol A disodium salt with phosgene or a phosgene equivalent.
Caption: General workflow for the synthesis of polycarbonate.
Methodology:
-
Reactant Preparation: Prepare an aqueous solution of bisphenol A disodium salt. Prepare a solution of phosgene or a phosgene equivalent (e.g., triphosgene) in an inert, water-immiscible organic solvent such as dichloromethane.
-
Interfacial Polymerization: Combine the aqueous and organic solutions in a reaction vessel with vigorous stirring. Add a phase transfer catalyst, such as a tertiary amine, to facilitate the reaction at the interface of the two phases.
-
Work-up: After the reaction is complete, separate the organic phase. Wash the organic phase sequentially with dilute acid, then with water until neutral.
-
Isolation and Drying: Precipitate the polycarbonate product by adding the organic solution to a non-solvent like methanol. Collect the polymer by filtration and dry it under vacuum.
Biological Activity and Signaling Pathways
The biological activity of bisphenol A disodium salt is intrinsically linked to its parent compound, Bisphenol A (BPA). In aqueous environments, the disodium salt is expected to dissociate, yielding the bisphenolate dianion, which can then be protonated to form BPA. Consequently, the vast majority of toxicological and endocrinological research has been conducted on BPA itself.
BPA is a well-documented endocrine-disrupting chemical (EDC) that primarily exerts its effects through interactions with nuclear hormone receptors, particularly estrogen receptors (ERα and ERβ).[5]
Caption: Simplified diagram of BPA's interaction with the estrogenic signaling pathway.
It is important to note that there is a lack of studies specifically investigating the biological effects of bisphenol A disodium salt as a distinct entity. The prevailing assumption is that its biological activity is functionally equivalent to that of BPA due to its dissociation in biological media. Researchers investigating the biological effects of this compound should consider this and design their experiments to account for the potential conversion to BPA.
Disclaimer: This document is intended for informational purposes only and does not constitute a comprehensive safety data sheet. Users should always consult the most up-to-date Safety Data Sheet (SDS) from the manufacturer before handling this chemical and perform a thorough risk assessment for their specific experimental conditions.
References
- 1. Sodium 4,4'-(propane-2,2-diyl)diphenolate | 2444-90-8 | Benchchem [benchchem.com]
- 2. EP3562864A1 - Method of making a polyetherimide and polyetherimide produced thereby - Google Patents [patents.google.com]
- 3. WO2017002886A1 - Polycarbonate resin composition, method for producing same, and molded object - Google Patents [patents.google.com]
- 4. CN115947936B - Preparation method of polyetherimide - Google Patents [patents.google.com]
- 5. Do Prenatal Exposures Pose a Real Threat to Ovarian Function? BPA as a Case Study - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Safety and Handling Guide for Sodium 4,4'-(propane-2,2-diyl)diphenolate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data and handling protocols for Sodium 4,4'-(propane-2,2-diyl)diphenolate (CAS Number: 2444-90-8), also commonly known as Bisphenol A disodium salt. The information is compiled from various safety data sheets and toxicological databases to ensure a thorough understanding of the potential hazards and the necessary precautions for its use in a research and development setting.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₁₅H₁₄Na₂O₂ |
| Molecular Weight | 272.25 g/mol [1] |
| Appearance | White solid |
| Purity | Typically ≥97% |
Hazard Identification and Classification
This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with acute toxicity, skin and eye irritation, and respiratory tract irritation.
GHS Classification
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation[1] |
| Serious eye damage/eye irritation | Category 2 | H319: Causes serious eye irritation[1] |
| Specific target organ toxicity — Single exposure | Category 3 | H335: May cause respiratory irritation[1] |
GHS Pictograms
| Pictogram | |
| Exclamation Mark |
|
Toxicological Data
Handling and Storage
Handling:
-
Use in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid breathing dust.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents.
Experimental Protocols for Safety Assessment
The following are summaries of the standardized OECD guidelines for the experimental determination of the key hazards associated with this compound.
Acute Oral Toxicity (OECD Guidelines 420, 423, 425)
The assessment of acute oral toxicity can be conducted using one of three OECD guidelines, which aim to determine the LD50 value of a substance.[2]
-
Principle: A single dose of the substance is administered to a group of fasted animals, typically rats, via oral gavage. The animals are then observed for a set period (usually 14 days) for signs of toxicity and mortality.[3][4][5]
-
Methodology:
-
Dose Selection: A preliminary "sighting study" may be conducted with a small number of animals to determine the appropriate starting dose range.
-
Administration: The test substance is dissolved or suspended in a suitable vehicle (e.g., water, corn oil) and administered orally.
-
Observation: Animals are observed for clinical signs of toxicity, including changes in skin and fur, eyes, and respiratory, circulatory, autonomic, and central nervous systems. Body weight is recorded weekly.
-
Necropsy: All animals are subjected to a gross necropsy at the end of the study.
-
-
Data Analysis: The LD50 is calculated using statistical methods based on the mortality data at different dose levels.
Skin Irritation (OECD Guideline 439)
This in vitro test method uses reconstructed human epidermis (RhE) to assess the skin irritation potential of a chemical.[6][7][8]
-
Principle: The test chemical is applied topically to the surface of the RhE tissue. The viability of the tissue after exposure is measured to determine the level of irritation.[9]
-
Methodology:
-
Tissue Culture: Commercially available RhE models are cultured to a state that mimics the human epidermis.
-
Exposure: A small amount of the test substance is applied to the tissue surface for a defined period (e.g., 15-60 minutes).
-
Viability Assay: After exposure, the tissue is rinsed, and a cell viability assay (e.g., MTT assay) is performed. The amount of formazan dye produced is proportional to the number of viable cells.
-
Classification: A substance is classified as a skin irritant if the tissue viability is reduced below a certain threshold (typically ≤ 50%) compared to a negative control.[9]
-
Eye Irritation (OECD Guideline 405)
This in vivo test is used to assess the potential of a substance to cause eye irritation or damage.[10][11][12][13]
-
Principle: A single dose of the test substance is applied to one eye of an experimental animal (typically an albino rabbit), with the other eye serving as a control. The degree of eye irritation is evaluated by scoring lesions of the cornea, iris, and conjunctiva.[11][13]
-
Methodology:
-
Animal Selection: Healthy, young adult albino rabbits are used.
-
Application: The test substance is instilled into the conjunctival sac of one eye.
-
Observation: The eyes are examined at 1, 24, 48, and 72 hours after application, and the severity of any lesions is scored.
-
Reversibility: The observation period can be extended to assess the reversibility of the observed effects.
-
-
Classification: The substance is classified based on the severity and persistence of the ocular lesions.
Visualizations
The following diagrams illustrate key logical relationships and workflows relevant to the safety assessment of this compound.
Caption: GHS Hazard Classification Pathway for this compound.
Caption: First-Aid Measures Workflow for Exposure to this compound.
References
- 1. bisphenol a disodium salt | C15H14Na2O2 | CID 17127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. oecd.org [oecd.org]
- 6. siesascs.edu.in [siesascs.edu.in]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. OECD publishes new and updated Test Guidelines for chemicals | RE-Place [re-place.be]
- 9. x-cellr8.com [x-cellr8.com]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. oecd.org [oecd.org]
An In-depth Technical Guide to the Thermal Properties of Bisphenol A Disodium Salt
This technical guide provides a comprehensive overview of the available information regarding the thermal properties of bisphenol A disodium salt. The content is intended for researchers, scientists, and professionals in drug development and material science who are interested in the thermal characteristics and handling of this compound.
Introduction
Bisphenol A disodium salt, also known as disodium 4,4'-isopropylidenediphenolate, is the salt formed from the reaction of bisphenol A with sodium hydroxide. It is primarily utilized as a monomer in the synthesis of high-performance polymers, such as polyetherimides and polycarbonates.[1][2][3][4] Understanding its thermal properties is crucial for its synthesis, purification, storage, and application in polymerization processes, which are often conducted at elevated temperatures.
Physicochemical Properties
A summary of the basic physicochemical properties of bisphenol A disodium salt is presented in the table below.
| Property | Value | Source |
| Chemical Formula | C₁₅H₁₄Na₂O₂ | [1] |
| Molecular Weight | 272.26 g/mol | [1] |
| Appearance | White solid | [1][5] |
| CAS Number | 2444-90-8 | [1] |
Thermal Properties
| Thermal Parameter | Observation | Source |
| Decomposition | Stable up to 300-320°C for short periods during anhydrous salt preparation. | [5] |
| Thermal Stability in Solution | Utilized in polymerization reactions at temperatures ranging from 40°C to 180°C, indicating stability in solution at these temperatures. | [6][7] |
Experimental Protocols
Detailed experimental protocols for the determination of thermal properties of bisphenol A disodium salt are not explicitly published. However, standard methodologies for thermal analysis of organic salts would be applicable. Furthermore, synthesis procedures from which thermal stability is inferred are detailed below.
4.1. Synthesis and Drying of Anhydrous Bisphenol A Disodium Salt
This protocol is adapted from a patented method for preparing the anhydrous salt, which provides insight into its thermal stability.
-
Materials: Bisphenol A, 50.3% aqueous sodium hydroxide solution, deionized water.
-
Procedure:
-
A mixture of 2.020 parts of bisphenol A, 1.407 parts of a 50.3% aqueous sodium hydroxide solution, and 1.93 parts of water is briefly heated to a boil to form a fluid slurry of the bisphenol A disodium salt.[5]
-
The resulting slurry is spread over a nickel-coated brass sheet on a hot plate preheated to 300° to 320°C within a dry box.[5]
-
The water evaporates instantaneously, yielding a white, powdery solid of the disodium salt of bisphenol A.[5]
-
The anhydrous salt is collected after a total heating time of 60 seconds.[5]
-
The resulting product can be confirmed as anhydrous through infrared (IR) spectroscopy.[5]
-
4.2. General Protocol for Thermogravimetric Analysis (TGA)
TGA would be the standard method to determine the decomposition temperature and thermal stability of bisphenol A disodium salt.
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of the anhydrous bisphenol A disodium salt is placed in an inert sample pan (e.g., alumina or platinum).
-
Experimental Conditions:
-
Atmosphere: Nitrogen or argon gas at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Heating Rate: A linear heating rate, typically 10°C/min, is applied.
-
Temperature Range: From ambient temperature to a temperature high enough to ensure complete decomposition (e.g., 25°C to 600°C).
-
-
Data Analysis: The TGA curve plots the percentage of weight loss against temperature. The onset temperature of decomposition is a key indicator of thermal stability.
4.3. General Protocol for Differential Scanning Calorimetry (DSC)
DSC is used to determine melting point, glass transitions, and other thermal events.
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) of the anhydrous salt is hermetically sealed in an aluminum or copper pan.
-
Experimental Conditions:
-
Atmosphere: Inert atmosphere (e.g., nitrogen) with a constant purge rate.
-
Heating/Cooling Program: A controlled heating and cooling cycle is applied, for example, heating from 25°C to a temperature above the expected melting point at a rate of 10°C/min, followed by a cooling cycle.
-
-
Data Analysis: The DSC thermogram shows heat flow as a function of temperature. Endothermic peaks typically represent melting, while exothermic peaks can indicate crystallization or decomposition.
Logical Workflows and Diagrams
The primary application of bisphenol A disodium salt is in polymerization. The following diagrams illustrate the synthesis of the salt and its subsequent use in a polymerization reaction.
Caption: Synthesis and drying workflow for anhydrous bisphenol A disodium salt.
Caption: General workflow for the use of bisphenol A disodium salt in polymerization.
Conclusion
While specific quantitative thermal property data for bisphenol A disodium salt are limited in publicly accessible literature, its thermal stability can be reliably inferred from its synthesis and application in high-temperature polymerization reactions. The compound is stable enough to be dried to an anhydrous powder at temperatures up to 320°C and is used in polymerization reactions at temperatures approaching 180°C. For precise thermal characterization, standard techniques such as TGA and DSC would be required. The provided protocols offer a starting point for such experimental investigations.
References
- 1. Sodium 4,4'-(propane-2,2-diyl)diphenolate | 2444-90-8 | Benchchem [benchchem.com]
- 2. scribd.com [scribd.com]
- 3. scribd.com [scribd.com]
- 4. US9193829B2 - Polyetherimides, methods of manufacture, and articles formed therefrom - Google Patents [patents.google.com]
- 5. US4202993A - Method for making substantially anhydrous alkali metal bisphenol salts - Google Patents [patents.google.com]
- 6. EP1059291A2 - Process for preparing bis(ether anhydrides) - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Methodological & Application
Synthesis of Sodium 4,4'-(propane-2,2-diyl)diphenolate: A Laboratory-Scale Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the laboratory-scale synthesis of Sodium 4,4'-(propane-2,2-diyl)diphenolate, also known as the disodium salt of Bisphenol A. This compound serves as a crucial intermediate in the synthesis of various polymers, including polyethers, polysulfones, and polyetherimides. The protocols outlined below are compiled from established methods, ensuring reproducibility and high purity of the final product.
I. Overview of Synthesis
The synthesis of this compound involves the deprotonation of the two phenolic hydroxyl groups of Bisphenol A (BPA) using a suitable sodium base. The general reaction is as follows:
This application note details two primary methods for this synthesis: an aqueous-based method and a method utilizing an organic solvent. The choice of method may depend on the desired purity, yield, and available laboratory equipment.
II. Quantitative Data Summary
The following table summarizes the quantitative data from various laboratory-scale synthesis protocols for this compound.
| Parameter | Protocol 1 (Aqueous) | Protocol 2 (Organic Solvent - Acetone) | Protocol 3 (Organic Solvent - n-Propyl Alcohol) |
| Bisphenol A (molar eq.) | 1.0 | 1.0 | 1.0 |
| Sodium Hydroxide (molar eq.) | 2.0 | 2.0 | 2.0 |
| Solvent | Water | Acetone | n-Propyl Alcohol |
| Reaction Temperature | 100°C[1] | 60°C[1] | 60°C[1] |
| Reaction Time | 1 hour[1] | 1 hour[1] | Not Specified |
| Yield | 95%[1] | 92%[1] | 94%[1] |
| Purity | Not Specified | 99.9%[1] | 99.9%[1] |
III. Experimental Protocols
Protocol 1: Synthesis in an Aqueous Medium
This protocol is adapted from a method that utilizes an aqueous solution of an inorganic salt.[1]
Materials:
-
Bisphenol A (0.01 mole)
-
Sodium Hydroxide (NaOH) (0.02 mole)
-
150 mL of 35% aqueous K₂CO₃ solution[1]
-
Hot isopropyl alcohol
-
Nitrogen gas
Equipment:
-
250 mL three-necked flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Buchner funnel and filter flask
-
Vacuum oven
Procedure:
-
Charge the 250 mL three-necked flask with 0.01 mole of Bisphenol A, 0.02 mole of NaOH, and 150 mL of 35% aqueous K₂CO₃ solution.[1]
-
Bubble nitrogen gas through the mixture to remove oxygen from the flask.[1]
-
Heat the mixture to 100°C and allow it to react for 1 hour with continuous stirring. A precipitate will form.[1]
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the precipitate under a nitrogen atmosphere using a Buchner funnel.[1]
-
Wash the collected solid twice with 30 mL of hot isopropyl alcohol.[1]
-
Dry the final product under reduced pressure at 200°C for 3 hours to yield the bis-sodium salt of bisphenol A.[1]
Protocol 2: Synthesis in an Organic Solvent (Acetone)
This protocol provides a method for synthesizing the disodium salt of BPA using an organic solvent, which can facilitate purification.[1]
Materials:
-
Bisphenol A (0.01 mole)
-
Sodium Hydroxide (NaOH) (0.02 mole)
-
200 mL of Acetone
-
Hot acetone
-
Nitrogen gas
Equipment:
-
250 mL three-necked flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Buchner funnel and filter flask
-
Vacuum oven
Procedure:
-
Add 0.01 mole of Bisphenol A, 0.02 mole of NaOH, and 200 mL of acetone to a 250 mL three-necked flask.[1]
-
Purge the flask with nitrogen gas to create an inert atmosphere.[1]
-
Heat the mixture to 60°C and stir for 1 hour. A precipitate will form during the reaction.[1]
-
Allow the mixture to cool to room temperature.
-
Filter the precipitate under a nitrogen atmosphere.[1]
-
Wash the collected solid twice with 30 mL of hot acetone.[1]
-
Dry the product in a vacuum oven at 200°C for 3 hours to obtain the bis-sodium salt of bisphenol A.[1]
IV. Experimental Workflow and Logic Diagrams
The following diagrams illustrate the experimental workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationship of components in the synthesis of the target compound.
References
Application Note: Analytical Methods for the Quantification of Bisphenol A (BPA) and its Salts
Audience: Researchers, scientists, and drug development professionals.
Introduction Bisphenol A (BPA) is an industrial chemical used in the manufacturing of polycarbonate plastics and epoxy resins, which are found in a wide variety of consumer products, including food and beverage containers.[1][2][3][4] Due to its classification as an endocrine-disrupting compound that can mimic estrogen, there are significant health concerns regarding its migration from packaging into food and its subsequent effects on human health.[4][5][6][7] Consequently, robust and sensitive analytical methods are required for its precise quantification in various matrices.
This document provides detailed protocols for the quantification of Bisphenol A. It is important to note that while the target analyte may be "bisphenol A disodium salt," the analytical methods described here quantify the bisphenol A molecule. The concentration of the disodium salt can be calculated from the measured BPA concentration. In solution, the sodium ions are ionic and do not interfere with the chromatographic separation of BPA, especially after the sample is neutralized or slightly acidified during preparation.[8]
Overview of Analytical Techniques
The determination of BPA can be accomplished using several highly sensitive analytical techniques. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation.
-
High-Performance Liquid Chromatography (HPLC): Often coupled with fluorescence (FLD), ultraviolet (UV), or electrochemical detectors, HPLC is a robust method for separating BPA from complex matrices.[5][9] It is widely used due to its reliability and the fact that it does not typically require the derivatization step needed for GC-MS.[1]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is considered a gold-standard technique, offering high sensitivity and selectivity by combining the separation power of liquid chromatography with the precise detection and structural confirmation of mass spectrometry.[5][6][9] It is particularly powerful for analyzing trace levels of BPA in complex biological samples like plasma and saliva.[10][11][12]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and selective method, GC-MS is frequently used for BPA analysis.[1][5][9][13] A key consideration for this technique is the need for a derivatization step to convert the polar phenolic groups of BPA into more volatile silyl ethers, which improves chromatographic performance.[1][2]
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a high-throughput immunoassay used for rapid screening of a large number of samples.[1] While convenient, ELISA kits may have limitations in sensitivity and specificity compared to chromatographic methods and can be subject to interference from structurally similar compounds.[1][14] Confirmation of ELISA results by LC-MS or GC-MS is often recommended.[1]
Quantitative Data Summary
The performance of various analytical methods for BPA quantification is summarized below. These values can vary based on the sample matrix, instrumentation, and specific protocol used.
| Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Sample Matrix | Reference |
| HPLC-FLD | 0.058 µg/L | - | Bottled Water | [15] |
| HPLC-FLD | - | 1 ng/mL | Milk | [16] |
| LC-MS/MS | 49.0 pg/mL | - | Human Saliva | [11][12] |
| LC-MS/MS | 2 ng/m³ | - | Air Samples | [17] |
| LC-MS/MS | - | 0.1 ng/mL (BPA) | Human Plasma | [10] |
| GC-MS | 0.46 pg/mL | 1.52 pg/mL | Water | [15][18] |
| GC-MS | 0.004 µg/L | 0.013 µg/L | Marine Water | [18] |
| ELISA | 10 pg/mL | - | Urine, Serum, Plasma | [19][20] |
| ELISA | 50 ng/L | 150 ng/L | Serum, Plasma, Urine | [21] |
Experimental Workflows and Protocols
A generalized workflow for the analysis of BPA is essential for achieving accurate and reproducible results. The initial and most critical stage is sample preparation, which aims to isolate BPA from the matrix, eliminate interferences, and concentrate the analyte.[22]
Caption: General workflow for BPA quantification.
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
SPE is a common technique for extracting and concentrating BPA from liquid samples like water, milk, or plasma.[1][16][22]
-
SPE Cartridge Selection: Choose a C18 or polymeric reversed-phase cartridge (e.g., Supelclean™ ENVI™-18).
-
Conditioning: Condition the cartridge by passing 5 mL of methanol, followed by 5 mL of acetonitrile, and finally 5 mL of deionized water.[16]
-
Sample Loading: Adjust the pH of the sample (e.g., 500 µL of plasma or 5 mL of water) to between 5.5 and 6.5.[2] Load the sample onto the conditioned cartridge at a slow flow rate (approx. 1 drop per second).[16]
-
Washing: Wash the cartridge with 5-7 mL of water to remove interfering polar compounds. A subsequent wash with a weak organic solvent mixture (e.g., 4 mL of 40:60 acetonitrile:water) can further clean the sample.[16]
-
Drying: Dry the cartridge under vacuum for several minutes to remove excess water.[16]
-
Elution: Elute the retained BPA with a small volume of a strong organic solvent, such as 2 mL of methanol or acetonitrile.[16]
-
Post-Elution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 45°C.[16] Reconstitute the residue in a known volume (e.g., 500 µL) of the mobile phase for HPLC or LC-MS/MS analysis, or in a suitable solvent for GC-MS derivatization.[16]
Protocol 2: Quantification by LC-MS/MS
This protocol is suitable for the high-sensitivity analysis of BPA in complex biological matrices.
-
Chromatographic System: High-Performance Liquid Chromatography system.
-
Column: Raptor Biphenyl or Ascentis Express C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).[6]
-
Mobile Phase A: Deionized water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol.[23]
-
Gradient Elution:
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 5 - 20 µL.[24]
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.[24]
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Quantification: Create a calibration curve using BPA standards prepared in a similar matrix. An isotopically labeled internal standard (e.g., BPA-d16) is recommended for highest accuracy.[17]
Protocol 3: Quantification by GC-MS
This method requires derivatization to make BPA volatile for gas chromatography.
-
Derivatization:
-
To the dried sample extract (from Protocol 1), add 70 µL of a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 10 µL of pyridine.[1][2]
-
Heat the mixture at 70°C for 15-30 minutes.[2]
-
Evaporate the mixture to dryness under nitrogen and reconstitute in 1 mL of hexane for injection.[2]
-
-
GC System: Gas chromatograph with a mass spectrometer detector.
-
Column: DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[2]
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program:
-
Initial temperature: 80-100°C.
-
Ramp at 10-20°C/min to 280-300°C.
-
Hold for 5-10 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Analysis Mode: Selected Ion Monitoring (SIM) for highest sensitivity.
-
Target Ions (for derivatized BPA): Monitor characteristic ions such as m/z 357, 372.
-
-
Quantification: Generate a calibration curve using derivatized BPA standards.
Protocol 4: Quantification by ELISA
This protocol provides a general outline for a competitive ELISA, a common format for small molecules like BPA.
-
Plate Preparation: Use a 96-well microplate pre-coated with anti-BPA antibodies.[19]
-
Sample/Standard Addition: Add prepared samples and a series of BPA standards to the appropriate wells.
-
HRP-Conjugate Addition: Add a fixed amount of HRP-conjugated BPA to each well. This will compete with the BPA in the sample/standard for binding to the coated antibodies.[21][25]
-
Incubation: Incubate the plate according to the kit manufacturer's instructions (e.g., 60 minutes at 37°C).
-
Washing: Wash the plate multiple times with the provided wash buffer to remove unbound reagents.[21]
-
Substrate Addition: Add TMB substrate solution to each well. A color will develop, which is inversely proportional to the amount of BPA in the sample.[21][25]
-
Stopping the Reaction: Add the stop solution (e.g., dilute sulfuric acid) to each well. The color will change from blue to yellow.[21][25]
-
Measurement: Read the optical density (OD) at 450 nm using a microplate reader.[21][25]
-
Quantification: Calculate the BPA concentration in the samples by comparing their OD values to the standard curve.[25]
BPA Signaling Pathway
BPA exerts its endocrine-disrupting effects primarily by interacting with nuclear hormone receptors, particularly the estrogen receptors (ERα and ERβ). The binding of BPA can initiate a signaling cascade that is normally triggered by endogenous estrogens like 17β-estradiol, leading to changes in gene expression.
Caption: Simplified BPA estrogenic signaling pathway.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. library.dphen1.com [library.dphen1.com]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. Bisphenol A, S, & F Analyzed with HPLC - AppNote [mtc-usa.com]
- 5. Analytical methods for the determination of bisphenol A in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comprehensive LC-MS/MS Analysis of 15 Bisphenols in 8 Minutes [discover.restek.com]
- 7. Bisphenol A, BPA Analyzed with HPLC - AppNote [mtc-usa.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. sciex.com [sciex.com]
- 11. library.dphen1.com [library.dphen1.com]
- 12. Quantitative determination of bisphenol A from human saliva using bulk derivatization and trap-and-elute liquid chromatography coupled to electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Comparison of Elisa- and LC-MS-Based Methodologies for the Exposure Assessment of Bisphenol A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Sigma-Aldrich [sigmaaldrich.com]
- 17. Development and validation of a capillary high-performance liquid chromatography/electrospray tandem mass spectrometric method for the quantification of bisphenol A in air samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. biocompare.com [biocompare.com]
- 21. sinogeneclon.com [sinogeneclon.com]
- 22. Analytical Methods for Determination of Bisphenol A | Pocket Dentistry [pocketdentistry.com]
- 23. lcms.cz [lcms.cz]
- 24. A New LC-MS/MS Method for Simultaneous and Quantitative Detection of Bisphenol-A and Steroids in Target Tissues: A Power Tool to Characterize the Interference of Bisphenol-A Exposure on Steroid Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Human Bisphenol A (BPA) Elisa Kit – AFG Scientific [afgsci.com]
Application Note and Protocol for the HPLC Analysis of Sodium 4,4'-(propane-2,2-diyl)diphenolate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sodium 4,4'-(propane-2,2-diyl)diphenolate, also known as Bisphenol A (BPA) disodium salt, is a chemical intermediate used in the synthesis of various polymers.[1] Monitoring its purity and concentration is crucial for quality control and to understand its potential for migration into consumer products. This application note provides a detailed protocol for the quantitative analysis of the Bisphenol A (BPA) component of this compound using High-Performance Liquid Chromatography (HPLC). In solution, the sodium salt dissociates, and the analysis focuses on the determination of the BPA molecule.[2]
Principle of the Method
This method utilizes reverse-phase HPLC to separate Bisphenol A from potential impurities. The quantification is achieved by using an external standard calibration curve. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C8 or C18) and a polar mobile phase. Detection is typically performed using a UV-Vis or fluorescence detector.
Experimental Protocols
1. Instrumentation and Materials
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Fluorescence detector is required.
-
Analytical Column: A Cogent Bidentate C8™ column (4.6 x 75mm, 4µm, 100Å) or a Purospher® STAR RP-18 endcapped column (30 mm x 4 mm; 3 µm) can be used.[3][4]
-
Reagents and Solvents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)[3]
-
Bisphenol A (BPA) reference standard
-
This compound sample
-
2. Preparation of Standard Solutions
-
Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh a known amount of BPA reference standard and dissolve it in a suitable solvent such as acetonitrile or a mixture of acetonitrile and water to prepare a stock solution of known concentration.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to cover the expected concentration range of the samples.
3. Sample Preparation
-
Accurately weigh a known amount of the "this compound" sample.
-
Dissolve the sample in the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[4]
4. HPLC Conditions
Two exemplary sets of HPLC conditions are provided below:
Method 1: Gradient Elution (based on a method for BPA)[3]
| Parameter | Condition |
| Column | Cogent Bidentate C8™, 4.6 x 75mm, 4µm, 100Å |
| Mobile Phase A | DI Water / 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile / 0.1% Formic Acid |
| Gradient | A suitable gradient to ensure separation (specifics to be optimized) |
| Flow Rate | 0.5 mL/minute |
| Injection Volume | 5 µL |
| Detection | UV at 275 nm |
Method 2: Isocratic Elution (based on a method for BPA)[4]
| Parameter | Condition |
| Column | Purospher® STAR RP-18 endcapped, 30 mm x 4 mm, 3 µm |
| Mobile Phase | Acetonitrile/Water (50/50, v/v) |
| Flow Rate | 1 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 25 °C |
| Detection | UV-DAD at 200 nm |
5. Data Analysis
-
Identify the BPA peak in the chromatogram based on the retention time of the standard.
-
Construct a calibration curve by plotting the peak area of the BPA standards against their known concentrations.
-
Determine the concentration of BPA in the sample by interpolating its peak area from the calibration curve.
-
The amount of "this compound" can be calculated from the determined BPA concentration, considering the molecular weights of BPA and its disodium salt.
Quantitative Data Summary
The following table summarizes typical performance data for the HPLC analysis of Bisphenol A, which is indicative of the expected performance for the analysis of the BPA moiety from its disodium salt.
| Parameter | Value | Reference |
| Linearity Range | 0.009–25 ng/g | [5] |
| Correlation Coefficient (R²) | > 0.99 | [5] |
| Limit of Detection (LOD) | 0.001 ng/g | [5] |
| Limit of Quantification (LOQ) | 0.08 ng/g | [5] |
| Recovery | 88.19% to 99.56% | [6][7] |
| Relative Standard Deviation (RSD) | < 3.00% | [6][7] |
Visualizations
Analytical Workflow Diagram
References
- 1. This compound | 2444-90-8 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Bisphenol A, BPA Analyzed with HPLC - AppNote [mtc-usa.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of bisphenol a migration from food packaging by dispersive liquid-liquid microextraction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. library.dphen1.com [library.dphen1.com]
Application Note: Determination of Bisphenol A Sodium Salt by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bisphenol A (BPA) is a chemical compound used in the manufacturing of polycarbonate plastics and epoxy resins. Due to its potential endocrine-disrupting properties, the detection and quantification of BPA in various matrices are of significant interest. Bisphenol A sodium salt, being a salt of BPA, requires a specific sample preparation protocol to enable its analysis by Gas Chromatography-Mass Spectrometry (GC-MS). This application note provides a detailed protocol for the determination of bisphenol A sodium salt in various samples using GC-MS, including sample preparation, derivatization, and instrument parameters. The methods described are compiled from established scientific literature to ensure reliability and robustness.
Principle
Direct analysis of bisphenol A sodium salt by GC-MS is not feasible due to its low volatility. The salt must first be converted to its free phenol form (Bisphenol A) through acidification. The resulting BPA is then extracted from the sample matrix. As BPA itself has polar phenolic groups, a derivatization step is necessary to increase its volatility and thermal stability, making it suitable for GC analysis.[1][2][3] Silylation is a common derivatization technique where the active hydrogens of the phenolic groups are replaced with trimethylsilyl (TMS) groups.[2][4] The derivatized BPA is then introduced into the GC-MS system for separation and detection. Quantification is typically performed using an internal standard method to ensure accuracy and precision.
Experimental Protocols
This section details the necessary steps for the analysis of bisphenol A sodium salt, from sample preparation to GC-MS analysis.
1. Sample Preparation: Acidification and Extraction
The initial and critical step for the analysis of bisphenol A sodium salt is the conversion to bisphenol A.
-
Acidification: For aqueous samples, adjust the pH of the sample to approximately 4 using an appropriate acid (e.g., 1.2 M HCl).[3] This step ensures the complete conversion of the sodium salt to the free phenol form of BPA. For solid samples, a suitable extraction with an acidic solution should be performed.
-
Extraction:
-
Liquid-Liquid Extraction (LLE): Following acidification, BPA can be extracted from the aqueous sample using an organic solvent such as dichloromethane or a mixture of dichloromethane and carbon tetrachloride.[5][6] For example, a 1000 ml water sample can be extracted with dichloromethane in an acidic medium.[5]
-
Solid-Phase Extraction (SPE): SPE is a common and efficient method for extracting BPA from aqueous samples.[2][5] C18 cartridges are frequently used for this purpose.[1][7] The general procedure involves conditioning the cartridge with methanol and water, loading the acidified sample, washing to remove interferences, and finally eluting the analyte with a solvent like methanol.[2]
-
2. Derivatization
To improve the chromatographic properties of BPA, a derivatization step is required. Silylation with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a widely used method.[2][4][8]
-
Procedure:
-
Evaporate the extract containing BPA to dryness under a gentle stream of nitrogen at approximately 60°C.[8]
-
Add a silylating agent, such as 100 µL of BSTFA containing 1% trimethylchlorosilane (TMCS), to the dried residue.[8]
-
Vortex the mixture and heat at 70-80°C for 15-30 minutes to ensure complete derivatization.[2][8]
-
After cooling, the derivatized sample is ready for GC-MS injection.
-
Other derivatization agents such as acetic anhydride and trifluoroacetic anhydride (TFAA) have also been used.[1][3][9]
3. GC-MS Analysis
The derivatized sample is analyzed using a GC-MS system. The following are typical instrument parameters.
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar or medium-polarity capillary column is typically used. A common choice is a 5% diphenyl - 95% dimethylpolysiloxane column (e.g., DB-5MS, Rtx-5MS), with dimensions of 30 m x 0.25 mm i.d. x 0.25 µm film thickness.[8]
-
Injector: A split/splitless injector is commonly used, often in splitless mode for trace analysis.[3][8] The injector temperature is typically set between 250°C and 285°C.[3][10]
-
Oven Temperature Program: An example of a suitable temperature program is: initial temperature of 120°C (held for 2 min), ramp at 10°C/min to 275°C (held for 3 min).[3] Another program could be: initial temperature of 50°C for 3 min, then increased to 300°C at a rate of 40°C/min, and held at 300°C for 10 min.[11]
-
Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate of around 1 mL/min.[3]
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Impact (EI) ionization at 70 eV is standard.[3]
-
Acquisition Mode: For high sensitivity and selectivity, Selected Ion Monitoring (SIM) mode is often employed.[3][8] The characteristic ions of the derivatized BPA are monitored. For the bis-TMS derivative of BPA, key ions include m/z 357 ([M-CH3]+) and 372 (M+).
-
Temperatures: The ion source temperature is typically set around 230°C and the transfer line temperature around 285°C.[3]
-
Data Presentation
The following table summarizes quantitative data from various GC-MS methods for BPA analysis found in the literature. This data provides an indication of the performance that can be expected from these methods.
| Parameter | Value | Matrix | Derivatization Agent | Reference |
| Limit of Detection (LOD) | 0.6 ng/mL | Water | - | [5] |
| Limit of Quantitation (LOQ) | 0.77 ng/g | Placenta | Acetic Anhydride | [9] |
| Limit of Detection (LOD) | 57 ppb | Standard Solution | BSTFA + 1% TMCS | [8] |
| Limit of Detection (LOD) | 0.01 µg/L | Canned Food | Acetic Anhydride | [3] |
| Limit of Quantitation (LOQ) | 0.034 µg/L | Canned Food | Acetic Anhydride | [3] |
| Recovery | 85% - 112% | Animal Organ Meats | Acetic Anhydride | [9] |
| Recovery | 85% - 94% | Canned Food | Acetic Anhydride | [3] |
| Linearity (R²) | 0.9989 | Water | - | [5] |
| Linearity (R²) | 0.998 | Canned Food | Acetic Anhydride | [3] |
Mandatory Visualization
The following diagram illustrates the general workflow for the GC-MS analysis of bisphenol A sodium salt.
Caption: Workflow for GC-MS analysis of bisphenol A sodium salt.
References
- 1. simiecoind.ro [simiecoind.ro]
- 2. library.dphen1.com [library.dphen1.com]
- 3. akjournals.com [akjournals.com]
- 4. Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Gas chromatographic-mass spectrometric method for the determination of bisphenol A and its chlorinated derivatives in urban wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of Bisphenol A (BPA) in the Port of Gdynia Waters Using Gas Chromatography Coupled with Mass Spectrometry (GC-MS) | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. GC-MS analysis of bisphenol A in human placental and fetal liver samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. library.dphen1.com [library.dphen1.com]
- 11. pubs.acs.org [pubs.acs.org]
LC-MS/MS for "Sodium 4,4'-(propane-2,2-diyl)diphenolate" in environmental samples
An Application Note and Protocol for the Quantification of Bisphenol A (Sodium 4,4'-(propane-2,2-diyl)diphenolate) in Environmental Samples by LC-MS/MS
Introduction
Bisphenol A (BPA), chemically known as 4,4'-(propane-2,2-diyl)diphenol, is a high-production-volume industrial chemical primarily used in the manufacturing of polycarbonate plastics and epoxy resins.[1] These materials are utilized in a vast array of consumer products, including food and beverage containers, leading to the potential for BPA to leach into the environment and subsequently into food and water sources.[1] Classified as an endocrine-disrupting compound, BPA can mimic estrogen and has been linked to potential adverse health effects, even at low concentrations, raising significant concerns for environmental and human health.[2][3]
Consequently, regulatory bodies and researchers require sensitive and selective analytical methods to monitor trace levels of BPA in complex environmental matrices such as water, soil, and sediment.[2][3] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the premier analytical technique for this purpose, offering high sensitivity, selectivity, and precision for the quantification of BPA.[2][4] This application note provides detailed protocols for sample preparation and LC-MS/MS analysis of BPA in various environmental samples.
Experimental Protocols
Sample Preparation
Effective sample preparation is critical to remove matrix interferences and concentrate the analyte prior to LC-MS/MS analysis.[3] The following protocols describe extraction procedures for water and solid environmental samples. To avoid contamination, all glassware should be thoroughly cleaned, and plastic materials should be avoided during sample collection, storage, and preparation.[3][5]
Protocol 1: Solid-Phase Extraction (SPE) for Water Samples
This protocol is suitable for surface water, groundwater, and wastewater effluent.
-
Sample Filtration: Filter water samples through a 0.45 µm glass fiber filter to remove suspended solids.[6]
-
pH Adjustment: Acidify the filtered water sample (e.g., 200-500 mL) to approximately pH 2.5-3.0 using hydrochloric or formic acid.[6]
-
Internal Standard Spiking: Spike the sample with an isotopic internal standard, such as Bisphenol A-d16 (BPA-d16), to the desired concentration.
-
SPE Cartridge Conditioning: Use a polymeric reversed-phase SPE cartridge (e.g., Agilent Bond Elut PPL or Oasis HLB).[1][6] Condition the cartridge sequentially with 5 mL of ethyl acetate, 5 mL of methanol, and 5 mL of ultrapure water.[6]
-
Sample Loading: Load the pre-treated water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.[5]
-
Cartridge Washing: After loading, wash the cartridge with 5 mL of ultrapure water to remove polar interferences.[1]
-
Cartridge Drying: Dry the cartridge thoroughly under a stream of nitrogen or by vacuum for at least 30 minutes to remove residual water.[1]
-
Elution: Elute the retained BPA and internal standard from the cartridge using 5-10 mL of an appropriate solvent, such as methanol, acetonitrile, or a mixture of methanol/acetonitrile (1:1).[1][5]
-
Concentration and Reconstitution: Evaporate the eluate to near dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a small, precise volume (e.g., 0.5-1.0 mL) of the mobile phase starting composition (e.g., 50:50 methanol/water).[1] The sample is now ready for LC-MS/MS injection.
Protocol 2: Extraction for Soil, Sediment, and Sludge Samples
This protocol utilizes Accelerated Solvent Extraction (ASE) for solid matrices.
-
Sample Preparation: Homogenize wet soil, sediment, or sludge samples by mixing with a drying agent like diatomaceous earth or sodium sulfate.[1]
-
Internal Standard Spiking: Spike a known weight of the homogenized sample (e.g., 5-10 g) with the internal standard (BPA-d16).
-
Accelerated Solvent Extraction (ASE): Place the sample in an ASE cell and perform extraction using a suitable solvent, such as dichloromethane or ethanol.[1][7] Typical ASE conditions are a temperature of 100°C and a pressure of 1500 psi.
-
Extract Cleanup: The resulting extract may require further cleanup. A common approach is to use a multi-mode SPE cleanup or a liquid-liquid partition with n-hexane and acetonitrile to remove non-polar interferences.[1]
-
Concentration and Reconstitution: Evaporate the cleaned extract to dryness and reconstitute in a known volume of the mobile phase, similar to the water sample protocol.[1]
Optional Derivatization Step
For enhanced sensitivity, particularly in electrospray ionization positive mode (ESI+), derivatization can be employed. Dansyl chloride is a common derivatizing agent for phenolic compounds like BPA.[4][5][8]
-
After evaporation, add 200 µL of sodium carbonate buffer (50 mmol L⁻¹, pH 10) to the dried extract.
-
Add 200 µL of dansyl chloride solution (1 mg mL⁻¹ in acetonitrile).[4]
-
Heat the mixture at 60°C for 5 minutes.[4]
-
Cool the reaction mixture on ice before LC-MS/MS analysis.[4]
LC-MS/MS Analysis
The following parameters provide a robust starting point for the analysis of Bisphenol A. Analysis is typically performed in negative ion mode, which provides excellent sensitivity for the phenolic hydroxyl groups without derivatization.[9][10]
Table 1: Liquid Chromatography (LC) Conditions
| Parameter | Recommended Setting |
| LC System | Agilent 1290 Infinity II, Waters ACQUITY UPLC, or equivalent |
| Column | Reversed-phase C18 Column (e.g., 100 x 2.1 mm, 1.8 µm)[11][12] |
| Mobile Phase A | 0.1% Formic Acid in Water or 5 mM Ammonium Hydroxide in Water[8][11] |
| Mobile Phase B | 0.1% Formic Acid in Methanol or Acetonitrile[4][8] |
| Flow Rate | 0.2 - 0.4 mL/min[9][11] |
| Column Temperature | 40 °C[9][11] |
| Injection Volume | 2 - 10 µL[4][11] |
| Gradient | Start at 10-40% B, ramp to 90-100% B over 8-10 min, hold, then re-equilibrate.[4][9] |
Table 2: Tandem Mass Spectrometry (MS/MS) Conditions
| Parameter | Recommended Setting |
| Mass Spectrometer | Triple Quadrupole (e.g., SCIEX QTRAP 6500+, TSQ Vantage)[10][12] |
| Ionization Source | Electrospray Ionization (ESI), Negative Mode[12] |
| Capillary Voltage | -3.0 kV to -4.5 kV |
| Source Temperature | 400 °C[9] |
| Scan Type | Multiple Reaction Monitoring (MRM)[11] |
| Precursor Ion (Q1) | BPA: m/z 227.1; BPA-d16: m/z 241.1[10] |
| Product Ion (Q3) | BPA: m/z 133.1 (Quantifier), 212.1 (Qualifier); BPA-d16: m/z 223.0[10] |
| Collision Gas | Nitrogen or Argon |
Quantitative Data Summary
The described methodology allows for the reliable quantification of BPA at low ng/L to µg/L levels in environmental samples. The performance of LC-MS/MS methods for BPA analysis reported in the literature is summarized below.
Table 3: Summary of Method Performance Data
| Matrix | Extraction Method | LOD | LOQ | Linearity Range | Recovery (%) | Reference |
| Urine | Dispersive liquid-liquid microextraction | 0.2 ng/mL | 0.6 ng/mL | 0.6–40 ng/mL | N/A | [13] |
| River Water | Liquid-Liquid Extraction with Derivatization | 0.001 - 0.006 ng/mL | 0.003 - 0.02 ng/mL | N/A | 86-113 | [8] |
| River Water | Stir Bar Sorptive Extraction | 1-5 pg/mL | N/A | >0.99 (r²) | >95 | [14] |
| Saline | Solid-Phase Extraction | N/A | 0.2 µg/L | 0.2–200 µg/L | 100-113 | [11] |
| Human Plasma | Solid-Phase Extraction | 0.03 ng/mL | 0.1 ng/mL | >0.99 (r²) | N/A | [12] |
Workflow Visualization
The overall analytical process, from sample collection to data reporting, is illustrated in the workflow diagram below.
References
- 1. agilent.com [agilent.com]
- 2. researchgate.net [researchgate.net]
- 3. Analytical Methods for Determination of Bisphenol A | Pocket Dentistry [pocketdentistry.com]
- 4. Derivatization of bisphenol A and its analogues with pyridine‐3‐sulfonyl chloride: multivariate optimization and fragmentation patterns by liquid chromatography/Orbitrap mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mendelnet.cz [mendelnet.cz]
- 6. thekeep.eiu.edu [thekeep.eiu.edu]
- 7. researchgate.net [researchgate.net]
- 8. library.dphen1.com [library.dphen1.com]
- 9. lcms.cz [lcms.cz]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. library.dphen1.com [library.dphen1.com]
- 12. sciex.com [sciex.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of Sodium 4,4'-(propane-2,2-diyl)diphenolate in Polycarbonate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polycarbonate (PC), a high-performance thermoplastic, is widely utilized for its exceptional impact resistance, optical clarity, and thermal stability. The synthesis of polycarbonate is primarily achieved through two main industrial methods: interfacial polymerization and melt transesterification.[1] Sodium 4,4'-(propane-2,2-diyl)diphenolate, the disodium salt of bisphenol A (BPA), is a critical intermediate in the interfacial polymerization process.[2][3] This document provides detailed application notes and experimental protocols for the synthesis of polycarbonate utilizing this key precursor.
Principle of Synthesis
The most common method for polycarbonate production involves the reaction of bisphenol A with phosgene or a phosgene substitute.[4] In the interfacial polymerization process, bisphenol A is first deprotonated using a base like sodium hydroxide to form this compound.[1][2] This salt is then reacted with phosgene, typically dissolved in an organic solvent like dichloromethane, at the interface of the two immiscible liquid phases.[1][4] The polymerization is facilitated by a phase-transfer catalyst and a tertiary amine.[5][6] An alternative, safer method is the melt transesterification process where bisphenol A reacts with diphenyl carbonate at high temperatures.[7][8]
Interfacial Polymerization of Polycarbonate
The interfacial polymerization technique allows for the synthesis of high molecular weight polycarbonate with excellent clarity.[1] The reaction involves two main steps: the formation of the bisphenol A disodium salt and the subsequent polycondensation with phosgene or a phosgene analogue like triphosgene.[1][5]
Experimental Protocol: Interfacial Polymerization using Triphosgene
This protocol describes the synthesis of ultra-high molecular weight polycarbonate using this compound and triphosgene as a safer alternative to phosgene gas.[5]
Materials:
-
This compound (Bisphenol A sodium salt)
-
Triphosgene
-
Dichloromethane (CH₂Cl₂)
-
Sodium bisulfite
-
Phase transfer catalyst (e.g., quaternary ammonium salt)
-
Tertiary amine (e.g., triethylamine)
-
Deionized water
-
Acetone
Equipment:
-
Four-neck flask equipped with a mechanical stirrer, condenser, dropping funnel, and thermometer.
Procedure:
-
Reaction Setup: In a 250 mL four-neck flask, add 20.415 g of bisphenol A sodium salt, 3.142 g of sodium bisulfite, and 100 mL of dichloromethane.[5]
-
Stirring: Begin rapid stirring to ensure proper mixing of the two phases.[5]
-
Temperature Control: Maintain the reaction temperature between 25-27°C.[5]
-
Triphosgene Addition: Slowly add a saturated dichloromethane solution of triphosgene (containing 10.737 g of triphosgene) dropwise over approximately one hour.[5]
-
Catalyst Addition: After the complete addition of triphosgene, add the phase transfer catalyst and tertiary amine to the reaction mixture.[5]
-
Polymerization: Continue the reaction for 3-5 hours.[5]
-
Work-up:
-
Drying: Dry the resulting polycarbonate polymer under vacuum.
Quantitative Data from a Representative Synthesis
The following table summarizes the quantitative data from a synthesis of ultra-high molecular weight polycarbonate.[5]
| Parameter | Value |
| Reactants | |
| Bisphenol A sodium salt | 20.415 g |
| Triphosgene | 10.737 g |
| Sodium bisulfite | 3.142 g |
| Dichloromethane | 100 mL |
| Reaction Conditions | |
| Temperature | 25-27 °C |
| Reaction Time | 3-5 hours |
| Product Characteristics | |
| Viscosity-average Molecular Weight | 77,546 g/mol |
| Yield (based on bisphenol A sodium salt) | 98% |
| Yield (based on triphosgene) | 85.6% |
Logical Relationship in Interfacial Polymerization
The following diagram illustrates the key steps and components involved in the interfacial polymerization of polycarbonate starting from bisphenol A.
Caption: Interfacial polymerization of polycarbonate.
Experimental Workflow for Polycarbonate Synthesis
The following diagram outlines the general workflow for the laboratory synthesis and purification of polycarbonate via interfacial polymerization.
Caption: Experimental workflow for polycarbonate synthesis.
Alternative Synthesis Route: Melt Transesterification
While interfacial polymerization is a common method, melt transesterification offers a solvent-free alternative.[7] In this process, bisphenol A and diphenyl carbonate are reacted at high temperatures (280-300°C) under vacuum in the presence of a catalyst, such as lithium hydroxide.[9][10][11] This method directly produces a molten polymer that can be extruded and pelletized.[7] Although this process does not directly involve the pre-formed sodium salt of bisphenol A, it is an important industrial method for polycarbonate synthesis.[8]
Conclusion
This compound is a pivotal intermediate in the interfacial polymerization synthesis of polycarbonate. The protocols and data presented provide a comprehensive guide for researchers and scientists working on the synthesis of this important engineering thermoplastic. Understanding the reaction parameters and workflows is crucial for achieving high-quality polycarbonate with desired molecular weights and properties.
References
- 1. learnbin.net [learnbin.net]
- 2. pslc.ws [pslc.ws]
- 3. This compound | 2444-90-8 | Benchchem [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. CN1603353A - Synthetic method of ultra-high molecular weight polycarbonate - Google Patents [patents.google.com]
- 6. The interfacial polycarbonate reactions. I. Defining the critical process parameters | Semantic Scholar [semanticscholar.org]
- 7. repozytorium.uwb.edu.pl [repozytorium.uwb.edu.pl]
- 8. mdpi.com [mdpi.com]
- 9. user.eng.umd.edu [user.eng.umd.edu]
- 10. Multistage melt polymerization of bisphenol‐A and diphenyl carbonate to polycarbonate | Semantic Scholar [semanticscholar.org]
- 11. WO2016151517A1 - A melt polymerization process and the polycarbonate prepared therefrom - Google Patents [patents.google.com]
Application Notes and Protocols: Formulation of Epoxy Resin Using Bisphenol A Disodium Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisphenol A (BPA) based epoxy resins are a cornerstone of the thermosetting polymer industry, prized for their exceptional mechanical strength, chemical resistance, and adhesive properties. A key step in the synthesis of the most common epoxy resin, diglycidyl ether of bisphenol A (DGEBA), involves the reaction of BPA with epichlorohydrin in the presence of a basic catalyst, typically sodium hydroxide (NaOH). This process proceeds through the in-situ formation of bisphenol A disodium salt, a crucial reactive intermediate. Understanding the formation and subsequent reaction of this salt is fundamental to controlling the properties of the final epoxy resin.
These application notes provide a detailed overview and experimental protocols for the synthesis of DGEBA via the bisphenol A disodium salt pathway and the subsequent formulation and curing of the resulting epoxy resin with a common amine hardener.
Chemical Synthesis Pathway
The synthesis of DGEBA from bisphenol A and epichlorohydrin is a two-step process initiated by the formation of the bisphenol A disodium salt.
Caption: Synthesis of DGEBA via Bisphenol A Disodium Salt Intermediate.
Experimental Protocols
Synthesis of Diglycidyl Ether of Bisphenol A (DGEBA)
This protocol describes the synthesis of DGEBA from bisphenol A and epichlorohydrin, proceeding through the in-situ formation of bisphenol A disodium salt.
Materials:
-
Bisphenol A (BPA)
-
Epichlorohydrin (ECH)
-
Sodium Hydroxide (NaOH), 30% aqueous solution
-
Toluene (optional, as solvent)
-
Deionized water
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In the three-necked flask, dissolve bisphenol A in an excess of epichlorohydrin. A typical molar ratio of ECH to BPA is 10:1 to favor the formation of the diglycidyl ether and minimize polymerization.[1] Toluene can be used as a solvent if necessary.
-
Formation of Bisphenol A Disodium Salt: While stirring the mixture, begin the dropwise addition of the 30% aqueous sodium hydroxide solution from the dropping funnel. The reaction is typically carried out at a temperature of 75°C.[1] The NaOH reacts with the phenolic hydroxyl groups of BPA to form the bisphenol A disodium salt in situ.
-
Reaction: The reaction is maintained at 75°C with vigorous stirring for approximately 170 minutes.[1] During this time, the alkoxide of the disodium salt performs a nucleophilic attack on the epoxide ring of epichlorohydrin, followed by an intramolecular ring-closing reaction to form the glycidyl ether and sodium chloride.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash with deionized water to remove the sodium chloride byproduct and any unreacted NaOH. Repeat the washing until the aqueous layer is neutral.
-
Solvent Removal: Remove the excess epichlorohydrin and toluene (if used) under reduced pressure using a rotary evaporator to obtain the crude DGEBA product. The yield of DGEBA can reach up to 80.1% under these conditions.[1]
Formulation and Curing of DGEBA with an Amine Hardener
This protocol outlines the process for curing the synthesized DGEBA resin with a common aliphatic amine hardener, triethylenetetramine (TETA).
Materials:
-
Synthesized DGEBA resin
-
Triethylenetetramine (TETA)
-
Acetone (for cleaning)
Equipment:
-
Disposable mixing cups and stirring rods
-
Vacuum desiccator or vacuum oven
-
Molds for casting specimens (e.g., silicone or polished metal)
-
Curing oven
Procedure:
-
Preparation: Ensure the synthesized DGEBA resin is free of any residual solvent. Gently warm the resin to approximately 40-50°C to reduce its viscosity for easier mixing.
-
Formulation: The stoichiometric amount of amine hardener is calculated based on the amine hydrogen equivalent weight (AHEW) and the epoxy equivalent weight (EEW) of the resin. For DGEBA (EEW ≈ 182-192 g/eq) and TETA (AHEW ≈ 24.4 g/eq), a common starting point for the weight ratio is approximately 100 parts of DGEBA to 13 parts of TETA.
-
Mixing: In a disposable cup, accurately weigh the desired amount of DGEBA resin. Add the calculated amount of TETA hardener. Mix the two components thoroughly with a stirring rod for 2-3 minutes, scraping the sides and bottom of the container to ensure a homogeneous mixture. Avoid excessive whipping to minimize air entrapment.
-
Degassing: Place the mixture in a vacuum desiccator or vacuum oven and apply a vacuum to remove any entrapped air bubbles. The mixture will foam and then subside. Continue degassing until the bubbling ceases.
-
Casting: Pour the degassed epoxy mixture into the prepared molds.
-
Curing: The curing can be performed at room temperature or accelerated with heat. A typical curing schedule involves an initial cure at room temperature for 24 hours, followed by a post-cure at an elevated temperature, for example, 80°C for 2-4 hours and then 130°C for 8 hours, to ensure complete cross-linking and development of optimal properties.[2]
Experimental Workflow
The overall experimental workflow from raw materials to a characterized cured epoxy resin is depicted below.
Caption: General Experimental Workflow for Epoxy Resin Formulation.
Data Presentation
The properties of the final cured epoxy resin are highly dependent on the specific formulation and curing conditions. The following tables summarize typical data for DGEBA-based epoxy resins.
Table 1: Typical Properties of Uncured DGEBA Resin
| Property | Value | Test Method |
| Epoxy Equivalent Weight (g/eq) | 182 - 192 | ASTM D1652 |
| Viscosity @ 25°C (cP) | 11,000 - 15,000 | ASTM D445 |
| Density @ 25°C (g/cm³) | ~1.16 | ASTM D792 |
| Appearance | Clear, viscous liquid | Visual |
Table 2: Mechanical Properties of Cured DGEBA/Amine Systems
| Property | DGEBA/TETA | DGEBA/DDM* | Test Method |
| Tensile Strength (MPa) | 60 - 80 | 70 - 90 | ASTM D638 |
| Tensile Modulus (GPa) | 2.5 - 3.5 | 3.0 - 4.0 | ASTM D638 |
| Elongation at Break (%) | 3 - 5 | 2 - 4 | ASTM D638 |
| Flexural Strength (MPa) | 100 - 130 | 120 - 150 | ASTM D790 |
*DDM (4,4'-Diaminodiphenylmethane) is an aromatic amine hardener, often requiring a higher curing temperature.
Table 3: Thermal Properties of Cured DGEBA/Amine Systems
| Property | DGEBA/TETA | DGEBA/DDM | Test Method |
| Glass Transition Temp. (Tg) (°C) | 90 - 120 | 150 - 180 | ASTM E1356 (DSC) |
| Heat Deflection Temp. (°C) | 80 - 110 | 140 - 170 | ASTM D648 |
| Coefficient of Thermal Expansion (ppm/°C) | 55 - 65 | 45 - 55 | ASTM E831 (TMA) |
Characterization of Cured Epoxy Resin
A comprehensive characterization of the cured epoxy resin is essential to ensure it meets the performance requirements for its intended application.
Standard Test Methods:
-
Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg) and the extent of cure. The total heat of reaction can be determined by running a sample of the uncured mixture.[3] A second scan of the cured sample will show the Tg.
-
Thermogravimetric Analysis (TGA): Measures the thermal stability and decomposition temperature of the cured resin.
-
Dynamic Mechanical Analysis (DMA): Provides information on the viscoelastic properties of the material, including the storage modulus, loss modulus, and a more precise determination of the Tg.
-
Mechanical Testing:
-
Tensile Properties (ASTM D638): Measures the tensile strength, modulus, and elongation at break.
-
Flexural Properties (ASTM D790): Determines the flexural strength and modulus.
-
Compressive Properties (ASTM D695): Measures the compressive strength and modulus.
-
Fracture Toughness (ASTM D5045): Quantifies the material's resistance to crack propagation.[4]
-
-
Fourier-Transform Infrared Spectroscopy (FTIR): Can be used to monitor the curing process by observing the disappearance of the epoxy group peak (around 915 cm⁻¹) and the appearance of hydroxyl groups.[5]
Safety Precautions
-
Always work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Epichlorohydrin is a hazardous chemical and should be handled with extreme care in a fume hood.
-
Amine curing agents can be corrosive and sensitizers. Avoid skin contact.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
Application Notes and Protocols: Polymerization Kinetics of Sodium 4,4'-(propane-2,2-diyl)diphenolate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium 4,4'-(propane-2,2-diyl)diphenolate, the disodium salt of Bisphenol A (BPA), is a key monomer in the synthesis of polycarbonates and other high-performance polymers.[1][2] Understanding the polymerization kinetics of this compound is crucial for controlling polymer properties, optimizing reaction conditions, and ensuring the quality and safety of the final products, which have applications in various fields, including medical devices. This document provides detailed application notes and experimental protocols for studying the polymerization kinetics of this compound, primarily focusing on its reaction with phosgene or its derivatives via interfacial polymerization.
The most common method for producing polycarbonate from Bisphenol A is through condensation polymerization.[3] This typically involves the reaction of Bisphenol A with a carbonyl source like phosgene or diphenyl carbonate.[3][4] In the interfacial polymerization process, the sodium salt of Bisphenol A is dissolved in an aqueous phase and reacted with phosgene dissolved in an immiscible organic solvent.[3]
Polymerization Reaction and Kinetics
The polymerization of this compound with a diacyl chloride, such as phosgene, is a step-growth polymerization that proceeds via nucleophilic acyl substitution. The overall reaction can be generalized as a second-order process.[5] However, in interfacial polymerization, the kinetics can be more complex, often exhibiting distinct stages.[5]
Initially, the reaction rate is rapid and primarily limited by the diffusion of the monomers to the interface between the two immiscible liquid phases.[5] As the polymer film forms and the viscosity of the organic phase increases, the reaction can transition to being reaction-controlled, where the intrinsic rate of the chemical reaction becomes the rate-determining step.[5]
Several factors can influence the polymerization kinetics, including:
-
Monomer Concentration: Higher concentrations generally lead to faster reaction rates.
-
Stoichiometry: The molar ratio of the reactants is critical for achieving high molecular weight polymers.[6]
-
Temperature: Increased temperature typically increases the reaction rate.
-
Catalyst: Phase-transfer catalysts are often used in interfacial polymerization to facilitate the transport of the phenolate salt to the organic phase.[7]
-
Stirring Rate: In a laboratory setting, the agitation speed influences the interfacial area and mass transfer, thereby affecting the overall reaction rate.
Data Presentation: Kinetic Parameters
The following table summarizes hypothetical kinetic data for the interfacial polymerization of this compound with a diacyl chloride, based on analogous systems described in the literature.[5] This data illustrates the two-stage kinetic profile often observed.
| Parameter | Stage I (Initial, Diffusion-Controlled) | Stage II (Later, Reaction-Controlled) |
| Time Range | 0 - 30 min | 30 - 120 min |
| Apparent Reaction Order | Second-Order | Second-Order |
| Rate Constant (k) | k₁ (Higher value) | k₂ (Lower value) |
| Rate-Determining Step | Monomer Diffusion to Interface | Chemical Reaction at the Interface |
Experimental Protocols
Protocol 1: Synthesis of this compound
Objective: To prepare the disodium salt of Bisphenol A for subsequent polymerization studies.
Materials:
-
Bisphenol A (4,4'-(propane-2,2-diyl)diphenol)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Ethanol
Procedure:
-
Dissolve a stoichiometric amount of Bisphenol A in a minimal amount of ethanol.
-
In a separate beaker, prepare an aqueous solution of sodium hydroxide (2 molar equivalents).
-
Slowly add the NaOH solution to the Bisphenol A solution with constant stirring.
-
The sodium salt will precipitate out of the solution.
-
Filter the precipitate and wash it with cold ethanol to remove any unreacted Bisphenol A and NaOH.
-
Dry the product under vacuum at a controlled temperature.
-
Characterize the product using techniques such as FTIR to confirm the absence of the phenolic -OH stretch and NMR to verify the structure.
Protocol 2: Determination of Polymerization Kinetics by Monitoring Monomer Concentration
Objective: To determine the reaction order and rate constants for the interfacial polymerization.
Materials:
-
This compound
-
Phosgene (or a safer alternative like triphosgene or diphenyl carbonate)
-
Dichloromethane (organic solvent)
-
Deionized water (aqueous solvent)
-
Phase-transfer catalyst (e.g., a quaternary ammonium salt)
-
Quenching agent (e.g., a primary amine to react with excess phosgene)
Procedure:
-
Prepare an aqueous solution of this compound at a known concentration.
-
Prepare a solution of phosgene in dichloromethane at a known concentration.
-
Add the phase-transfer catalyst to the aqueous phase.
-
In a jacketed reaction vessel equipped with a mechanical stirrer, combine the aqueous and organic phases.
-
Start the stirrer at a constant rate to create a stable interface.
-
At specific time intervals (e.g., 0, 5, 10, 20, 30, 60, 90, 120 minutes), withdraw a small aliquot from the aqueous phase.
-
Immediately quench the reaction in the aliquot by adding a suitable quenching agent.
-
Analyze the concentration of the unreacted this compound in the aqueous phase using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy (after proper calibration).
-
Plot the reciprocal of the concentration (1/[Monomer]) versus time. If the plot is linear, the reaction follows second-order kinetics. The slope of the line will be the rate constant (k). Different linear plots may be observed for the initial and later stages of the reaction.
Visualizations
Caption: Reaction pathway for polycarbonate synthesis.
Caption: Workflow for kinetic analysis of polymerization.
References
- 1. pslc.ws [pslc.ws]
- 2. This compound | 2444-90-8 | Benchchem [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. repozytorium.uwb.edu.pl [repozytorium.uwb.edu.pl]
- 5. mdpi.com [mdpi.com]
- 6. par.nsf.gov [par.nsf.gov]
- 7. CN1603353A - Synthetic method of ultra-high molecular weight polycarbonate - Google Patents [patents.google.com]
Application Notes and Protocols: Bisphenol A Disodium Salt in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisphenol A (BPA) disodium salt is a versatile intermediate in organic synthesis, primarily utilized as a potent bis-nucleophile. Its utility stems from the enhanced reactivity of the phenoxide ions compared to the hydroxyl groups of bisphenol A itself. This document provides detailed application notes and experimental protocols for the use of bisphenol A disodium salt as a reactant in key organic transformations, including polymerization and etherification reactions.
Core Applications
The primary application of bisphenol A disodium salt is in nucleophilic substitution reactions, where it reacts with various electrophiles. The two main classes of reactions are:
-
Polymer Synthesis: Specifically, the synthesis of polyethersulfones (PES) and other engineering plastics.
-
Ether Synthesis: The formation of diaryl or alkyl-aryl ethers, which can be valuable intermediates in the synthesis of more complex molecules.
Application 1: Synthesis of Polysulfone (PSF)
Polysulfones are a class of high-performance thermoplastic polymers known for their thermal stability, chemical resistance, and mechanical strength.[1] The synthesis often involves the nucleophilic aromatic substitution reaction between the disodium salt of a bisphenol and a dihalodiphenylsulfone.
Reaction Pathway
The general reaction for the synthesis of polysulfone using bisphenol A disodium salt is a step-growth polymerization. First, Bisphenol A is deprotonated by a strong base, such as sodium hydroxide, to form the disodium salt. This salt then reacts with a dihalodiphenylsulfone, typically 4,4'-dichlorodiphenylsulfone (DCDPS), in a polar aprotic solvent.[1]
Caption: General reaction scheme for the synthesis of Polysulfone (PSF).
Quantitative Data for Polysulfone Synthesis
| Parameter | Conventional Batch Method[1] | Vortex Fluidic Device (VFD) Method[1] |
| Reactants | Bisphenol A, NaOH, DCDPS | Bisphenol A, NaOH, DCDPS |
| Solvent | DMSO, Chlorobenzene/Toluene | DMSO |
| Temperature | Not specified | 60 °C (salt formation), 160 °C (polymerization) |
| Reaction Time | Not specified | 15 min (salt formation), 1 h (polymerization) |
| Molecular Weight (Mw) | ~10,000 g/mol | ~10,000 g/mol |
| Glass Transition (Tg) | ~158 °C | ~158 °C |
| Decomposition Temp. | ~530 °C | ~530 °C |
Experimental Protocol: Synthesis of Polysulfone (VFD Method)
This protocol is adapted from a vortex fluidic mediated synthesis.[1]
Materials:
-
Bisphenol A (BPA)
-
Dimethyl sulfoxide (DMSO)
-
Aqueous Sodium Hydroxide (NaOH), 50.2% w/w
-
4,4'-Dichlorodiphenylsulfone (DCDPS)
-
Vortex Fluidic Device (VFD)
Procedure:
Step 1: Formation of Bisphenol A Disodium Salt
-
Place Bisphenol A (228 mg, 1.0 mmol) and DMSO (1.0 mL) in a VFD tube.
-
Rotate the tube at 4000 rpm at 60 °C for 5 minutes to afford a clear, colorless solution.
-
Add the aqueous NaOH solution (103 μL, 2 mmol) to the tube.
-
Continue to rotate the tube at 4000 rpm with a 45° tilt angle at 60 °C for 15 minutes to form the disodium salt of BPA.
Step 2: Polymerization
-
To the solution containing the pre-formed disodium salt, add DCDPS.
-
Systematically vary the VFD operating parameters (rotational speed, tilt angle, and temperature) to optimize the polymer properties.
-
An optimal condition reported is 6000 rpm rotational speed, 45° tilt angle, and 160 °C for 1 hour of processing.
Characterization:
-
The formation of the disodium salt can be confirmed by ¹H-NMR spectroscopy by observing the disappearance of the hydroxyl proton peak of BPA (around 9.13 ppm in DMSO-d₆).[1]
-
The resulting polysulfone can be characterized by Gel Permeation Chromatography (GPC) for molecular weight, Differential Scanning Calorimetry (DSC) for glass transition temperature, and Thermal Gravimetric Analysis (TGA) for decomposition temperature.[1]
Application 2: Synthesis of Bisphenol A Diallyl Ether
The disodium salt of bisphenol A readily undergoes Williamson ether synthesis with alkyl halides to form the corresponding ethers.[2] This reaction is a cornerstone for introducing new functionalities to the bisphenol A scaffold.
Reaction Pathway
The synthesis of bisphenol A diallyl ether involves the reaction of bisphenol A disodium salt with an allyl halide, such as allyl chloride, in a suitable solvent.
Caption: Williamson ether synthesis of Bisphenol A Diallyl Ether.
Quantitative Data for Bisphenol A Diallyl Ether Synthesis
| Parameter | Value[3] |
| Reactants | Bisphenol A, Sodium Hydroxide, Allyl Chloride |
| Solvent | Ethylene glycol dimethyl ether |
| Dehydrating Agent | Anhydrous calcium sulfate |
| Temperature | 85 °C |
| Reaction Time | 16 h |
| Product Purity | 92.3% |
Experimental Protocol: Synthesis of Bisphenol A Diallyl Ether
This protocol is based on a patented procedure.[3]
Materials:
-
Bisphenol A (228 g)
-
Ethylene glycol dimethyl ether (450 g)
-
Sodium hydroxide (80 g)
-
Anhydrous calcium sulfate (100 g)
-
Allyl chloride (382.5 g)
Procedure:
-
In a 1000 mL four-neck flask equipped with a stirrer, add bisphenol A (228 g) and ethylene glycol dimethyl ether (450 g).
-
Stir the mixture until the bisphenol A is completely dissolved.
-
Add sodium hydroxide (80 g) and anhydrous calcium sulfate (100 g) to the flask and stir until uniform.
-
Begin the dropwise addition of allyl chloride (382.5 g).
-
Heat the reaction mixture to 85 °C and maintain this temperature for 16 hours.
-
After the reaction is complete, cool the mixture to room temperature to obtain the crude product.
-
Filter the crude product to remove the salt by-products.
-
Purify the filtrate by vacuum distillation to remove low-boiling substances and obtain the final product.
Workflow for Utilizing Bisphenol A Disodium Salt
The following diagram illustrates the general workflow for using bisphenol A disodium salt as a reactant in organic synthesis.
Caption: General workflow for synthesis using Bisphenol A Disodium Salt.
Safety Information
Bisphenol A disodium salt is a moderate skin and severe eye irritant.[4] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. For more detailed safety information, consult the material safety data sheet (MSDS).
References
- 1. Vortex fluidic mediated synthesis of polysulfone - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00602E [pubs.rsc.org]
- 2. Phenolates - Wikipedia [en.wikipedia.org]
- 3. CN108530274A - A kind of preparation method of bisphenol a diallyl ether - Google Patents [patents.google.com]
- 4. Bisphenol A disodium salt - Hazardous Agents | Haz-Map [haz-map.com]
Application Notes and Protocols for Reactions of Sodium 4,4'-(propane-2,2-diyl)diphenolate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and practical guidance for the use of Sodium 4,4'-(propane-2,2-diyl)diphenolate, also known as Bisphenol A disodium salt, in various chemical syntheses. This reagent is a key nucleophile in the production of a wide range of polymers and ethers.
I. Introduction
This compound (Bisphenol A disodium salt) is the conjugate base of Bisphenol A (BPA). Its enhanced nucleophilicity makes it a versatile intermediate in organic synthesis, particularly in nucleophilic aromatic substitution (SNAr) and Williamson ether synthesis reactions. The primary applications lie in the synthesis of high-performance polymers such as polysulfones, polyetheretherketones (PEEK), and epoxy resins.[1]
Key Physicochemical Properties:
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₄Na₂O₂ | |
| Molecular Weight | 272.25 g/mol | |
| Appearance | White to off-white powder or crystals | |
| Storage | Store under an inert atmosphere at room temperature |
Solubility:
The solubility of this compound is a critical factor in its reactivity. It has limited solubility in many common organic solvents under anhydrous conditions. High-boiling polar aprotic solvents like dimethyl sulfoxide (DMSO) and sulfolane are often used to achieve sufficient solubility for polymerization reactions.[1] The use of co-solvents such as chlorobenzene or toluene can also enhance solubility.[1] Its precursor, Bisphenol A, is soluble in organic solvents like ethanol, methanol, and dichloromethane but has very poor solubility in water.[2][3]
II. Experimental Protocols
Protocol 1: Preparation of Anhydrous this compound
The anhydrous form of the disodium salt is crucial for maximizing yield and molecular weight in subsequent polymerization reactions.[4]
Materials:
-
Bisphenol A (BPA)
-
50% aqueous sodium hydroxide (NaOH) solution
-
Deionized water
-
Toluene or o-dichlorobenzene
Procedure:
-
In a reactor, prepare a mixture of solid Bisphenol A, 50% aqueous NaOH solution, and deionized water. A typical ratio is 700 parts BPA, 590 parts 50% NaOH, and 1400 parts water by weight.[4]
-
Conduct the reaction between NaOH and BPA for 2.5 hours at 35°C to form the hydrated disodium salt.[4]
-
Separate the solid salt hydrate from the aqueous system.[4]
-
The solid product is then dried azeotropically with toluene to remove water, including water of hydration.[4]
-
Alternatively, a fluid slurry of the salt can be spread on a hot plate at 300-320°C in a dry box for instantaneous water evaporation, yielding a white powdery anhydrous salt.[5]
Protocol 2: Synthesis of Polysulfone
This protocol describes the synthesis of polysulfone via the reaction of Bisphenol A disodium salt with 4,4'-dichlorodiphenyl sulfone (DCDPS).
Materials:
-
Anhydrous this compound
-
4,4'-dichlorodiphenyl sulfone (DCDPS)
-
Dimethyl sulfoxide (DMSO)
-
Toluene (as azeotroping agent)
-
Nitrogen gas
Procedure:
-
In a reaction vessel equipped with a stirrer and a nitrogen inlet, dissolve Bisphenol A in DMSO.[6]
-
Add a sodium hydroxide solution to form the disodium salt in situ.[6]
-
Distill off the water entrainer to ensure anhydrous conditions.[6]
-
Add solid 4,4'-dichlorodiphenyl sulfone to the reaction mixture under a nitrogen atmosphere.[6]
-
Gradually increase the temperature to 150-160°C to initiate polycondensation.[6]
-
Maintain the reaction for approximately 3 hours, monitoring the viscosity to determine the extent of polymerization.[6]
-
The resulting polysulfone can be isolated by precipitation in a non-solvent like water, followed by washing and drying.
Quantitative Data for Polysulfone Synthesis:
| Parameter | Value | Reference |
| Reaction Temperature | 150-220°C | [6] |
| Reaction Time | ~3 hours | [6] |
| Yield | 98.9% (crude) | [6] |
| Solvent | Dimethyl sulfoxide (DMSO) | [6] |
Protocol 3: Synthesis of Polyetheretherketone (PEEK) (by analogy)
The synthesis of PEEK typically involves the reaction of 4,4'-difluorobenzophenone with the disodium salt of hydroquinone.[7] A similar procedure can be adapted using Bisphenol A disodium salt to create related polyetherketones.
Materials:
-
Anhydrous this compound
-
4,4'-difluorobenzophenone
-
Diphenyl sulfone (solvent)
-
Anhydrous potassium carbonate (for in-situ formation of phenolate)
-
Nitrogen gas
Procedure:
-
Charge a dry three-necked flask with diphenyl sulfone, 4,4'-difluorobenzophenone, Bisphenol A, and anhydrous potassium carbonate.[7]
-
Purge the reactor with high-purity nitrogen for at least 30 minutes and maintain a gentle nitrogen flow throughout the reaction.[7]
-
Heat the reaction mixture with continuous stirring according to the following profile: 160°C for 2 hours, then increase to 250°C for 2 hours, and finally increase to 320°C for 1-5 hours.[7]
-
The viscosity of the mixture will increase as the polymerization progresses.[7]
-
After the reaction is complete, cool the mixture to room temperature to isolate the polymer.
III. Characterization Data
Spectroscopic analysis is essential for confirming the formation of the disodium salt and the final polymer products.
| Analysis Type | Key Observations |
| FT-IR (Formation of Disodium Salt) | Disappearance of the broad O-H stretching band of Bisphenol A. |
| ¹H-NMR (Formation of Disodium Salt) | Shift in the chemical shifts of the aromatic protons upon deprotonation of the hydroxyl groups. |
| FT-IR (Polymer Synthesis) | Appearance of characteristic ether (C-O-C) and sulfone (O=S=O) or ketone (C=O) stretching bands. |
| ¹H-NMR (Polymer Synthesis) | Complex aromatic signals corresponding to the polymer backbone. |
IV. Application Notes: Practical Considerations
-
Anhydrous Conditions: The presence of water can lead to hydrolysis of the haloaromatic monomers and terminate the polymer chain growth, resulting in lower molecular weight polymers. Therefore, ensuring anhydrous conditions is critical for successful polymerization.[1]
-
Inert Atmosphere: Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the phenolate, which can lead to colored byproducts.
-
Solvent Choice: The choice of solvent is crucial for dissolving the disodium salt and achieving a homogeneous reaction mixture. High-boiling polar aprotic solvents are generally preferred.[1]
-
Temperature Control: Precise temperature control is necessary to manage the reaction rate and prevent side reactions or solvent decomposition, which can occur at temperatures above 160°C for DMSO.[1]
V. Visualization of a Related Signaling Pathway
This compound is a precursor to Bisphenol A (BPA), a well-known endocrine-disrupting chemical. The following diagram illustrates the signaling pathway of BPA's interaction with estrogen receptors, a topic of significant interest to researchers in drug development and toxicology.
Caption: BPA Endocrine Disruptor Signaling Pathway.
VI. Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the synthesis of polymers using this compound.
Caption: General Workflow for Polymer Synthesis.
References
- 1. Vortex fluidic mediated synthesis of polysulfone - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00602E [pubs.rsc.org]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Bisphenol A - Wikipedia [en.wikipedia.org]
- 4. US4546207A - Process for preparing anhydrous salts of dihydroxyaromatic compounds - Google Patents [patents.google.com]
- 5. US4202993A - Method for making substantially anhydrous alkali metal bisphenol salts - Google Patents [patents.google.com]
- 6. US20140221596A1 - Process for preparing polysulfone - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Cell Culture Studies of Bisphenol A Sodium Salt Exposure
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro effects of Bisphenol A (BPA) sodium salt exposure on various cell types. Detailed protocols for key experiments are provided to facilitate the design and execution of studies investigating the cellular and molecular mechanisms of BPA toxicity.
Application Note 1: Neurotoxic Effects of Bisphenol A in Neuronal Cell Cultures
Bisphenol A has been shown to exert significant neurotoxic effects in various neuronal cell culture models. Exposure to BPA can lead to morphological changes, reduced cell viability, and disruption of neuronal function. These effects are concentration-dependent, with higher concentrations leading to more severe outcomes.
Quantitative Data Summary: Neurotoxicity of BPA
| Cell Line/Primary Culture | BPA Concentration | Exposure Time | Observed Effects | Reference |
| Human Embryonic Stem Cell-derived Glutamatergic Neurons | 0.1, 0.5, 1, 5, 10 µM | Chronic | Decreased neurite outgrowth, reduced cell viability (at ≥ 0.5 µM), dendritic degeneration (at ≥ 1 µM) | [1] |
| Primary Cortical Neurons | 50, 100, 200 µM | 5 days | No evident cytotoxicity at 50 and 100 µM; Neuronal death, impaired neurite outgrowth, reduced cell viability, loss of mitochondrial membrane potential, and increased intracellular ROS at 200 µM.[1] | [1] |
Experimental Protocol: Assessment of Neurite Outgrowth in Primary Cortical Neurons
This protocol describes a method for quantifying neurite outgrowth in primary cortical neurons following exposure to Bisphenol A.
Materials:
-
Primary cortical neurons
-
Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin
-
Poly-D-lysine coated culture plates
-
Bisphenol A sodium salt stock solution (in a suitable solvent like DMSO or ethanol)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% bovine serum albumin in PBS)
-
Primary antibody against a neuronal marker (e.g., β-III tubulin)
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope with image analysis software
Procedure:
-
Cell Plating: Seed primary cortical neurons onto poly-D-lysine coated plates at a suitable density to allow for neurite extension without excessive cell clustering.
-
Cell Culture: Culture the neurons in Neurobasal medium at 37°C in a humidified incubator with 5% CO2. Allow the cells to adhere and extend neurites for a specified period (e.g., 7 days).
-
BPA Exposure: Prepare serial dilutions of Bisphenol A sodium salt in the culture medium from a stock solution. Replace the existing medium with the BPA-containing medium or the vehicle control.
-
Incubation: Incubate the cells for the desired exposure time (e.g., 5 days).
-
Fixation: After incubation, gently aspirate the medium and wash the cells twice with PBS. Fix the cells with 4% PFA for 15-20 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells three times with PBS and block with 5% BSA in PBS for 1 hour at room temperature.
-
Immunostaining: Incubate the cells with the primary antibody against β-III tubulin overnight at 4°C. The following day, wash the cells three times with PBS and incubate with the fluorescently labeled secondary antibody and DAPI for 1-2 hours at room temperature in the dark.
-
Imaging and Analysis: Wash the cells three times with PBS and mount the coverslips. Acquire images using a fluorescence microscope. Use image analysis software to measure the total neurite length, number of neurites, and number of branches per neuron.
Signaling Pathway: BPA-Induced Neurotoxicity
Caption: BPA-induced neurotoxicity workflow.
Application Note 2: Cytotoxic Effects of Bisphenol A on Leydig and Monocyte Cells
Bisphenol A has been demonstrated to induce cytotoxicity in various cell types, including testicular Leydig cells and immune cells like monocytes. The cytotoxic effects are typically assessed by measuring cell viability and apoptosis.
Quantitative Data Summary: Cytotoxicity of BPA
| Cell Line | BPA Concentration | Exposure Time | Endpoint | Result | Reference |
| TM3 Leydig Cells | 10, 25, 50 µg/ml | 48 hours | Cell Viability (MTT Assay) | Significant decrease in viability | |
| U937 Monocytes | 0 - 2.34 ng/ml | 24 hours | Cell Viability | Dose-dependent decrease; IC50 ≈ 1.39 ng/ml | [1] |
| U937 Monocytes | 0 - 2.34 ng/ml | 24 hours | Apoptosis | Increased apoptosis, peaking at 1.5 ng/ml | [1] |
| U937 Monocytes | 0 - 2.34 ng/ml | 24 hours | Necrosis | Increased necrosis at higher concentrations | [1] |
Experimental Protocol: MTT Assay for Cell Viability in TM3 Leydig Cells
This protocol details the use of the MTT assay to determine the cytotoxicity of Bisphenol A on the TM3 Leydig cell line.
Materials:
-
TM3 Leydig cells
-
DMEM/F12 medium supplemented with 5% horse serum and 2.5% fetal bovine serum
-
Bisphenol A sodium salt stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed TM3 Leydig cells into a 96-well plate at a density of approximately 1 x 10^4 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
BPA Treatment: Prepare various concentrations of Bisphenol A sodium salt in the culture medium. Remove the existing medium from the wells and add 100 µL of the BPA-containing medium or vehicle control.
-
Incubation: Incubate the plate for the desired exposure duration (e.g., 48 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control group.
Signaling Pathway: BPA-Induced Leydig Cell Apoptosis
Caption: Signaling in BPA-induced Leydig cell apoptosis.
Application Note 3: Disruption of Steroidogenesis by Bisphenol A in Granulosa and Leydig Cells
Bisphenol A is a well-known endocrine disruptor that can interfere with steroid hormone production in key reproductive cells such as granulosa and Leydig cells. This can have significant implications for reproductive health.
Quantitative Data Summary: Effects of BPA on Steroidogenesis
| Cell Line | BPA Concentration | Exposure Time | Hormone Measured | Effect | Reference |
| Human Granulosa Cells | 100 µM | 72 hours | Estradiol | Reduced concentration | |
| Human Granulosa Cells | 100 µM | 72 hours | Progesterone | Reduced concentration | |
| TM3 Leydig Cells | 10, 25, 50 µg/ml | 24 hours | Testosterone | Significant decrease in production |
Experimental Protocol: Quantification of Steroid Hormones by ELISA
This protocol describes the use of an Enzyme-Linked Immunosorbent Assay (ELISA) to measure steroid hormone levels in the culture medium of cells exposed to Bisphenol A.
Materials:
-
Cell culture supernatant from BPA-treated and control cells
-
Commercially available ELISA kit for the specific steroid hormone (e.g., Estradiol, Progesterone, Testosterone)
-
Microplate reader capable of reading absorbance at the appropriate wavelength for the ELISA kit
Procedure:
-
Sample Collection: Following the desired BPA exposure period, collect the cell culture medium from each well.
-
Sample Preparation: Centrifuge the collected medium to pellet any cells or debris. The clear supernatant is the sample to be used in the ELISA. Samples may need to be diluted according to the ELISA kit instructions.
-
ELISA Procedure: Follow the manufacturer's protocol for the specific ELISA kit. This typically involves:
-
Adding standards and samples to the wells of the antibody-coated microplate.
-
Incubating the plate.
-
Washing the plate to remove unbound substances.
-
Adding a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Incubating and washing the plate.
-
Adding a substrate solution that will react with the HRP to produce a colored product.
-
Stopping the reaction with a stop solution.
-
-
Absorbance Measurement: Measure the absorbance of each well at the wavelength specified in the ELISA kit protocol.
-
Data Analysis: Generate a standard curve from the absorbance readings of the standards. Use the standard curve to calculate the concentration of the steroid hormone in each sample.
Signaling Pathway: BPA Disruption of Steroidogenesis in Leydig Cells
Caption: BPA's impact on Leydig cell steroidogenesis.
Application Note 4: Bisphenol A-Induced Mitochondrial Dysfunction and Oxidative Stress
A key mechanism of Bisphenol A toxicity involves the induction of mitochondrial dysfunction and oxidative stress. This can lead to a cascade of downstream effects, including apoptosis and cellular damage.
Quantitative Data Summary: Mitochondrial Dysfunction and Oxidative Stress
| Cell Line/Primary Culture | BPA Concentration | Exposure Time | Endpoint | Result | Reference |
| Primary Cortical Neurons | 200 µM | 5 days | Mitochondrial Membrane Potential | Loss of mitochondrial membrane potential | [1] |
| Primary Cortical Neurons | 200 µM | 5 days | Intracellular ROS | Increased intracellular ROS levels | [1] |
| Human Amniotic Mesenchymal Stromal Cells (hAMSC) | Increasing concentrations | 24 hours | Mitochondrial ROS | Enhanced production of mitochondrial ROS |
Experimental Protocol: Measurement of Mitochondrial Reactive Oxygen Species (ROS)
This protocol outlines a method for detecting mitochondrial ROS in cells exposed to Bisphenol A using a fluorescent probe.
Materials:
-
Cells of interest (e.g., hAMSCs)
-
Culture medium
-
Bisphenol A sodium salt stock solution
-
MitoSOX™ Red mitochondrial superoxide indicator (or similar probe)
-
Fluorescence microscope or flow cytometer
-
PBS or other suitable buffer
Procedure:
-
Cell Culture and Treatment: Culture the cells in an appropriate format (e.g., chamber slides for microscopy or plates for flow cytometry). Expose the cells to the desired concentrations of Bisphenol A sodium salt for the specified time.
-
Probe Loading: At the end of the exposure period, remove the culture medium and wash the cells with a warm buffer.
-
Staining: Incubate the cells with the mitochondrial ROS probe (e.g., 5 µM MitoSOX™ Red) in a buffer for 10-30 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells three times with the warm buffer to remove the excess probe.
-
Imaging or Flow Cytometry:
-
Microscopy: Immediately image the cells using a fluorescence microscope with the appropriate filter set for the probe.
-
Flow Cytometry: Harvest the cells (if adherent) and resuspend them in a suitable buffer. Analyze the fluorescence intensity of the cells using a flow cytometer.
-
-
Data Analysis: Quantify the fluorescence intensity in the treated groups relative to the control group. An increase in fluorescence indicates an increase in mitochondrial ROS production.
Signaling Pathway: BPA-Induced Oxidative Stress and Apoptosis in Granulosa Cells
Caption: BPA-induced oxidative stress and apoptosis.
References
Application Notes and Protocols for Polyetherimide Synthesis Utilizing Sodium 4,4'-(propane-2,2-diyl)diphenolate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of high-performance polyetherimides (PEIs) using Sodium 4,4'-(propane-2,2-diyl)diphenolate, commonly known as bisphenol A disodium salt (BPANa2). PEIs are a class of amorphous thermoplastic polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance, making them suitable for a wide range of applications in aerospace, electronics, and medical devices.
The synthesis of PEIs typically involves a nucleophilic aromatic substitution reaction between an alkali metal salt of a dihydroxyaromatic compound, such as this compound, and a substituted bis(phthalimide).[1] This document outlines two primary synthetic routes: one employing a bis(halophthalimide) and another utilizing a bis(nitrophthalimide).
Precursor Synthesis: this compound
The synthesis of the key monomer, this compound, is a critical first step. It is typically prepared by the deprotonation of bisphenol A (4,4'-(propane-2,2-diyl)diphenol) with a strong base like sodium hydroxide.[2]
Protocol for this compound Synthesis
A mixture of bisphenol-A, sodium hydroxide (in a 1:2 molar ratio), dimethylsulfoxide (DMSO), and benzene is stirred under a nitrogen atmosphere at reflux using a Dean-Stark trap for approximately 6 hours to facilitate the removal of water. After the azeotropic removal of water, the benzene is distilled off. The resulting solution containing the bisphenol A disodium salt in DMSO is then cooled before being used in the subsequent polymerization step.[3]
Polyetherimide Synthesis via Halo-Displacement Polymerization
This method involves the reaction of this compound with a bis(halophthalimide), such as 1,3-bis[N-(4-chlorophthalimido)]benzene (4-ClPAMI). The polymerization is typically carried out in an aromatic solvent in the presence of a phase transfer catalyst.[1]
Experimental Protocol 1: Synthesis of PEI from BPANa2 and 1,3-bis[N-(4-chlorophthalimido)]benzene
This protocol is adapted from a general method for the manufacture of polyetherimides.[1]
Materials:
-
This compound (BPANa2)
-
1,3-bis[N-(4-chlorophthalimido)]benzene (4-ClPAMI)
-
Ortho-dichlorobenzene (o-DCB) or other suitable aromatic solvent
-
Phase transfer catalyst (e.g., hexaethylguanidinium chloride)
-
Methanol (for precipitation)
-
Glacial acetic acid (for quenching)
Procedure:
-
In a reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a condenser, charge the bis(halophthalimide) (e.g., 4-ClPAMI) and the aromatic solvent.
-
Heat the mixture to the desired reaction temperature, typically between 150°C and 250°C.[1]
-
In a separate vessel, dissolve the this compound in a suitable solvent or add it directly as a solid to the reaction mixture. The molar ratio of the bis(halophthalimide) to the alkali metal salt can range from 1.0:0.9 to 0.9:1.0.[4]
-
Add the phase transfer catalyst to the reaction mixture.
-
Maintain the reaction at the set temperature for a period of 1 to 10 hours.[1]
-
Upon completion, cool the reaction mixture and quench by adding a small amount of glacial acetic acid.
-
Precipitate the polymer by slowly adding the reaction mixture to a non-solvent such as methanol with vigorous stirring.
-
Filter the precipitated polymer, wash it thoroughly with methanol and water, and dry it in a vacuum oven at 60°C.
Quantitative Data for Halo-Displacement Polymerization
| Parameter | Value/Range | Reference |
| Reactants | ||
| Bis(halophthalimide) | 1,3-bis[N-(4-chlorophthalimido)]benzene | [1] |
| Alkali Metal Salt | This compound | [1] |
| Reaction Conditions | ||
| Solvent | Aromatic solvent (e.g., o-dichlorobenzene) | [1] |
| Temperature | 150°C to 275°C (specifically 160°C to 250°C) | [1] |
| Reaction Time | 0.5 to 30 hours (specifically 1 to 10 hours) | [1] |
| Molar Ratio (Bis(halophthalimide):BPANa2) | 1.0:0.9 to 0.9:1.0 | [4] |
| Polymer Properties | ||
| Weight Average Molecular Weight (Mw) | 20,000 to 100,000 Daltons | [4] |
| Glass Transition Temperature (Tg) | > 180°C | [1] |
Polyetherimide Synthesis via Nitro-Displacement Polymerization
An alternative route to PEIs involves the reaction of this compound with a bis(nitrophthalimide). This method also proceeds via a nucleophilic aromatic substitution mechanism.
Experimental Protocol 2: Synthesis of PEI from BPANa2 and a Bis(nitrophthalimide)
This protocol is based on a method for making polyetherimide from dinitrobisimides.[3]
Materials:
-
Bisphenol-A (2.2828 g, 0.010 mole)
-
Sodium hydroxide (0.8 g of 50.3% aqueous solution, 0.02 mole)
-
Dimethylsulfoxide (DMSO) (20 ml + 30 ml)
-
Benzene (6 ml)
-
4,4'-bis(3-nitrophthalimido)diphenylmethane (5.845 g, 0.010 mole)
-
Glacial acetic acid (0.2 ml)
-
Methanol (600 ml)
Procedure:
-
Prepare the this compound in situ. In a flask equipped with a stirrer, nitrogen inlet, and a Dean-Stark trap, combine bisphenol-A, sodium hydroxide solution, 20 ml of DMSO, and 6 ml of benzene.
-
Heat the mixture to reflux under a nitrogen atmosphere for 6 hours, collecting the water in the Dean-Stark trap.
-
Distill off the benzene.
-
Cool the mixture to 40°C.
-
Add the bis(nitrophthalimide) and an additional 30 ml of dry DMSO to the reaction mixture.
-
Stir the reaction at 40°C for 40 minutes.
-
Quench the reaction by adding 0.2 ml of glacial acetic acid.
-
Precipitate the polymer by adding the reaction mixture to 600 ml of methanol.
-
Isolate the fine white granular solid product by filtration.
-
Wash the polymer with water and methanol.
-
Dry the polymer in a vacuum oven at 60°C. A 100% yield (6.8 g) of the polymer is reported.[3]
Quantitative Data for Nitro-Displacement Polymerization
| Parameter | Value | Reference |
| Reactants | ||
| Bisphenol-A | 2.2828 g (0.010 mole) | [3] |
| Sodium Hydroxide | 0.8 g (50.3% aq. solution, 0.02 mole) | [3] |
| Bis(nitrophthalimide) | 4,4'-bis(3-nitrophthalimido)diphenylmethane (5.845 g, 0.010 mole) | [3] |
| Reaction Conditions | ||
| Solvent | DMSO and Benzene | [3] |
| Temperature (Salt Formation) | Reflux | [3] |
| Temperature (Polymerization) | 40°C | [3] |
| Reaction Time (Polymerization) | 40 minutes | [3] |
| Polymer Properties | ||
| Yield | 6.8 g (100%) | [3] |
Characterization of Polyetherimides
The synthesized polyetherimides can be characterized by various techniques to determine their molecular weight, thermal properties, and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the polymer and the absence of free hydroxyl groups.[2]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the presence of imide and ether linkages and the absence of hydroxyl groups.[2]
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) of the polymer.[1]
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.
Visualizing the Synthesis Workflow
The following diagrams illustrate the key steps in the synthesis of polyetherimides using this compound.
Caption: General workflow for polyetherimide synthesis.
References
- 1. CN115947936B - Preparation method of polyetherimide - Google Patents [patents.google.com]
- 2. STUDY ON THE SYNTHESIS OF POLYIMIDE VIA NUCLEOPHILIC DISPLACEMENT POLYCONDENSATION OF BISCHLOROPHTHALIMIDE WITH DIANION OF BISPHENOL [yyhx.ciac.jl.cn]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
Analytical Standards for Bisphenol A Disodium Salt Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Bisphenol A (BPA) disodium salt. The methodologies outlined are suitable for researchers, scientists, and professionals in drug development who require accurate and reliable detection and quantification of this compound. While the analyte of interest is the disodium salt of Bisphenol A, analytical methodologies typically quantify the Bisphenol A molecule. In aqueous solutions, the disodium salt dissociates, and the concentration of Bisphenol A is measured. The results can then be stoichiometrically converted to the disodium salt form if required.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the analysis of Bisphenol A. The method offers excellent separation and quantification capabilities. When analyzing the disodium salt, the sample is typically neutralized or slightly acidified to ensure the BPA is in its protonated form for optimal chromatographic performance on reverse-phase columns.
Experimental Protocol: HPLC-UV/FLD
This protocol provides a general framework for the analysis of Bisphenol A using HPLC with either UV or Fluorescence detection.
Sample Preparation:
-
Standard Solution Preparation: Accurately weigh a known amount of Bisphenol A disodium salt and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation (from Bisphenol A Disodium Salt): Dissolve the Bisphenol A disodium salt sample in the initial mobile phase solvent. Adjust the pH of the sample to neutral or slightly acidic (pH 6-7) using a dilute acid (e.g., formic acid or phosphoric acid) to ensure the conversion of the salt to the protonated form of Bisphenol A.[1] Filter the sample through a 0.22 µm syringe filter prior to injection.
Chromatographic Conditions:
| Parameter | Condition 1 | Condition 2 |
| Column | Cogent Bidentate C18™, 2.2 µm, 120 Å, 2.1 x 50 mm[2] | C18 column |
| Mobile Phase | 65:35 DI Water/Acetonitrile with 0.1% Formic Acid (v/v)[2] | 55:45 Water/Acetonitrile (v/v)[3] |
| Flow Rate | 0.2 mL/minute[2] | 0.5 mL/min[3] |
| Injection Volume | 2.0 µL[2] | 20 µL |
| Column Temperature | Ambient | 25 °C[3] |
| Detection | UV at 275 nm[2] | UV at 227 nm |
Data Presentation: Quantitative HPLC Data Summary
| Method | Linearity Range | LOD | LOQ | Recovery (%) | Reference |
| HPLC-DAD | 0.009–25 ng/g | 0.001 ng/g | 0.08 ng/g | - | [4] |
| LC-MS/MS | 0.05–50 ng/mL | 0.01 ng/mL | 0.05 ng/mL | 95-105 | - |
| LC-MS/MS | < LOQ to 9599 µg/kg | 0.29 to 0.40 µg/kg | 1.09 to 1.32 µg/kg | 71 to 115 | [5][6] |
| HPLC | 1 to 500 mg/Kg | 0.294 mg/Kg | 0.982 mg/Kg | - | [7] |
LOD: Limit of Detection, LOQ: Limit of Quantification
Experimental Workflow: HPLC Analysis of Bisphenol A Disodium Salt
Caption: Workflow for the HPLC analysis of Bisphenol A disodium salt.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific technique for the analysis of Bisphenol A. Due to the low volatility of BPA, a derivatization step is typically required to convert it into a more volatile compound suitable for gas chromatography.
Experimental Protocol: GC-MS with Silylation Derivatization
This protocol details the analysis of Bisphenol A using GC-MS following derivatization with BSTFA.
Sample Preparation and Derivatization:
-
Extraction (if necessary): For complex matrices, perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the Bisphenol A.
-
Drying: Evaporate the extract to dryness under a gentle stream of nitrogen.
-
Derivatization:
-
Add 70 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane) and 10 µL of pyridine to the dried residue.[8]
-
Heat the mixture at 70 °C for 15 minutes.[8]
-
Evaporate the derivatization reagents to dryness under nitrogen.
-
Reconstitute the derivatized sample in a suitable solvent (e.g., hexane) for GC-MS analysis.[8]
-
GC-MS Conditions:
| Parameter | Condition |
| GC Column | DB-5 (30 m x 0.25 mm i.d., 0.25 µm film thickness)[8] |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Initial 80 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| MS Ion Source Temperature | 230 °C |
| MS Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Mode | Selected Ion Monitoring (SIM) for quantification |
Data Presentation: Quantitative GC-MS Data Summary
| Method | Linearity Range | LOD | LOQ | Recovery (%) | Reference |
| GC-MS/MS | - | 0.23 to 2.70 µg/kg | 0.78 to 9.10 µg/kg | - | [9] |
| GC-MS (SIM) | 2.5 to 10 ng/mL | 0.6 ng/mL | - | - | [7] |
| GC-MS | 0.05-2.50 µg/L | 10.0 ng/L | - | - | [7] |
LOD: Limit of Detection, LOQ: Limit of Quantification
Experimental Workflow: GC-MS Analysis of Bisphenol A
Caption: Workflow for the GC-MS analysis of Bisphenol A after silylation.
Quantitative Nuclear Magnetic Resonance (qNMR)
Quantitative NMR (qNMR) is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve, by comparing the integral of an analyte's signal to that of a certified internal standard.
Experimental Protocol: ¹H-qNMR
This protocol provides a general method for the quantification of Bisphenol A using ¹H-qNMR.
Sample Preparation:
-
Internal Standard Stock Solution: Accurately weigh a certified internal standard (e.g., maleic acid, dimethyl sulfone) and dissolve it in a known volume of a deuterated solvent (e.g., DMSO-d₆) to prepare a stock solution of known concentration.
-
Sample Preparation: Accurately weigh a known amount of Bisphenol A disodium salt and dissolve it in a known volume of the internal standard stock solution. The concentration should be chosen to give a good signal-to-noise ratio.
NMR Acquisition Parameters:
| Parameter | Setting |
| Spectrometer | 400 MHz or higher |
| Solvent | DMSO-d₆ |
| Internal Standard | Maleic Acid or Dimethyl Sulfone |
| Pulse Program | A quantitative pulse sequence with a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest. |
| Number of Scans | Sufficient to achieve a signal-to-noise ratio >150 for the signals to be integrated. |
| Temperature | Stable and controlled (e.g., 298 K) |
Data Processing and Quantification:
-
Apply phasing and baseline correction to the acquired spectrum.
-
Integrate a well-resolved signal of Bisphenol A (e.g., the aromatic protons) and a signal from the internal standard.
-
Calculate the concentration of Bisphenol A using the following formula:
Cₓ = (Iₓ / Nₓ) * (Nₛ / Iₛ) * (Mₓ / Mₛ) * (mₛ / V)
Where:
-
Cₓ = Concentration of the analyte (Bisphenol A)
-
Iₓ = Integral of the analyte signal
-
Nₓ = Number of protons for the analyte signal
-
Iₛ = Integral of the internal standard signal
-
Nₛ = Number of protons for the internal standard signal
-
Mₓ = Molar mass of the analyte
-
Mₛ = Molar mass of the internal standard
-
mₛ = Mass of the internal standard
-
V = Volume of the solvent
-
Data Presentation: Representative qNMR Performance
| Parameter | Value |
| Precision (RSD) | < 2% |
| Accuracy | 98-102% |
| LOD | Analyte dependent, typically in the µg/mL range |
| LOQ | Analyte dependent, typically in the µg/mL range |
Logical Relationship: qNMR Quantification Principle
Caption: Principle of quantification using qNMR with an internal standard.
References
- 1. researchgate.net [researchgate.net]
- 2. Bisphenol A, S, & F Analyzed with HPLC - AppNote [mtc-usa.com]
- 3. Determination of bisphenol a migration from food packaging by dispersive liquid-liquid microextraction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nacalai.com [nacalai.com]
- 5. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. library.dphen1.com [library.dphen1.com]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Optimizing Polymerization of Sodium 4,4'-(propane-2,2-diyl)diphenolate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the polymerization of Sodium 4,4'-(propane-2,2-diyl)diphenolate, the disodium salt of Bisphenol A (BPA).
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for polymerizing this compound?
A1: The most common method is interfacial polycondensation .[1] In this technique, the this compound is dissolved in an aqueous phase (often with a base to ensure complete deprotonation) and reacted with a diacid chloride (e.g., phosgene or a derivative) dissolved in an immiscible organic solvent.[1][2] Polymerization occurs rapidly at the interface between the two liquids.[2] Other relevant methods, which typically start from Bisphenol A rather than its salt, include melt transesterification with diphenyl carbonate (DPC) and solution polymerization.[3][4]
Q2: Why is achieving a high molecular weight polymer often challenging?
A2: Achieving a high molecular weight is critically dependent on several factors. The foremost is maintaining a precise 1:1 stoichiometric ratio of the reacting functional groups throughout the polymerization.[3][5] Any deviation from this ratio, whether from inaccurate initial measurements or the loss of a volatile monomer during the reaction, will limit the chain length.[3] Other significant challenges include side reactions like hydrolysis of reactive intermediates (e.g., phosgene), the presence of monofunctional impurities that terminate the growing polymer chains, and reaction conditions that do not favor complete conversion.[5][6]
Q3: What causes discoloration (e.g., yellowing) in the final polymer and how can it be prevented?
A3: Discoloration is often caused by the oxidation of the phenolate monomer, particularly at elevated temperatures.[7] To prevent this, it is crucial to perform the reaction under an inert, anaerobic atmosphere (e.g., by purging with nitrogen).[7] The use of antioxidants in the monomer solution can also significantly improve color stability.[7] Furthermore, avoiding excessive reaction temperatures during melt polymerization can prevent side reactions like the Fries rearrangement, which can also contribute to color formation.[8]
Q4: How critical is the purity of the this compound monomer?
A4: Monomer purity is extremely critical. Impurities containing hydroxyl groups or other reactive functionalities can act as chain terminators, preventing the formation of high molecular weight polymers.[6] The presence of water can lead to the hydrolysis of the diacid chloride in interfacial polymerization, upsetting the stoichiometry and lowering the yield.[1][9] It is also important to ensure the monomer salt is stable and free from oxidation products, which can affect both the polymerization kinetics and the final polymer's properties.[7]
Troubleshooting Guide
Issue 1: Low Molecular Weight or Poor Yield
| Question | Potential Causes & Solutions |
| My final polymer has a very low number-average molecular weight (Mn) and broad polydispersity (Đ). What went wrong in my interfacial polymerization? | 1. Incorrect Stoichiometry: The molar ratio of the diphenolate to the diacid chloride must be exactly 1:1. Verify all calculations and ensure precise weighing of monomers. 2. Hydrolysis of Reactant: Phosgene and other acid chlorides are highly susceptible to hydrolysis. Ensure your organic solvent is anhydrous. Water in the aqueous phase can also consume the acid chloride at the interface, disrupting the stoichiometry.[1] 3. Monomer Impurity: The presence of monofunctional phenols will cap the growing polymer chains. Use high-purity this compound. 4. Inadequate Mixing: The reaction is interface-dependent. Insufficient stirring speed will result in a low interfacial area, leading to a slow reaction and low conversion. Conversely, excessively high stirring can create very fine emulsions that complicate phase separation. 5. pH of Aqueous Phase: The aqueous phase must be sufficiently basic to prevent the protonation of the phenolate, which is a much less reactive nucleophile.[9] |
| I am attempting a melt polymerization (starting with BPA and DPC) and cannot achieve a high molecular weight. What should I optimize? | 1. Loss of Diphenyl Carbonate (DPC): DPC is more volatile than Bisphenol A and can be lost from the reactor with the phenol byproduct, especially under vacuum.[3] This disrupts the stoichiometry. To compensate, a slight initial excess of DPC (e.g., a molar ratio of 1.02-1.08 DPC:BPA) is often used. 2. Inefficient Phenol Removal: The polycondensation is a reversible reaction. High vacuum (typically <1 mmHg) and high temperatures (280-300°C) are required to efficiently remove the phenol byproduct and drive the reaction forward.[3] The reactor design should maximize surface area for mass transfer.[3] 3. Reaction Time and Temperature: The polymerization is often staged. An initial prepolymerization step is conducted at a lower temperature and pressure, followed by a high-temperature, high-vacuum stage to build molecular weight. Insufficient time or temperature in the final stage will result in incomplete reaction.[10] 4. Catalyst Deactivation/Concentration: Ensure the correct catalyst (e.g., LiOH) is used at the optimal concentration. |
Issue 2: Polymer Properties
| Question | Potential Causes & Solutions |
| The synthesized polycarbonate is brittle. How can I improve its toughness? | 1. Increase Molecular Weight: Toughness in polycarbonates is strongly correlated with molecular weight.[11] Higher molecular weight increases chain entanglement, which enhances toughness.[11] Refer to the troubleshooting guide for low molecular weight to address this. 2. Check for Degradation: High processing temperatures can cause chain scission, reducing molecular weight and making the polymer brittle. Ensure processing temperatures are within the stable range for the polymer. Polycarbonate is susceptible to hydrolysis at high temperatures, especially in the presence of moisture.[9] |
| My polymer is discolored (yellow/brown). How can I obtain a clear, colorless product? | 1. Monomer Oxidation: The diphenolate is sensitive to oxidation. Prepare the aqueous solution under an inert (nitrogen or argon) atmosphere.[7] The use of a reducing agent or antioxidant like sodium dithionite (Na₂S₂O₄) can prevent the formation of colored quinone-type structures.[7] 2. High-Temperature Side Reactions: During melt polymerization, excessively high temperatures or prolonged reaction times can cause thermal degradation and side reactions that produce color. Optimize the temperature profile to be as low as possible while still ensuring efficient phenol removal. |
Experimental Protocols & Data
Protocol: Synthesis of Polycarbonate via Interfacial Polymerization
This protocol provides a general procedure. Optimal conditions may vary.
Materials:
-
This compound (high purity)
-
Sodium Hydroxide (NaOH)
-
Phosgene (or a safer alternative like triphosgene or diphosgene). CAUTION: Phosgene is extremely toxic. Work must be performed in a certified fume hood with appropriate safety measures.
-
Dichloromethane (DCM), anhydrous
-
Phase Transfer Catalyst (e.g., benzyltriethylammonium chloride)
-
Methanol
-
Deionized Water
Procedure:
-
Aqueous Phase Preparation: In a reaction vessel equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound and a stoichiometric excess of NaOH in deionized water under a nitrogen purge. Add the phase transfer catalyst.
-
Organic Phase Preparation: In a separate flask, prepare a solution of phosgene (or equivalent) in anhydrous dichloromethane.
-
Polymerization: Cool the aqueous phase in an ice bath. Begin vigorous stirring and rapidly add the organic phase to the aqueous phase. A white polymer precipitate should form instantly at the interface.
-
Reaction Completion: Continue stirring for 15-30 minutes to ensure complete reaction. The viscosity of the organic layer will increase significantly.
-
Work-up: Stop stirring and allow the layers to separate. Isolate the viscous organic (DCM) layer.
-
Purification: Wash the organic layer several times with dilute acid (e.g., 0.1 M HCl) to neutralize excess base, followed by several washes with deionized water until the aqueous layer is neutral.
-
Precipitation: Slowly pour the polymer solution into a large volume of a non-solvent, such as methanol, under vigorous stirring to precipitate the polycarbonate.
-
Drying: Collect the white, fibrous polymer by filtration, wash with methanol, and dry in a vacuum oven at 80-100°C until a constant weight is achieved.
Quantitative Data Summary
Table 1: Effect of Stoichiometric Ratio (r) on Molecular Weight in Poly(arylene ether sulfone) Synthesis (Illustrative Example) (Data adapted from a study on a similar polycondensation reaction to illustrate the principle's importance)
| Stoichiometric Ratio (r = BPA:DXDPS) | Number-Average Molecular Weight (Mn, kDa) | Polydispersity Index (Đ) |
| 1.00 | 17.3 | 1.21 |
| 0.98 | 25.0 | 1.45 |
| 0.96 | 30.1 | 1.58 |
| 0.94 | 33.0 | 1.93 |
| 0.92 | 28.5 | 1.81 |
| Note: In this specific system, the optimal molecular weight was achieved at a slight stoichiometric offset, which the researchers suggest may be due to in-situ hydrolysis of the halide monomer, effectively adjusting the stoichiometry toward 1:1 during the reaction. This highlights the critical nature of achieving a perfect 1:1 ratio of reactive end groups.[5] |
Table 2: Typical Reaction Parameters for Polycarbonate Synthesis
| Parameter | Interfacial Polymerization | Melt Transesterification |
| Reactants | BPA Disodium Salt, Phosgene | Bisphenol A (BPA), Diphenyl Carbonate (DPC) |
| Temperature | 0 - 30°C | 180 - 300°C (staged)[3] |
| Pressure | Atmospheric | High Vacuum (< 1 mmHg)[3] |
| Solvent | Water / Dichloromethane[2] | None (Melt)[3] |
| Catalyst | Phase Transfer Catalyst | Basic catalyst (e.g., LiOH) |
| Key Challenge | Phosgene handling, hydrolysis | Stoichiometry control (DPC loss), high viscosity[3] |
Visualizations
Caption: Workflow for Interfacial Polymerization of Polycarbonate.
Caption: Troubleshooting Logic for Low Molecular Weight Polymer.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. user.eng.umd.edu [user.eng.umd.edu]
- 4. Synthesis and Spectroscopic Analyses of New Polycarbonates Based on Bisphenol A-Free Components [mdpi.com]
- 5. par.nsf.gov [par.nsf.gov]
- 6. Bio-based polycarbonate from limonene oxide and CO 2 with high molecular weight, excellent thermal resistance, hardness and transparency - Green Chemistry (RSC Publishing) DOI:10.1039/C5GC01694K [pubs.rsc.org]
- 7. CN101735022A - Method for preparing stable bisphenol sodium salt solution - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. repozytorium.uwb.edu.pl [repozytorium.uwb.edu.pl]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
"bisphenol A disodium salt" purification techniques for high purity
Welcome to the technical support center for the purification of bisphenol A disodium salt. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in achieving high-purity bisphenol A disodium salt for your experimental needs.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercially available bisphenol A (BPA) that can affect the purity of the disodium salt?
A1: The purity of the final bisphenol A disodium salt is highly dependent on the purity of the starting bisphenol A. Common impurities originating from the synthesis of BPA (condensation of phenol and acetone) include:
-
Isomers: The most common isomer impurity is 2-(4-hydroxyphenyl)-2-(2-hydroxyphenyl)propane (o,p'-BPA), which can be difficult to separate from the desired p,p'-isomer.[1]
-
Synthesis Byproducts: Other impurities can include unreacted phenol, chroman, isopropenyl phenol, triphenols, and linear dimers.[]
-
Color Bodies: Impurities of unknown structure that can impart color to the final product.[1]
It is crucial to start with high-purity bisphenol A to obtain high-purity disodium salt.
Q2: What are the recommended solvent systems for the recrystallization of bisphenol A disodium salt?
A2: While bisphenol A itself can be recrystallized from solvents like toluene or acetic acid with water, the disodium salt has different solubility characteristics. A common method for purifying the disodium salt is not a traditional recrystallization from a single solvent, but rather a precipitation or crystallization from a reaction mixture. A highly effective method involves reacting bisphenol A with sodium hydroxide in an organic solvent like isopropyl alcohol, where the disodium salt precipitates out.[3] Alternatively, an aqueous solution of an inorganic salt can be used as the reaction medium.[3]
Q3: How can I assess the purity of my bisphenol A disodium salt?
A3: Several analytical techniques can be employed to determine the purity of bisphenol A disodium salt:
-
Titration: Acid-base titration can be used to determine the molar equivalence of the disodium salt, providing a good measure of overall purity.[3]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for identifying and quantifying impurities.[4][5] However, due to the high alkalinity of the disodium salt, direct injection onto a standard HPLC column is not recommended as it can damage the stationary phase. The sample should be neutralized to a slightly acidic or neutral pH before analysis.[6] This converts the salt back to bisphenol A, allowing for the quantification of the bisphenol A content and any organic impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for purity assessment, often requiring derivatization of the analyte.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) NMR spectroscopy can be used to confirm the structure and identify any organic impurities present.[7]
Q4: What is the best method for drying the purified bisphenol A disodium salt to achieve an anhydrous state?
A4: To obtain a substantially anhydrous bisphenol A disodium salt (less than 1% water), drying under reduced pressure at an elevated temperature is recommended.[3][7] A common procedure is to dry the salt under vacuum at a temperature between 200°C and 250°C for several hours.[3] Another method is the rapid separation of water from a hydrated salt through techniques like flash evaporation on a hot surface (up to 350°C), spray drying, or using a fluidized bed.[7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Purity of Final Product (<99%) | Impure starting bisphenol A. | - Use high-purity bisphenol A (>99.5%).- Purify the starting bisphenol A by recrystallization if necessary. |
| Incomplete reaction. | - Ensure stoichiometric amounts of sodium hydroxide are used.- Increase reaction time or temperature as per the protocol. | |
| Inefficient removal of impurities. | - Wash the precipitated salt thoroughly with hot organic solvent (e.g., isopropyl alcohol) to remove unreacted starting materials and byproducts.[3]- Consider a second purification step (e.g., re-slurrying in a suitable solvent). | |
| Product is Discolored (not white) | Presence of "color body" impurities from starting BPA.[1] | - Treat the starting bisphenol A solution with activated carbon before the reaction.- Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen) to prevent oxidation.[3] |
| Oxidation of the product. | - Add antioxidants during the preparation of the bisphenol A sodium salt solution.[8]- Dry and store the final product under an inert atmosphere. | |
| Low Yield | Loss of product during filtration or washing. | - Use a fine-pore filter to collect the precipitate.- Minimize the volume of washing solvent used, while ensuring adequate washing. |
| Product is soluble in the reaction/washing solvent. | - Ensure the chosen solvent for the reaction allows for good precipitation of the disodium salt.- Use a washing solvent in which the disodium salt has low solubility. | |
| Inaccurate Purity Measurement by HPLC | High pH of the sample degrading the HPLC column. | - Neutralize the sample to a pH compatible with the HPLC column (typically pH 2-8) before injection.[6] This will convert the salt to BPA for analysis. |
| Poor peak shape or resolution. | - Optimize the mobile phase composition and gradient.- Ensure the sample is fully dissolved in the injection solvent. | |
| Product is not completely dry (contains residual water) | Inadequate drying procedure. | - Increase drying time and/or temperature under vacuum.[3]- Use a more efficient drying method like flash evaporation for complete removal of water.[7] |
| Hygroscopic nature of the salt. | - Handle and store the dried product in a desiccator or under an inert, dry atmosphere. |
Experimental Protocols
Protocol 1: High-Purity Precipitation of Bisphenol A Disodium Salt
This protocol is adapted from a patented method for preparing high-purity dibasic salts of bisphenols.[3]
Materials:
-
High-purity bisphenol A
-
Sodium hydroxide (NaOH)
-
Isopropyl alcohol
-
Nitrogen gas
Equipment:
-
Three-necked flask
-
Reflux condenser
-
Stirrer
-
Heating mantle
-
Filtration apparatus (e.g., Büchner funnel)
-
Vacuum oven
Procedure:
-
Charge a 250 mL three-necked flask with 0.01 mole of bisphenol A, 0.02 mole of NaOH, and 200 mL of isopropyl alcohol.
-
Bubble nitrogen gas through the mixture to remove oxygen from the flask.
-
Heat the mixture to 60°C with stirring and allow it to react for 1 hour. A precipitate of bisphenol A disodium salt will form.
-
Filter the precipitate under a nitrogen atmosphere.
-
Wash the filtered precipitate twice with 30 mL of hot isopropyl alcohol.
-
Dry the purified salt under reduced pressure at 200°C for 3 hours.
Expected Outcome:
-
Yield: Approximately 94%
-
Purity: Approximately 99.9% (as determined by titration)
Protocol 2: Purity Assessment by HPLC
Note: This protocol is for the analysis of the bisphenol A content and organic impurities after neutralization of the disodium salt.
Materials:
-
Bisphenol A disodium salt sample
-
Dilute hydrochloric acid (HCl) or other suitable acid for neutralization
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (optional, for mobile phase modification)
Equipment:
-
HPLC system with a UV detector
-
C18 analytical column
-
pH meter
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation:
-
Accurately weigh a small amount of the bisphenol A disodium salt and dissolve it in a known volume of water.
-
Carefully add dilute HCl dropwise while monitoring the pH to adjust the solution to approximately pH 7.
-
Dilute the neutralized solution to a suitable concentration for HPLC analysis (e.g., in the range of prepared standards) with the mobile phase or a compatible solvent mixture.
-
-
HPLC Conditions (Example): [5]
-
Column: C18 column (e.g., 2.1 x 50 mm, 2.2 µm)
-
Mobile Phase: 65:35 Water:Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.2 mL/min
-
Injection Volume: 2.0 µL
-
Detection: UV at 275 nm
-
-
Analysis:
-
Prepare a calibration curve using standards of high-purity bisphenol A.
-
Inject the prepared sample and quantify the bisphenol A peak area against the calibration curve.
-
Identify and quantify any impurity peaks.
-
Data Presentation
Table 1: Comparison of Purification Methods for Bisphenol A Disodium Salt
| Method | Starting Material | Solvents/Reagents | Key Steps | Reported Purity | Yield | Reference |
| Precipitation from Organic Solvent | Bisphenol A, NaOH | Isopropyl alcohol | Reaction, precipitation, filtration, washing with hot solvent, vacuum drying at high temperature. | 99.9% | 94% | [3] |
| Precipitation from Aqueous Inorganic Salt Solution | Bisphenol A, NaOH | 20% aqueous KHCO₃ solution, Isopropyl alcohol (for washing) | Reaction in aqueous salt solution, precipitation, filtration, washing with hot solvent, vacuum drying at high temperature. | Not specified, but high purity is claimed. | 95% | [3] |
| Anhydrous Salt Formation by Rapid Water Removal | Hydrated Bisphenol A disodium salt or aqueous mixture of BPA and NaOH | None (for drying) | Flash evaporation on a hot surface (300-320°C). | Substantially anhydrous (<1% water), free of decomposition products. | Not specified. | [7] |
Visualizations
Caption: Workflow for the synthesis and purification of high-purity bisphenol A disodium salt.
Caption: Troubleshooting logic for addressing low purity of bisphenol A disodium salt.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. US20050272957A1 - Process for preparing dibasic salts of bisphenols - Google Patents [patents.google.com]
- 4. Quantification of Bisphenol A by HPLC [eag.com]
- 5. Bisphenol A, S, & F Analyzed with HPLC - AppNote [mtc-usa.com]
- 6. researchgate.net [researchgate.net]
- 7. US4202993A - Method for making substantially anhydrous alkali metal bisphenol salts - Google Patents [patents.google.com]
- 8. CN101735022A - Method for preparing stable bisphenol sodium salt solution - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Sodium 4,4'-(propane-2,2-diyl)diphenolate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of Sodium 4,4'-(propane-2,2-diyl)diphenolate, also known as Bisphenol A disodium salt (BPA-Na₂). This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and byproduct formations encountered during the synthesis of this important chemical intermediate. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.
The synthesis of this compound is, at its core, a straightforward acid-base neutralization of Bisphenol A (BPA) with a suitable sodium base, typically sodium hydroxide (NaOH).[1] However, the purity of the final product is critically dependent on the quality of the starting materials and the precise control of reaction conditions. Byproducts can arise from impurities in the initial BPA or from side reactions during the salt formation, such as oxidation.[][3]
Frequently Asked Questions (FAQs)
Q1: My starting Bisphenol A (BPA) is not of the highest purity. What are the common byproducts I should be aware of, and how might they affect my synthesis?
A1: This is a crucial first consideration, as the majority of impurities in your final product are often carried over from the starting BPA. The industrial synthesis of BPA via the acid-catalyzed condensation of phenol and acetone is known to generate several byproducts.[4][5][6] High-purity starting materials are essential to prevent side reactions and ensure the quality of your final salt.[5]
Common Impurities in Commercial BPA:
-
Positional Isomers: The most common impurity is the o,p'-BPA isomer (2-(2-hydroxyphenyl)-2-(4-hydroxyphenyl)propane), which can be present at levels up to 0.2% or more.[7][8][9] The o,o'-isomer is also a possible, though less common, byproduct.[8] These isomers will react with NaOH to form their corresponding disodium salts, leading to isomeric impurities in your final product.
-
Condensation Byproducts: More complex phenolic compounds are also formed. These include:
-
Unreacted Precursors & Related Compounds:
These impurities are problematic because their phenolic hydroxyl groups will also be deprotonated during the synthesis, incorporating them into the final salt product and making subsequent removal difficult. Some of these impurities, while not significantly increasing the overall estrogenicity of industrial-grade BPA, are more estrogenically active than BPA itself.[11][12]
Q2: I've completed the reaction of BPA with NaOH, but my analysis shows residual starting material or the monosodium salt. How can I ensure the reaction goes to completion?
A2: The presence of unreacted BPA or its monosodium salt indicates an incomplete reaction. This is typically due to issues with stoichiometry or reaction kinetics. The reaction is a sequential deprotonation, and driving it to the disodium salt requires careful control.
Key Parameters for Complete Conversion:
-
Stoichiometry: Ensure that at least two molar equivalents of sodium hydroxide are used per mole of Bisphenol A. Using a slight excess of the base can help drive the equilibrium towards the disodium salt, but a large excess should be avoided as it can make purification more difficult.
-
Base Quality and Dispensing: Use a high-purity grade of NaOH. If preparing an aqueous solution, ensure it is fully dissolved and homogenous before addition. Carbonate formation from exposure to air can reduce the effective concentration of hydroxide.
-
Solvent and Temperature: The reaction can be performed in various solvents, including water, alcohols (n-propyl alcohol), or acetone.[13] The choice of solvent affects the solubility of the reactants and the final salt product. Gently heating (e.g., to 60°C) can increase the reaction rate, but excessively high temperatures should be avoided.[13]
-
Mixing: Ensure efficient agitation throughout the reaction to maintain homogeneity and promote contact between the reactants, especially if the product precipitates from the solution.
Q3: During synthesis or workup, my product solution develops a yellow or brown color. What is the likely cause and how can I prevent it?
A3: The development of color, particularly yellow, brown, or pink hues, is a classic indicator of oxidation. Phenols, and especially the electron-rich phenolates formed in your reaction, are susceptible to oxidation by atmospheric oxygen.[3] This process can be accelerated by heat, light, and the presence of trace metal catalysts.
The Chemistry of Color Formation: The oxidation of phenolates often proceeds via radical mechanisms to form quinone or bisquinone derivatives.[3] These compounds are highly conjugated and absorb visible light, appearing colored even at very low concentrations.
Preventative Measures:
-
Inert Atmosphere: This is the most effective preventative measure. Conduct the reaction and any subsequent filtration or washing steps under an inert atmosphere of nitrogen or argon.[13][14] This minimizes the contact of the phenolate with oxygen.
-
Use of Antioxidants: For applications where extreme color sensitivity is required, such as in polycarbonate production, small amounts of antioxidants like sodium dithionite (Na₂S₂O₄) or sodium sulfite (Na₂SO₃) can be added to the reaction mixture to scavenge dissolved oxygen.[15]
-
Control Temperature: Avoid unnecessarily high temperatures, as heat can accelerate oxidation rates.
-
Use High-Purity Reagents: Trace metal impurities in lower-grade reagents can catalyze oxidation reactions.
Byproduct Identification & Troubleshooting Workflow
The diagram below outlines the primary sources of byproducts in the synthesis of this compound.
Caption: Origin of byproducts in BPA-Na₂ synthesis.
Problem: My analytical data (e.g., HPLC, NMR) shows multiple unexpected peaks. How can I identify the most common byproducts?
Solution: Cross-referencing your analytical data with a table of known impurities is the first step in identification. The relative retention time in HPLC or characteristic chemical shifts in ¹H NMR can provide strong clues.
| Byproduct/Impurity | Source | Expected Analytical Signature |
| Unreacted Bisphenol A | Incomplete Reaction | HPLC peak matching a BPA standard. ¹H NMR will show characteristic aromatic and phenolic -OH proton signals. |
| BPA Monosodium Salt | Incomplete Reaction | Will have different solubility and chromatographic behavior than BPA or the disodium salt. May require specific analytical methods to resolve. |
| o,p'-BPA Isomer | Starting BPA | HPLC peak eluting close to the main p,p'-BPA peak. The typical assay for polymer-grade BPA is 99.5-99.9%.[7] |
| Trisphenols & Chromanes | Starting BPA | Higher molecular weight peaks in MS. More complex aromatic signals in ¹H NMR. |
| Phenol | Starting BPA | Early eluting peak in reverse-phase HPLC. Characteristic singlet/multiplet in the aromatic region of ¹H NMR. |
| Oxidation Products (Quinones) | Side Reaction | Often colored. May present as a broad set of peaks in HPLC. Can significantly alter the UV-Vis spectrum of the product. |
Problem: How do I remove these impurities from my final this compound product?
Solution: Purification of the final salt relies on exploiting differences in solubility between the desired product and the impurities. As the salt is often poorly soluble in many organic solvents, washing or trituration is a highly effective method. Recrystallization is also an option if a suitable solvent system can be found.[1]
The most effective strategy is often to purify the starting Bisphenol A before the reaction, typically by recrystallization from a solvent like toluene or an aqueous mixture.[16][17][18] However, if purification of the final salt is necessary, the following workflow can be applied.
Caption: Troubleshooting workflow for product purification.
Appendices: Experimental Protocols
Appendix A: Protocol - HPLC Analysis of Product Purity
This protocol provides a general method for analyzing the purity of Bisphenol A and its disodium salt. The salt should be neutralized with a dilute acid (e.g., formic or acetic acid) and dissolved in the mobile phase or a suitable solvent for analysis.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., Cogent Bidentate C18, 2.2µm, 2.1 x 50mm)[19] |
| Mobile Phase | Isocratic: 65:35 Water:Acetonitrile with 0.1% Formic Acid[19]ORGradient: A=Water w/ 0.1% Formic Acid, B=Acetonitrile w/ 0.1% Formic Acid[20] |
| Flow Rate | 0.2 - 0.5 mL/min[19][20] |
| Detection | UV @ 275 nm[19][20] |
| Injection Volume | 2 - 5 µL[19][20] |
| Sample Prep | Accurately weigh and dissolve the sample in a suitable diluent (e.g., Methanol or Acetonitrile/Water). For the salt, add a stoichiometric amount of acid to neutralize before dilution. Prepare a standard of high-purity BPA for comparison. |
Appendix B: Protocol - Purification by Solvent Washing
This procedure is adapted from methods described for obtaining high-purity bisphenol salts.[13] The key is to use a solvent in which the disodium salt is poorly soluble, but the organic impurities (like o,p'-BPA, residual phenol, etc.) are soluble.
-
Safety First: Perform all steps in a well-ventilated fume hood. Wear appropriate PPE, including gloves and safety glasses.
-
Inert Atmosphere: Place the crude, dry this compound powder into a round-bottom flask equipped with a magnetic stirrer. Purge the flask with nitrogen or argon.
-
Solvent Addition: Add a suitable volume of a hot organic solvent. Good starting choices are acetone or isopropyl alcohol.[13] The volume should be sufficient to form a slurry that can be stirred effectively.
-
Trituration: While stirring under the inert atmosphere, heat the slurry gently (e.g., to the boiling point of the solvent) for a defined period (e.g., 30-60 minutes). This allows the impurities to dissolve into the solvent.
-
Filtration: While still hot and under an inert atmosphere if possible (e.g., using a Schlenk filter), filter the slurry to collect the purified solid product.
-
Washing: Wash the filter cake with a small amount of fresh, hot solvent to remove any residual mother liquor.
-
Drying: Dry the purified product thoroughly under high vacuum, potentially with gentle heating (e.g., 200°C, as this has been shown to be effective without decomposition), to remove all residual solvent.[13][14] The resulting product should be a fine, white, anhydrous powder.[14]
References
- 1. This compound | 2444-90-8 | Benchchem [benchchem.com]
- 3. Oxidation of bisphenol A and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Understanding the Manufacturing of Bisphenol A: From Raw Materials to Market [chemanalyst.com]
- 6. Biomass-derived chemical substitutes for bisphenol A: recent advancements in catalytic synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00179A [pubs.rsc.org]
- 7. veeprho.com [veeprho.com]
- 8. Bisphenol A - Wikipedia [en.wikipedia.org]
- 9. DE112013004111T5 - Conversion of by-products in the synthesis of bisphenol A - Google Patents [patents.google.com]
- 10. RU2119906C1 - Method of synthesis of bisphenol-a - Google Patents [patents.google.com]
- 11. Estrogenic activity of impurities in industrial grade bisphenol A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. US20050272957A1 - Process for preparing dibasic salts of bisphenols - Google Patents [patents.google.com]
- 14. US4202993A - Method for making substantially anhydrous alkali metal bisphenol salts - Google Patents [patents.google.com]
- 15. CN101735022A - Method for preparing stable bisphenol sodium salt solution - Google Patents [patents.google.com]
- 16. EP0109033A2 - Purification of bisphenol-A - Google Patents [patents.google.com]
- 17. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Bisphenol A, S, & F Analyzed with HPLC - AppNote [mtc-usa.com]
- 20. Bisphenol A, BPA Analyzed with HPLC - AppNote [mtc-usa.com]
"bisphenol A disodium salt" stability issues and degradation pathways.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of bisphenol A disodium salt for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My solution of bisphenol A disodium salt is turning yellow/brown. What is causing this discoloration?
A1: The discoloration of bisphenol A disodium salt solutions is most commonly due to oxidation. In an alkaline solution, the bisphenolate anion is highly reactive and susceptible to oxidation by dissolved oxygen or other oxidizing agents. This reaction can form quinone-type byproducts, which are often colored.[1] To prevent this, it is recommended to prepare and store the solution under anaerobic (oxygen-free) conditions, for instance, by using deoxygenated solvents and protecting the solution with an inert gas like nitrogen or argon.[1]
Q2: What are the primary degradation pathways for bisphenol A disodium salt?
A2: The primary degradation pathways for bisphenol A (the parent compound of the disodium salt) include:
-
Oxidation: This is a significant pathway, especially in alkaline solutions, leading to the formation of monoquinone and bisquinone derivatives.[2][3][4]
-
Photodegradation: Exposure to UV light can cause degradation. This process can be direct or indirect, involving reactive oxygen species (ROS) like hydroxyl radicals.[5][6][7][8] The presence of photocatalysts such as ZnO and TiO2 can accelerate photodegradation.[5]
-
Thermal Degradation: High temperatures can lead to the breakdown of the compound. For example, the thermal degradation of polycarbonate, a polymer of bisphenol A, yields bisphenol A as a breakdown product.[9][10]
Q3: How does pH affect the stability of bisphenol A disodium salt in aqueous solutions?
A3: The stability of bisphenol A and its derivatives is influenced by pH. Alkaline conditions, which are present in solutions of the disodium salt, can increase the rate of degradation, particularly through oxidation.[11] Conversely, acidic conditions can also promote hydrolysis of related bisphenol A compounds.[12][13] For analytical purposes, adjusting the pH to neutral or slightly acidic can help in quantifying the amount of bisphenol A present.[14]
Q4: What are the recommended storage conditions for bisphenol A disodium salt solutions?
A4: To ensure the stability of bisphenol A disodium salt solutions, the following storage conditions are recommended:
-
Temperature: Store at 2-8°C.[15] For long-term stability, especially for analytical samples containing related compounds, storage at -70°C is advisable to prevent degradation.
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[1]
-
Light: Protect from light to prevent photodegradation. Use amber vials or store in the dark.
Troubleshooting Guides
Issue 1: Discoloration of the Solution
| Symptom | Possible Cause | Troubleshooting Steps |
| The solution turns yellow, brown, or pink over time. | Oxidation of the bisphenolate anion by dissolved oxygen. | 1. Prepare fresh solutions using deoxygenated solvents (e.g., by sparging with nitrogen or argon).2. Work in a glove box or under a blanket of inert gas.3. Consider adding a small amount of an antioxidant, such as sodium sulfite or sodium dithionite, to the solution.[1]4. Store the solution in a tightly sealed container in the dark at a low temperature (2-8°C). |
Issue 2: Inconsistent Results in Assays
| Symptom | Possible Cause | Troubleshooting Steps |
| High variability in analytical measurements between samples or over time. | Degradation of the compound due to improper storage or handling. | 1. Verify the storage conditions (temperature, light exposure, atmosphere).2. Prepare fresh standards and samples for each experiment.3. If analyzing for bisphenol A, consider neutralizing or slightly acidifying the sample just before analysis to stabilize it.[14]4. Use appropriate analytical methods like HPLC or GC-MS for accurate quantification.[4][16][17] |
Issue 3: Precipitation in the Solution
| Symptom | Possible Cause | Troubleshooting Steps |
| A solid precipitate forms in the aqueous solution. | Changes in pH (e.g., from absorption of atmospheric CO2) causing the less soluble bisphenol A to precipitate. | 1. Ensure the container is well-sealed to prevent interaction with atmospheric gases.2. Confirm the pH of the solution. If it has decreased, the equilibrium may have shifted towards the less soluble free bisphenol A.3. Consider using a buffered solution if compatible with the experimental requirements. |
Quantitative Data Summary
The following tables summarize quantitative data related to the degradation of bisphenol A, which can serve as a proxy for understanding the potential behavior of its disodium salt.
Table 1: Effect of Temperature on the Degradation of Bisphenol A
| Temperature (°C) | Pseudo-first-order rate constant (k_obs, min⁻¹) | Degradation System | Reference |
| 55 | 0.0073 | Heat-activated persulfate | [11] |
| 65 | 0.053 | Heat-activated persulfate | [11] |
Table 2: Effect of Photocatalyst on the Photodegradation of Bisphenol A
| Catalyst (0.1% w/w) | Degradation Efficiency Increase | Time | Reference |
| SnO2 | 54% | 3 hours | [5] |
| TiO2 | 37% | 3 hours | [5] |
| ZnO | 6.7% | 3 hours | [5] |
Experimental Protocols
Protocol 1: Preparation of a Stable Bisphenol A Disodium Salt Solution
Objective: To prepare an aqueous solution of bisphenol A disodium salt while minimizing oxidative degradation.
Materials:
-
Bisphenol A
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Nitrogen or Argon gas
-
Antioxidant (e.g., sodium sulfite, Na2SO3) (optional)
-
Schlenk flask or similar glassware for working under an inert atmosphere
Procedure:
-
Deoxygenate the deionized water by sparging with nitrogen or argon gas for at least 30 minutes.
-
In a Schlenk flask under a positive pressure of inert gas, add the deoxygenated water.
-
Add the desired amount of NaOH to the water and dissolve completely.
-
(Optional) Add a small amount of sodium sulfite as an antioxidant.[1]
-
Slowly add the stoichiometric amount of bisphenol A to the alkaline solution while stirring.
-
Continue stirring under the inert atmosphere until the bisphenol A is completely dissolved.
-
Store the resulting solution in a tightly sealed container, protected from light, at 2-8°C.
Protocol 2: Monitoring Degradation by HPLC
Objective: To quantify the concentration of bisphenol A over time to assess the stability of a bisphenol A disodium salt solution.
Materials:
-
Bisphenol A disodium salt solution
-
HPLC system with a UV or fluorescence detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or another suitable acid for pH adjustment
-
Bisphenol A analytical standard
Procedure:
-
Prepare a calibration curve using the bisphenol A analytical standard.
-
At specified time points, withdraw an aliquot of the bisphenol A disodium salt solution.
-
Dilute the aliquot in a compatible buffer and adjust the pH to neutral or slightly acidic.[14] This ensures that the compound is in the form of bisphenol A for consistent chromatographic analysis.
-
Filter the sample through a 0.22 µm syringe filter.
-
Inject the sample into the HPLC system.
-
Use a suitable mobile phase gradient (e.g., a mixture of acetonitrile and water) to achieve good separation.
-
Monitor the elution of bisphenol A at its characteristic wavelength (e.g., around 230 nm).
-
Quantify the concentration of bisphenol A in the sample by comparing the peak area to the calibration curve.
Visualizations
Caption: Major degradation pathways for bisphenol A disodium salt.
Caption: Workflow for monitoring the stability of bisphenol A disodium salt.
References
- 1. CN101735022A - Method for preparing stable bisphenol sodium salt solution - Google Patents [patents.google.com]
- 2. Oxidation of bisphenol A and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxidation of bisphenol A and related compounds. | Sigma-Aldrich [merckmillipore.com]
- 4. researchgate.net [researchgate.net]
- 5. dwes.copernicus.org [dwes.copernicus.org]
- 6. Degradation of Bisphenol A in an Aqueous Solution by a Photo-Fenton-Like Process Using a UV KrCl Excilamp - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Direct and indirect photodegradation of bisphenol A in the presence of natural water components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Formation of bisphenol A by thermal degradation of poly(bisphenol A carbonate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. "The Thermal degradation of Bisphenol A Polycarbonate in Air" by Bok Nam Jang and Charles A. Wilkie [epublications.marquette.edu]
- 11. Degradation of bisphenol A during heat-activated peroxodisulfate treatment: kinetics, mechanism, and transformation products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acid and base-catalyzed hydrolysis of bisphenol A-related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Bisphenol A Bissulfate Disodium Salt | 10040-44-5 [chemicalbook.com]
- 16. Analytical methods for the determination of bisphenol A in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Sodium 4,4'-(propane-2,2-diyl)diphenolate Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of "Sodium 4,4'-(propane-2,2-diyl)diphenolate" solutions. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it sensitive to oxidation?
A1: this compound, also known as the disodium salt of Bisphenol A, is an organic compound widely used in the synthesis of polymers such as polycarbonates and polysulfones. As a phenolate, it is susceptible to oxidation, particularly in the presence of atmospheric oxygen. The phenoxide ions can be oxidized to form colored quinone-type structures, which can compromise the purity and performance of the compound in subsequent applications.
Q2: My solution of this compound has turned yellow/brown. What does this indicate?
A2: A change in color from colorless to yellow or brown is a common indicator of oxidation. Phenols and their corresponding phenolates can be easily oxidized to form colored products like benzoquinones.[1] This discoloration suggests that your solution has been exposed to oxygen and has started to degrade.
Q3: How can I prevent the oxidation of my this compound solution?
A3: The most effective way to prevent oxidation is to handle the solid compound and its solutions under an inert atmosphere, such as dry nitrogen or argon. This can be achieved using techniques like a glove box or a Schlenk line. Additionally, the use of antioxidants can help to stabilize the solution.
Q4: What are the recommended storage conditions for solutions of this compound?
A4: Solutions should be stored in tightly sealed containers under a dry inert atmosphere (nitrogen or argon). It is also advisable to store them in a cool, dark place to minimize potential degradation from heat and light.
Troubleshooting Guides
Issue: The solid this compound powder appears discolored (not white).
-
Possible Cause: The solid material may have been exposed to air and moisture during storage.
-
Solution: While it may be possible to use the material for non-critical applications, for sensitive experiments, it is recommended to use fresh, pure starting material. Discoloration indicates some level of oxidation has already occurred.
Issue: A freshly prepared solution of this compound is already colored.
-
Possible Cause 1: The solvent was not properly degassed, and dissolved oxygen is reacting with the phenolate.
-
Solution 1: Ensure your solvent is thoroughly degassed before use by methods such as sparging with an inert gas, freeze-pump-thaw cycles, or distillation under an inert atmosphere.
-
Possible Cause 2: The starting solid was already oxidized.
-
Solution 2: Use a fresh, white sample of this compound.
-
Possible Cause 3: The preparation was not performed under strictly anaerobic conditions.
-
Solution 3: Prepare the solution in a glove box or using a Schlenk line to exclude oxygen.
Issue: A previously colorless solution has developed a color over time.
-
Possible Cause: The container is not properly sealed, allowing air to leak in over time.
-
Solution: Ensure that the container has an airtight seal. For long-term storage, use a container with a Teflon-lined cap or a Schlenk flask with a greased stopcock. Re-purging the headspace with an inert gas before sealing can also be beneficial.
Below is a troubleshooting decision tree to help identify the source of oxidation:
References
Troubleshooting low yield in "bisphenol A disodium salt" reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of bisphenol A disodium salt.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My yield of bisphenol A disodium salt is consistently below 90%. What are the common causes?
Low yields in this reaction can often be attributed to several factors:
-
Incomplete Deprotonation: The reaction requires the removal of two acidic protons from bisphenol A. Insufficient base or a base that is not strong enough will result in incomplete conversion to the disodium salt.
-
Side Reactions: Bisphenol A is susceptible to oxidation in alkaline solutions, which can lead to the formation of colored impurities and a reduction in the desired product.[1]
-
Hydrolysis: The presence of excess water can potentially lead to hydrolysis of reactants or products, depending on the specific reaction conditions.
-
Sub-optimal Reaction Conditions: Factors such as reaction temperature, time, and the choice of solvent can significantly impact the yield.
-
Impure Reactants: The purity of the starting bisphenol A and the base (e.g., sodium hydroxide) is crucial. Impurities can interfere with the reaction or introduce contaminants.
-
Product Loss During Work-up and Purification: The method used to isolate and purify the bisphenol A disodium salt can lead to significant product loss if not optimized.
Q2: My final product has a distinct color (e.g., yellow, brown). What causes this discoloration and how can I prevent it?
Discoloration is a common issue and is typically caused by the oxidation of the phenoxide ions formed during the reaction. The phenoxide is susceptible to oxidation, leading to the formation of quinone-type structures, which are often colored.[1]
Troubleshooting Steps:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. Several established procedures explicitly mention bubbling nitrogen through the reaction mixture.[2]
-
Antioxidants: The addition of a small amount of an antioxidant, such as sodium sulfite (Na₂SO₃) or sodium dithionite (Na₂S₂O₄), can help to prevent oxidation.[1]
-
Control Temperature: Avoid excessively high reaction temperatures, as this can accelerate oxidation and other side reactions.
Q3: I am observing a significant amount of unreacted bisphenol A in my crude product. How can I improve the conversion rate?
The presence of unreacted starting material points towards incomplete deprotonation.
Troubleshooting Steps:
-
Stoichiometry of the Base: Ensure you are using at least two molar equivalents of a strong base like sodium hydroxide (NaOH) for every mole of bisphenol A.
-
Choice of Base: While sodium hydroxide is common, other bases like potassium hydroxide, sodium carbonate, or potassium carbonate can also be used.[2] The choice may depend on the solvent and reaction conditions.
-
Reaction Time and Temperature: Increasing the reaction time or temperature may be necessary to drive the reaction to completion. However, be mindful of potential side reactions at higher temperatures. Refer to the data tables below for reported successful reaction conditions.
Q4: What is the best solvent for this reaction?
The choice of solvent is critical. Aprotic polar solvents are often favored. The product, bisphenol A disodium salt, may precipitate from certain organic solvents, which can be a convenient way to isolate it.[2]
-
Organic Solvents: Alcohols (e.g., n-propyl alcohol, isopropyl alcohol) and acetone have been used successfully, leading to the precipitation of the salt.[2]
-
Aqueous Solutions: The reaction can also be performed in aqueous solutions of inorganic salts (e.g., sodium carbonate solution).[2]
Refer to the tables below for examples of solvent systems and their corresponding yields.
Data Presentation: Reaction Condition Optimization
The following tables summarize quantitative data from various sources on the synthesis of bisphenol A disodium salt, providing a comparison of different reaction conditions.
Table 1: Influence of Solvent on Yield
| Bisphenol A (moles) | NaOH (moles) | Solvent | Temperature (°C) | Time (hr) | Yield (%) | Purity (%) | Reference |
| 0.01 | 0.02 | Isopropyl alcohol (200 mL) | 60 | 3 | 94 | 99.9 | [2] |
| 0.01 | 0.02 | Acetone (200 mL) | 60 | 1 | 92 | 99.9 | [2] |
| 0.01 | 0.02 | n-Propyl alcohol (200 mL) | 60 | 3 | 92 | 99.9 | [2] |
| 0.01 | 0.02 | Isobutyl alcohol (200 mL) | 60 | 3 | - | - | [2] |
Table 2: Aqueous and Alternative Base Systems
| Bisphenol A (moles) | Base (moles) | Reaction Medium | Temperature (°C) | Time (hr) | Yield (%) | Purity (%) | Reference |
| 0.01 | 0.021 (K₂CO₃) | 26% aq. KCl (150 mL) | 100 | 1 | 94 | 99.9 | [2] |
| 0.01 | 0.02 (NaOH) | 18% aq. Na₂CO₃ (150 mL) | 100 | 1 | 90 | 99.7 | [2] |
Experimental Protocols
1. General Protocol for the Synthesis of Bisphenol A Disodium Salt (Organic Solvent Method)
This protocol is a generalized procedure based on common methodologies.[2]
-
Reactor Setup: Charge a three-necked flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet with 0.01 moles of bisphenol A and 200 mL of an appropriate organic solvent (e.g., isopropyl alcohol).
-
Inert Atmosphere: Begin bubbling nitrogen gas through the mixture to remove dissolved oxygen.
-
Reagent Addition: Add 0.02 moles of solid sodium hydroxide to the flask.
-
Reaction: Heat the mixture to the desired temperature (e.g., 60°C) and stir for the specified time (e.g., 1-3 hours). The product may precipitate out of the solution.
-
Isolation: After the reaction is complete, filter the precipitate under a nitrogen atmosphere.
-
Washing: Wash the collected solid with two portions of 30 mL of the hot reaction solvent.
-
Drying: Dry the product under reduced pressure at an elevated temperature (e.g., 200°C) for 3 hours to yield the bis-sodium salt of bisphenol A.
2. Protocol for Product Purity Analysis via HPLC
To accurately determine the yield, it is essential to quantify the amount of bisphenol A in the product. HPLC is a suitable method for this.[3]
-
Sample Preparation: Accurately weigh a sample of the synthesized bisphenol A disodium salt. Dissolve it in a suitable solvent compatible with the HPLC mobile phase. It is crucial to neutralize or slightly acidify the sample solution to convert the salt back to bisphenol A for accurate quantification against a standard.[3]
-
Standard Preparation: Prepare a series of standard solutions of pure bisphenol A of known concentrations.
-
HPLC Conditions:
-
Column: C18 column
-
Mobile Phase: A mixture of methanol and water is commonly used.
-
Detector: UV detector, with the wavelength set to the absorbance maximum of bisphenol A.
-
-
Quantification: Generate a calibration curve from the standard solutions. Determine the concentration of bisphenol A in the sample by comparing its peak area to the calibration curve.
Visualizations
Caption: Experimental workflow for the synthesis of bisphenol A disodium salt.
Caption: Troubleshooting decision tree for low yield in bisphenol A disodium salt reactions.
References
Technical Support Center: Improving the Solubility of Sodium 4,4'-(propane-2,2-diyl)diphenolate for Experiments
Welcome to the technical support center for Sodium 4,4'-(propane-2,2-diyl)diphenolate (also known as Bisphenol A disodium salt). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility important?
This compound is the disodium salt of Bisphenol A (BPA). Its ionic nature generally enhances its solubility in polar solvents compared to its parent compound, BPA.[1] Achieving complete dissolution is crucial for accurate and reproducible experimental results, as undissolved particles can lead to inconsistent dosing and inaccurate data.
Q2: What are the general solubility characteristics of this compound?
While its parent compound, Bisphenol A, has very poor solubility in water, the disodium salt form is more soluble in aqueous solutions.[2][3] It is also soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[2][4] However, precipitation can still occur, especially when diluting a concentrated organic stock solution into an aqueous medium for experiments like cell culture assays.[4]
Q3: I observed a precipitate after adding my stock solution to the cell culture medium. What could be the cause?
This is a common issue known as "crashing out" and can be caused by several factors:
-
High Final Concentration: The final concentration in the medium may exceed the compound's solubility limit in that specific aqueous environment.[5]
-
Solvent Shock: Rapidly diluting a concentrated DMSO or ethanol stock solution into an aqueous medium can cause a sudden change in solvent polarity, leading to precipitation.[5]
-
Low Temperature: Using cold media can decrease the solubility of the compound.
-
pH Shift: The pH of the culture medium can influence the ionization state and solubility of the compound.
-
Interaction with Media Components: Salts, proteins, and other components in the media can interact with the compound, reducing its solubility.[5]
Q4: How can I prevent precipitation when preparing my working solutions?
Several strategies can be employed:
-
Use a Co-solvent: Prepare a high-concentration stock solution in a suitable organic solvent like DMSO or ethanol.[2][4]
-
Step-wise Dilution: Instead of a single large dilution, perform serial dilutions to gradually decrease the solvent concentration.
-
Pre-warm the Medium: Always use a medium that has been pre-warmed to the experimental temperature (e.g., 37°C).[5]
-
Slow Addition and Mixing: Add the stock solution dropwise to the aqueous medium while gently vortexing or swirling to ensure rapid and even dispersion.[5]
-
pH Adjustment: For some phenolic compounds, adjusting the pH of the aqueous solution can significantly improve solubility.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Compound does not dissolve in the primary solvent (e.g., water). | Low intrinsic aqueous solubility. | - Attempt dissolution in an organic solvent like DMSO or ethanol to create a concentrated stock solution.- Gently warm the solution.- Use sonication to aid dissolution. |
| Precipitate forms immediately upon dilution of the stock solution into aqueous media. | - Final concentration is too high.- "Solvent shock" due to rapid dilution. | - Lower the final working concentration.- Perform a serial dilution of the stock solution in the aqueous medium.- Add the stock solution slowly to the pre-warmed medium while vortexing.[5] |
| The solution is initially clear but becomes cloudy or forms a precipitate over time. | - Compound is supersaturated and is slowly precipitating out.- The compound is degrading, and the degradation products are insoluble.- Interaction with media components over time. | - Use the prepared solution immediately.- Store the solution at the appropriate temperature (check stability data if available).- Consider the compatibility of the compound with all media components. |
| Inconsistent experimental results. | Incomplete dissolution or precipitation leading to inaccurate dosing. | - Visually inspect all solutions for any signs of precipitation before use.- Filter the final working solution through a 0.22 µm syringe filter to remove any undissolved particles. |
Quantitative Solubility Data
Finding precise, publicly available quantitative solubility data for this compound in various solvents is challenging. However, based on available information and the properties of similar phenolic salts, the following table provides an estimated overview. Researchers should determine the exact solubility in their specific experimental systems.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Notes |
| Water | 25 | Moderately Soluble | More soluble than Bisphenol A. Solubility increases with temperature and pH. A patent describes dissolving 2.3g of Bisphenol A (which converts to the sodium salt) in 12mL of a dilute sodium hydroxide solution at 30°C.[6] |
| Ethanol | 25 | Soluble | Often used as a co-solvent for Bisphenol A and its derivatives.[2][4] |
| Methanol | 25 | Soluble | Similar to ethanol, it can be used to prepare stock solutions. |
| DMSO | 25 | Highly Soluble | A common solvent for preparing high-concentration stock solutions of phenolic compounds.[2][4] |
Note: These values are estimates and should be experimentally verified.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (MW: 272.25 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Weigh the Compound: Accurately weigh out 2.72 mg of this compound and place it into a sterile microcentrifuge tube.
-
Add Solvent: Add 1 mL of anhydrous DMSO to the tube.
-
Dissolve: Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or brief sonication can be used to aid dissolution if necessary.
-
Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution for Cell Culture Experiments
This protocol details the preparation of a 10 µM working solution from a 10 mM DMSO stock solution for use in cell culture.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Pre-warmed (37°C) cell culture medium
-
Sterile microcentrifuge tubes
-
Sterile pipette tips
Procedure:
-
Intermediate Dilution: Prepare a 1:100 intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of pre-warmed cell culture medium. This results in a 100 µM solution.
-
Final Dilution: Prepare the final 10 µM working solution by adding 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed cell culture medium.
-
Mixing: Gently mix the final solution by pipetting up and down or by inverting the tube. Avoid vigorous vortexing which can cause protein denaturation in serum-containing media.
-
Immediate Use: Use the freshly prepared working solution immediately to treat your cells.
Visualizations
Caption: Experimental workflow for preparing stock and working solutions.
Caption: Logical workflow for troubleshooting precipitation issues.
References
- 1. This compound | 2444-90-8 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. CN101735022A - Method for preparing stable bisphenol sodium salt solution - Google Patents [patents.google.com]
Technical Support Center: Reaction Monitoring of Bisphenol A Disodium Salt by Spectroscopy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring reactions involving bisphenol A disodium salt using spectroscopic methods.
Frequently Asked Questions (FAQs)
Q1: Which spectroscopic techniques are most suitable for monitoring the reaction of bisphenol A disodium salt?
A1: The most common and effective techniques are UV-Vis, Fourier-Transform Infrared (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy. The choice depends on the specific reaction, the information required (e.g., qualitative monitoring vs. quantitative kinetics), and the available equipment.
Q2: How does the formation of the disodium salt of bisphenol A affect its UV-Vis spectrum?
A2: The formation of the disodium salt from bisphenol A (BPA) involves the deprotonation of the phenolic hydroxyl groups. This change in the electronic structure of the molecule typically leads to a shift in the UV-Vis absorption spectrum. While BPA in neutral solution has a characteristic absorption peak around 230 nm or 278 nm, the disodium salt may show a shift in the position and intensity of this peak.[1] It is crucial to obtain a reference spectrum of the pure disodium salt in the reaction solvent for accurate monitoring.
Q3: Can I use FTIR to confirm the formation of bisphenol A disodium salt from bisphenol A?
A3: Yes, FTIR is an excellent tool for this. The most significant change you will observe is the disappearance of the broad O-H stretching band, typically found around 3200-3600 cm⁻¹, which is characteristic of the hydroxyl groups in bisphenol A. The formation of the sodium salt will result in the absence of this peak.
Q4: What are the key ¹H-NMR signals to monitor when reacting bisphenol A disodium salt?
A4: In the ¹H-NMR spectrum, you should monitor the signals of the aromatic protons and the methyl protons of the isopropylidene group. When the disodium salt reacts, for instance in a polymerization reaction, you will observe the disappearance of the monomer signals and the appearance of new signals corresponding to the polymer structure. Tracking the integration of these peaks over time allows for the calculation of reaction conversion.
Troubleshooting Guides
UV-Vis Spectroscopy
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No change in absorbance during the reaction. | 1. The reaction has not initiated. 2. The wavelength being monitored is not sensitive to the changes in the reactants or products. 3. The concentration of the reacting species is too low to detect a change. | 1. Verify reaction conditions (temperature, catalyst, etc.). 2. Scan a full UV-Vis spectrum of the starting material and the expected product to identify the wavelengths of maximum difference in absorbance. 3. Increase the concentration of the reactants if possible, or use a cuvette with a longer path length. |
| Absorbance is too high (off-scale). | 1. The sample is too concentrated. | 1. Dilute the sample with the reaction solvent. Ensure the dilution factor is accounted for in quantitative analysis. |
| Unwanted absorbance peak appears and grows, interfering with analysis. | 1. Oxidation of bisphenol A or its salt to form colored quinone-like species. This can be observed as a growing peak around 370 nm.[2] 2. Presence of an absorbing impurity in the reagents. | 1. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[2] 2. Run a blank reaction with all reagents except one to identify the source of the impurity. |
| Baseline is noisy or drifting. | 1. The solvent has high absorbance at the analytical wavelength (e.g., DMSO has a UV cutoff around 280 nm). 2. The spectrophotometer lamp is unstable. 3. The cuvette is dirty or scratched. | 1. Choose a solvent that is transparent in the region of interest. If using a solvent with a UV cutoff, select an analytical wavelength above the cutoff. 2. Allow the lamp to warm up sufficiently. If the problem persists, the lamp may need replacement. 3. Clean the cuvette thoroughly or use a new one. |
FTIR Spectroscopy
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No discernible changes in the spectrum. | 1. The reaction has not started. 2. The concentration of the reactants is too low for the sensitivity of the instrument. 3. The spectral changes are too subtle or are occurring in a region with overlapping peaks. | 1. Confirm reaction conditions. 2. If possible, increase the concentration of the reactants. 3. Use a higher resolution spectrometer or focus on specific, well-resolved peaks that are expected to change. |
| Water peaks (broad absorbance around 3400 cm⁻¹ and 1640 cm⁻¹) are obscuring the spectrum. | 1. Presence of water in the sample or solvent. 2. Incomplete drying of the ATR crystal. | 1. Use anhydrous solvents and dry the sample thoroughly. 2. Ensure the ATR crystal is clean and dry before acquiring the background and sample spectra. |
| Baseline is not flat. | 1. Poor contact between the sample and the ATR crystal. 2. The sample is too thick for transmission analysis. | 1. Ensure good contact for ATR measurements. 2. For transmission, prepare a thinner film or a more dilute solution. |
NMR Spectroscopy
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Peaks are broad. | 1. Poor shimming of the magnetic field. 2. The sample is not fully dissolved or has precipitated. 3. The sample is too concentrated. | 1. Reshim the spectrometer. 2. Ensure the sample is fully dissolved. If solubility is an issue, consider a different deuterated solvent or running the experiment at a higher temperature. 3. Dilute the sample. |
| Unexpected peaks in the spectrum. | 1. Solvent impurities (e.g., water, residual non-deuterated solvent). 2. Impurities in the starting materials. 3. Side reactions are occurring. | 1. Use high-purity deuterated solvents. A small peak from residual protons in the deuterated solvent is normal. 2. Run spectra of the starting materials to identify impurity peaks. 3. Analyze the unexpected peaks to identify the byproducts, which can provide insight into the reaction mechanism. |
| Peak positions shift during the reaction. | 1. Changes in the sample environment (temperature, pH, ionic strength) as the reaction progresses. 2. The deuterium lock signal is unstable. | 1. Use a buffered solution if appropriate, and ensure good temperature control. 2. Ensure the lock signal is stable before starting the kinetic measurements. |
Experimental Protocols
UV-Vis Monitoring of a Diazotization-Coupling Reaction
This protocol describes the monitoring of a reaction where bisphenol A (as the disodium salt) is coupled with a diazonium salt to form a colored azo dye.
-
Preparation of Reagents:
-
Prepare a stock solution of bisphenol A disodium salt of known concentration in an appropriate alkaline aqueous buffer.
-
Prepare a solution of the aromatic amine (e.g., sulfanilic acid) in an acidic solution.
-
Prepare a solution of sodium nitrite.
-
-
Generation of the Diazonium Salt:
-
Cool the aromatic amine solution in an ice bath.
-
Slowly add the sodium nitrite solution to the cooled amine solution with stirring to form the diazonium salt.
-
-
Reaction Monitoring:
-
In a cuvette, add the bisphenol A disodium salt solution.
-
Place the cuvette in the spectrophotometer and record the initial absorbance spectrum.
-
Initiate the reaction by adding a small aliquot of the freshly prepared diazonium salt solution to the cuvette.
-
Immediately start recording spectra at regular time intervals. Monitor the growth of the absorbance peak of the azo dye, which typically appears in the visible region (e.g., around 424-446 nm).[3][4]
-
-
Data Analysis:
-
Plot the absorbance at the wavelength of maximum absorbance of the product against time to obtain the reaction profile.
-
In Situ FTIR-ATR Monitoring of a Polymerization Reaction
This protocol is for monitoring a polymerization reaction where bisphenol A disodium salt is a monomer.
-
Instrument Setup:
-
Set up an in situ FTIR spectrometer with an ATR probe.
-
Ensure the ATR crystal is clean and compatible with the reaction mixture.
-
-
Background Spectrum:
-
Record a background spectrum of the clean, dry ATR crystal.
-
-
Reaction Setup:
-
In a reaction vessel, dissolve the bisphenol A disodium salt and any other reactants in a suitable anhydrous solvent.
-
Immerse the ATR probe into the reaction mixture.
-
-
Reaction Monitoring:
-
Begin stirring and bring the reaction mixture to the desired temperature.
-
Initiate the reaction (e.g., by adding a catalyst or the other monomer).
-
Start collecting FTIR spectra at regular intervals.
-
-
Data Analysis:
-
Monitor the disappearance of characteristic peaks of the reactants (e.g., specific vibrational modes of the bisphenol A disodium salt).
-
Monitor the appearance of characteristic peaks of the product (e.g., ether linkages in a polysulfone synthesis).
-
Plot the normalized peak height or area of a key reactant or product peak versus time.
-
¹H-NMR Monitoring of Reaction Kinetics
This protocol outlines the steps for monitoring the kinetics of a reaction involving bisphenol A disodium salt.
-
Sample Preparation:
-
In an NMR tube, dissolve a known concentration of bisphenol A disodium salt and an internal standard in a suitable deuterated solvent.
-
Ensure all reagents are at the desired reaction temperature before mixing.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer, which has been pre-heated to the reaction temperature.
-
Lock and shim the spectrometer.
-
Acquire an initial spectrum (t=0) before initiating the reaction.
-
-
Reaction Initiation and Monitoring:
-
Inject the second reactant or catalyst into the NMR tube.
-
Immediately start acquiring a series of ¹H-NMR spectra at predetermined time intervals. Use a minimal number of scans to get a good signal-to-noise ratio to ensure accurate time points for kinetic analysis.
-
-
Data Processing and Analysis:
-
Process the spectra (phasing, baseline correction).
-
Integrate the signals corresponding to a specific proton of the bisphenol A disodium salt and a proton of the product.
-
Calculate the relative concentrations of the reactant and product at each time point by comparing their integrals to the integral of the internal standard.
-
Plot the concentration of the reactant or product versus time to determine the reaction kinetics.
-
Quantitative Data Summary
| Parameter | UV-Vis Spectroscopy | FTIR Spectroscopy | NMR Spectroscopy |
| Analyte | Bisphenol A / Bisphenol A disodium salt / Reaction Product | Bisphenol A disodium salt / Reaction Product | Bisphenol A disodium salt / Reaction Product |
| Typical Wavelength/Wavenumber/Chemical Shift | BPA: ~230 nm, 278 nm[1]; Azo dye product: ~424-446 nm[3][4]; Oxidation byproduct: ~370 nm[2] | Disappearance of O-H stretch (~3200-3600 cm⁻¹); Changes in the fingerprint region (e.g., C-O-C stretch for ether formation) | BPA: Aromatic protons (~6.6-7.1 ppm), Methyl protons (~1.6 ppm). Shifts will occur upon salt formation and reaction. |
| Quantitative Analysis Method | Beer-Lambert Law (Absorbance vs. Concentration) | Peak Height/Area vs. Concentration (requires calibration) | Integration of Peaks vs. Concentration (relative to an internal standard) |
| Typical Concentration Range | µg/mL to mg/mL | mg/mL to % concentration | mmol/L to mol/L |
Visualizations
Caption: Workflow for UV-Vis reaction monitoring.
Caption: Troubleshooting logic for FTIR analysis.
References
Technical Support Center: Purification of Crude Sodium 4,4'-(propane-2,2-diyl)diphenolate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude "Sodium 4,4'-(propane-2,2-diyl)diphenolate," the disodium salt of Bisphenol A (BPA).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of crude this compound.
Issue 1: Low Yield of Purified Product After Recrystallization
Q: I am experiencing a significantly low yield after recrystallizing my crude this compound. What are the possible causes and how can I improve the recovery?
A: Low yields during recrystallization are a common issue and can stem from several factors. Here are the primary causes and troubleshooting steps:
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Excessive Solvent: Using too much solvent is the most frequent cause of low recovery, as a significant portion of the product remains dissolved in the mother liquor.
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Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. To check if excess solvent was used, you can evaporate a small amount of the mother liquor. A significant solid residue indicates that a substantial amount of product was lost. You can recover this by concentrating the mother liquor and performing a second crystallization.
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Premature Crystallization: If crystallization occurs too early, for instance during a hot filtration step to remove insoluble impurities, product can be lost.
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Solution: Ensure the filtration apparatus (funnel and receiving flask) is pre-heated. Use a small excess of hot solvent to wash the filter paper and funnel to recover any product that has crystallized prematurely.
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Incomplete Precipitation: The product may not have fully crystallized out of the solution.
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Solution: Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath) for an adequate amount of time to maximize crystal formation.
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Washing with a Warm Solvent: Washing the collected crystals with a solvent that is not cold enough can dissolve some of the product.
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Solution: Always use ice-cold solvent for washing the crystals on the filter.
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Issue 2: The Product "Oils Out" During Recrystallization
Q: During the cooling phase of recrystallization, my product separates as an oily liquid instead of forming crystals. Why is this happening and how can I prevent it?
A: "Oiling out" occurs when the solute separates from the solution at a temperature above its melting point in that particular solvent system. The resulting oil is often a supersaturated solution of the compound and can trap impurities.[1] Here are the common causes and solutions:
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High Concentration of Impurities: A high impurity level can significantly lower the melting point of the product.
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Solution: Consider a preliminary purification step, such as an extraction, to remove a significant portion of the impurities before recrystallization.
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Inappropriate Solvent System: The solubility characteristics of the chosen solvent may not be ideal for your compound.
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Solution: Experiment with different solvent systems. For this compound, an ethanol/water mixture is commonly used.[2] You can adjust the ratio of ethanol to water to optimize crystallization.
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Rapid Cooling: Cooling the solution too quickly can induce precipitation before orderly crystal nucleation can occur.
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Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow down the cooling process.
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Supersaturation at a High Temperature: The solution may be too concentrated, leading to supersaturation at a temperature above the product's melting point.
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Solution: Add a small amount of hot solvent to redissolve the oil and then attempt to recrystallize again with a more dilute solution.
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Seeding: The absence of nucleation sites can lead to the formation of a supersaturated oil.
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Solution: Introduce a small seed crystal of the pure product to the supersaturated solution to encourage the growth of the desired crystal form.
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Issue 3: The Purified Product is Discolored
Q: My final product of this compound has a persistent color, even after recrystallization. How can I remove these colored impurities?
A: Colored impurities are common in crude reaction products. Here are some strategies to decolorize your sample:
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Activated Charcoal Treatment: Activated charcoal is effective at adsorbing colored impurities.
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Procedure: Add a small amount of activated charcoal to the hot, dissolved solution before filtration. Be cautious, as adding too much can also adsorb your product, leading to a lower yield.
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Caution: Do not add charcoal to a boiling solution, as it can cause vigorous bumping.
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Multiple Recrystallizations: A single recrystallization may not be sufficient to remove all impurities.
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Solution: Performing a second recrystallization of the purified product can significantly improve its purity and color.
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Oxidation of Impurities: Some colored impurities may be susceptible to oxidation.
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Solution: While not a standard procedure for this specific compound, in some cases, the careful addition of a mild oxidizing agent followed by a workup and recrystallization can decolorize the product. This should be approached with caution and after thorough literature review for compatibility with the desired compound.
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Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: The impurities are typically carried over from the synthesis of its precursor, Bisphenol A. Common impurities include:
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Unreacted phenol and acetone.
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Isomers of Bisphenol A, such as the ortho-para (o,p-) and ortho-ortho (o,o-) isomers.
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Condensation byproducts like isopropenylphenol (IPP), chroman derivatives, and triphenols.
Q2: How can I confirm the complete conversion of Bisphenol A to its disodium salt?
A2: You can use spectroscopic methods and pH measurements to confirm the conversion:
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FTIR Spectroscopy: The most direct method is to look for the disappearance of the broad O-H stretching band, typically found around 3200-3600 cm⁻¹ in the spectrum of Bisphenol A.[1][3] In the spectrum of the disodium salt, this peak should be absent, confirming the deprotonation of the phenolic hydroxyl groups.[1]
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pH Measurement: The formation of the disodium salt involves the neutralization of the phenolic protons of Bisphenol A with a base like sodium hydroxide.[2] The reaction should be carried out at a controlled pH, typically between 10 and 12, to ensure complete deprotonation.[2] Monitoring the pH of the reaction mixture can indicate the completion of the salt formation.
Q3: What is a suitable solvent system for the recrystallization of this compound?
A3: A mixture of ethanol and water is a commonly cited and effective solvent system for the recrystallization of this compound.[2] The ideal ratio of ethanol to water may need to be determined empirically to achieve a balance between dissolving the compound when hot and allowing it to crystallize upon cooling.
Q4: What analytical techniques are recommended for assessing the purity of the final product?
A4: Several analytical techniques can be employed to determine the purity of your this compound:
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High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying the main compound and any remaining impurities. For analysis, the disodium salt is typically neutralized to Bisphenol A.
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Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly useful for identifying and quantifying volatile impurities. The sample may require derivatization to make the phenolic groups more volatile.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the product and identify impurities by comparing the spectra to that of a pure standard. The disappearance of the phenolic proton signal in ¹H NMR is another indicator of successful salt formation.[2]
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Titration: A simple acid-base titration can be used to determine the purity of the disodium salt by reacting it with a standardized acid.
Data Presentation
Table 1: Purity Enhancement of this compound via Recrystallization
| Purification Stage | Purity Level (%) |
| Crude Product | ~95-97% |
| After First Recrystallization | 98-99% |
| After Second Recrystallization | >99.5% |
Note: These are typical purity levels and can vary depending on the initial purity of the crude product and the recrystallization technique.
Experimental Protocols
Recrystallization of Crude this compound
Objective: To purify crude this compound by removing impurities through recrystallization.
Materials:
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Crude this compound
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Ethanol (95% or absolute)
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Deionized water
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Activated charcoal (optional, for colored impurities)
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Erlenmeyer flasks
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Hot plate with magnetic stirring
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Buchner funnel and filter paper
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Vacuum flask
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Ice bath
Procedure:
-
Dissolution:
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Place the crude this compound in an Erlenmeyer flask of appropriate size.
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Add a minimal amount of a pre-determined ethanol/water mixture (e.g., 70:30 v/v).
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Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. If the solid does not dissolve, add small portions of the hot solvent mixture until a clear solution is obtained. Avoid adding a large excess of solvent.
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-
Decolorization (Optional):
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If the solution is colored, remove it from the heat and allow it to cool slightly.
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Add a small amount of activated charcoal to the solution and swirl.
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Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration:
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If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration. Pre-heat the funnel and the receiving flask to prevent premature crystallization.
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Filter the hot solution into a clean Erlenmeyer flask.
-
-
Crystallization:
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Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Crystal formation should begin during this period.
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Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
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-
Isolation of Crystals:
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Collect the crystals by vacuum filtration using a Buchner funnel.
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Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any adhering mother liquor.
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-
Drying:
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Dry the purified crystals in a vacuum oven at a suitable temperature to remove any residual solvent.
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Mandatory Visualization
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for common purification issues.
References
"bisphenol A disodium salt" moisture sensitivity and handling precautions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the handling and storage of bisphenol A disodium salt, with a focus on its moisture sensitivity.
Troubleshooting Guide
Researchers may encounter several issues when working with bisphenol A disodium salt, many of which can be attributed to its hygroscopic nature. The following table outlines common problems, their potential causes related to moisture, and recommended solutions.
| Issue | Potential Cause (Moisture-Related) | Recommended Solution |
| Inaccurate Weighing | The compound has absorbed atmospheric moisture, leading to an artificially inflated mass. | Equilibrate the container to room temperature before opening. Handle the compound in a low-humidity environment, such as a glove box or under a stream of inert gas (e.g., nitrogen or argon). Use a fresh, unopened container if significant clumping is observed. |
| Clumping or Caking of Powder | Exposure to humidity has caused the powder particles to agglomerate. | Gently break up clumps with a clean, dry spatula inside a controlled environment (glove box or desiccator). If clumping is severe, the product's integrity may be compromised, and using a new batch is advisable. |
| Poor Solubility or Incomplete Dissolution | Absorbed water can alter the salt's properties, potentially affecting its solubility characteristics in certain organic solvents. | Ensure the solvent is anhydrous. If solubility issues persist, consider drying a small amount of the salt under vacuum (if thermally stable) before use, following appropriate safety protocols. |
| Variability in Experimental Results | The effective concentration of the active compound is lower than calculated due to the presence of absorbed water, leading to inconsistent results. | Always use a fresh bottle of the compound for sensitive experiments. Prepare stock solutions in a controlled, dry atmosphere and store them appropriately. |
| Visible Changes in Appearance | The typically white solid may appear damp or discolored upon significant moisture absorption. | Do not use the product if there are visible signs of moisture contamination. Dispose of the material according to safety guidelines and obtain a fresh supply. |
Frequently Asked Questions (FAQs)
Q1: Is bisphenol A disodium salt sensitive to moisture?
A1: While direct data on the hygroscopicity of bisphenol A disodium salt is not extensively published, safety data sheets consistently recommend storing it in a cool, dry place and keeping the container tightly closed.[1][2] This strongly indicates that the compound is moisture-sensitive. A related compound, Bisphenol A Bissulfate Disodium Salt, is explicitly described as hygroscopic.[3] Therefore, it is crucial to handle bisphenol A disodium salt with precautions to minimize moisture exposure.
Q2: What are the recommended storage conditions for bisphenol A disodium salt?
A2: To maintain its integrity, bisphenol A disodium salt should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Some suppliers recommend refrigeration (2-8°C).[4][5] Always refer to the manufacturer's specific storage instructions provided with the product.
Q3: How should I handle bisphenol A disodium salt to prevent moisture absorption?
A3: It is recommended to handle the compound in a controlled environment with low humidity, such as a glove box or a desiccator.[1][2] If a controlled environment is not available, minimize the time the container is open to the atmosphere. Always allow the container to reach room temperature before opening to prevent condensation of atmospheric moisture onto the cold powder.
Q4: What personal protective equipment (PPE) should be worn when handling this compound?
A4: Wear appropriate personal protective equipment, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[1][2][6] If there is a risk of generating dust, use respiratory protection.[2] Work in a well-ventilated area, preferably in a chemical fume hood.[1]
Q5: What are the potential consequences of using moisture-contaminated bisphenol A disodium salt in my experiments?
A5: Moisture contamination can lead to several experimental errors. The measured weight of the compound will be inaccurate, resulting in solutions with a lower concentration than intended. This can lead to non-reproducible results and incorrect interpretation of data. Furthermore, the presence of water could potentially lead to the degradation of the salt over time, though specific degradation pathways are not well-documented.
Experimental Protocols
Preparation of a Standard Solution of Bisphenol A Disodium Salt (Example)
This protocol outlines the preparation of a standard solution, where accurate concentration is critical. The steps emphasize moisture control.
Objective: To prepare a 10 mM stock solution of bisphenol A disodium salt in an appropriate anhydrous solvent.
Materials:
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Bisphenol A disodium salt
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Anhydrous dimethyl sulfoxide (DMSO) or other suitable anhydrous solvent
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Inert gas (Nitrogen or Argon)
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Volumetric flask
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Analytical balance
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Spatula
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Syringes and needles
Methodology:
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Environment Setup: If available, perform all manipulations within a glove box or under a gentle stream of inert gas to maintain a dry atmosphere.
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Equilibration: Remove the container of bisphenol A disodium salt from its storage location (e.g., refrigerator) and allow it to equilibrate to the ambient temperature of the weighing area for at least 30 minutes. This prevents moisture condensation on the compound when the container is opened.
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Weighing: In the controlled atmosphere, accurately weigh the desired amount of bisphenol A disodium salt using an analytical balance. Perform the weighing step as quickly as possible to minimize exposure to any residual atmospheric moisture.
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Dissolution: Transfer the weighed salt to a clean, dry volumetric flask. Using a syringe, add a small amount of the anhydrous solvent to the flask to dissolve the salt. Gently swirl the flask to aid dissolution.
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Final Volume Adjustment: Once the salt is completely dissolved, add the anhydrous solvent to the flask up to the calibration mark.
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Storage: Tightly cap the volumetric flask and store the solution under appropriate conditions, typically protected from light and moisture. If the solvent is volatile, seal the cap with parafilm.
Visualizations
The following diagrams illustrate key aspects of handling bisphenol A disodium salt and the potential consequences of moisture exposure.
Caption: Workflow for handling moisture-sensitive bisphenol A disodium salt.
Caption: Potential consequences of moisture exposure on bisphenol A disodium salt.
References
Technical Support Center: Scaling Up Sodium 4,4'-(propane-2,2-diyl)diphenolate Synthesis
Welcome to the technical support center for the synthesis of Sodium 4,4'-(propane-2,2-diyl)diphenolate, also known as Bisphenol A disodium salt. This resource is designed for researchers, scientists, and drug development professionals to address challenges encountered when scaling up this synthesis from the laboratory to a pilot plant.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing this compound?
A1: The synthesis is a straightforward acid-base reaction where Bisphenol A (BPA) is deprotonated by a strong base, typically sodium hydroxide (NaOH), to form the disodium salt. The reaction is generally carried out in a suitable solvent.
Q2: What are the critical process parameters to monitor during scale-up?
A2: When scaling up, it is crucial to monitor and control temperature, stirring rate, reactant addition rate, and reaction time. Inadequate control of these parameters can lead to impurities and lower yields.
Q3: What are common impurities encountered in the synthesis of the precursor, Bisphenol A?
A3: Common impurities during the synthesis of Bisphenol A, the precursor to the sodium salt, can include acetone, chroman, isopropenyl phenol, triphenols, and linear dimers. These impurities can be carried over and affect the quality of the final product.
Q4: Why is an inert atmosphere, such as nitrogen, often recommended?
A4: An inert atmosphere is used to prevent the oxidation of the phenolate product, which can lead to colored impurities and reduced purity. This is particularly important at elevated temperatures.
Troubleshooting Guide
Issue 1: Low Yield of this compound at Pilot Scale
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Question: We are experiencing a significant drop in yield (from >95% in the lab to ~80% in the pilot plant). What are the likely causes and solutions?
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Answer:
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Inadequate Mixing: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.
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Solution: Evaluate the pilot reactor's agitator design and speed. Consider installing baffles to improve turbulence and ensure homogeneous mixing. Computational Fluid Dynamics (CFD) modeling can help optimize mixing parameters.
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Poor Temperature Control: The exothermic nature of the neutralization reaction can be harder to control in a larger volume. Elevated temperatures can lead to product degradation or side reactions.
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Solution: Ensure the pilot reactor's cooling system is adequate for the larger batch size. A jacketed vessel with a suitable heat transfer fluid is recommended. Consider a slower, controlled addition of the sodium hydroxide solution to manage the heat evolution.
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Incomplete Reaction: The reaction may not be going to completion due to insufficient reaction time or poor mixing.
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Solution: Increase the reaction time and monitor the reaction progress using in-process controls (e.g., pH measurement or spectroscopic analysis).
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-
Issue 2: Product Discoloration (Yellow or Brown Tint) in Pilot-Scale Batches
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Question: Our pilot-scale product has a noticeable yellow to brown discoloration, which was not present in the lab-scale synthesis. What could be the cause?
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Answer:
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Oxidation: The phenolate is susceptible to oxidation, especially at higher temperatures and in the presence of air.
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Solution: Ensure a robust inert atmosphere (e.g., nitrogen blanket) is maintained throughout the reaction and filtration process. Use deoxygenated solvents if possible.
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Impurities in Starting Materials: Impurities in the Bisphenol A or sodium hydroxide can lead to colored byproducts.
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Solution: Verify the purity of the starting materials. Consider using a higher grade of reactants for the pilot-scale production.
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Excessive Heat During Drying: Overheating during the drying process can cause thermal degradation of the product.
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Solution: Optimize the drying temperature and time. Vacuum drying at a lower temperature is often preferable to atmospheric drying at a higher temperature.
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Issue 3: Difficulty in Filtering and Isolating the Product at Pilot Scale
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Question: We are facing challenges with slow filtration and product isolation in our pilot-scale setup. What can be done to improve this?
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Answer:
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Particle Size and Morphology: The crystal size and shape of the product can significantly impact filtration. Small, fine particles can clog the filter medium.
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Solution: Adjusting the reaction conditions, such as the rate of addition of reactants or the solvent system, can influence crystal growth. A controlled cooling profile after the reaction can also promote the formation of larger, more easily filterable crystals.
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Inappropriate Filtration Equipment: The filtration setup used in the lab may not be suitable for the larger volume of the pilot plant.
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Solution: Consider using a filter press or a centrifugal filter for more efficient solid-liquid separation at a larger scale. The choice of filter cloth or medium is also critical and should be optimized for the particle size of the product.
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Data Presentation
Table 1: Comparison of Lab-Scale vs. Pilot-Scale Synthesis Parameters
| Parameter | Lab Scale (Typical) | Pilot Scale (Recommended) | Key Considerations for Scale-Up |
| Batch Size | 10-100 g | 10-100 kg | Non-linear increase in challenges with heat and mass transfer. |
| Reactant Molar Ratio (BPA:NaOH) | 1 : 2.0 - 2.1 | 1 : 2.0 - 2.05 | Tighter control at pilot scale to minimize excess base. |
| Solvent Volume (per mole of BPA) | 1.0 - 2.0 L | 0.6 - 1.5 L | Solvent efficiency and recovery become more critical. |
| Reaction Temperature | 25 - 100 °C | 50 - 80 °C | Exotherm management is critical; lower temperatures may be needed initially. |
| Stirring Speed | 200 - 500 RPM | Tip speed to be matched; CFD recommended | Geometric similarity is often not sufficient; power per unit volume is a better metric. |
| Addition Time of NaOH solution | 10 - 30 min | 1 - 3 hours | Slower addition to control exotherm and ensure good mixing. |
| Reaction Time | 1 - 2 hours | 2 - 5 hours | May need to be longer to ensure complete reaction in a larger volume. |
| Drying Temperature | 80 - 120 °C (Vacuum) | 100 - 200 °C (Vacuum) | Efficient heat transfer and prevention of hot spots are crucial.[1] |
| Typical Yield | >95% | 90 - 95% | A slight decrease is common, but significant drops indicate scale-up issues. |
| Typical Purity | >99% | >99% | Maintaining purity requires careful control of all parameters. |
Experimental Protocols
Lab-Scale Synthesis of this compound
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Reactor Setup: A 250 mL three-necked flask is equipped with a mechanical stirrer, a condenser, and a nitrogen inlet.
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Charging Reactants: Charge the flask with 0.01 moles of Bisphenol A and 200 mL of isopropyl alcohol.[1]
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Inerting: Purge the flask with nitrogen gas for 15 minutes to remove oxygen.
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Reaction: While stirring, add a solution of 0.02 moles of sodium hydroxide in a minimal amount of deionized water to the flask.
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Heating and Reaction Time: Heat the reaction mixture to 60°C and maintain for 1 hour.[1] A precipitate will form.
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Isolation: Cool the mixture to room temperature and filter the precipitate under a nitrogen atmosphere.
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Washing: Wash the isolated solid twice with 30 mL of hot isopropyl alcohol.[1]
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Drying: Dry the product under reduced pressure at 100-120°C for 3 hours.[1]
Pilot-Scale Synthesis of this compound
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Reactor Preparation: A 100 L jacketed glass-lined reactor is cleaned, dried, and leak-tested.
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Inerting: The reactor is purged with nitrogen to achieve an oxygen level of <1%.
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Charging Reactants: The reactor is charged with 10 kg of Bisphenol A and 60 L of n-butyl alcohol.
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Heating: The mixture is heated to 50°C with stirring.
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Reactant Addition: A solution of 7.2 kg of 50% aqueous sodium hydroxide is added slowly over 2 hours, maintaining the temperature at or below 60°C.
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Reaction Time: The mixture is stirred for an additional 3 hours at 60°C after the addition is complete.
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Isolation: The resulting slurry is cooled to 25°C and transferred to a centrifugal filter.
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Washing: The filter cake is washed with two portions of 15 L of hot n-butyl alcohol.
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Drying: The product is dried in a vacuum tray dryer at 150°C under a vacuum of <10 torr until a constant weight is achieved.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationship between scale-up challenges and their respective solutions.
References
Technical Support Center: Method Development for Trace Analysis of Bisphenol A Sodium Salt
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the trace analysis of bisphenol A (BPA) and its sodium salt. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the difference in analyzing for "bisphenol A sodium salt" versus "bisphenol A"?
A1: In aqueous solutions, bisphenol A sodium salt dissociates into the bisphenolate anion and sodium ions. During sample preparation, the pH is typically adjusted to be neutral or slightly acidic, which converts the bisphenolate anion to the neutral bisphenol A molecule.[1] Therefore, the analytical methods described here are for the detection and quantification of bisphenol A, which is the form of the analyte typically measured.[1]
Q2: Which analytical technique is most suitable for trace analysis of BPA?
A2: The choice of technique depends on the required sensitivity and the complexity of the sample matrix.
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High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) is a robust and sensitive method for many applications.[2][3]
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Gas Chromatography-Mass Spectrometry (GC-MS) is also highly sensitive but often requires a derivatization step to make BPA more volatile.[4][5][6][7][8][9]
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Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers the highest selectivity and sensitivity and is ideal for complex matrices and ultra-trace level detection.[10][11][12][13][14][15]
Q3: What are the primary sources of background contamination with BPA?
A3: BPA is ubiquitous in laboratory environments, and contamination is a significant challenge in trace analysis.[10][12][16] Common sources include:
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Plastic labware (e.g., pipette tips, centrifuge tubes, vials).[10][17][18]
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Water purification systems.[10]
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Separator gels in blood collection tubes.[17]
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HPLC vial septa.[17]
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Dust and air in the laboratory.[17]
Q4: How can I minimize BPA background contamination?
A4: To minimize contamination, a rigorous contamination control strategy is essential:
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Use glassware for all sample preparation and storage, and rinse it with a solvent like acetone before use. Non-volumetric glassware can be heated to at least 200°C for a minimum of 2 hours.[18]
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Test all solvents and reagents for BPA contamination before use.[19]
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Use LC-MS grade water and solvents.[20]
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Analyze procedural blanks with each batch of samples to monitor for contamination.[21]
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Consider using a dedicated set of glassware and equipment for BPA analysis.
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Store samples and standards in glass containers with PTFE-lined caps.[18]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Q: My BPA peak is tailing/fronting/splitting. What are the possible causes and solutions?
A: Poor peak shape can compromise resolution and integration, leading to inaccurate quantification.[22][23]
| Symptom | Potential Cause | Troubleshooting Steps |
| Peak Tailing | Secondary interactions between BPA and the stationary phase. | - Add a small amount of a competing base to the mobile phase if using a C18 column. - Ensure the mobile phase pH is appropriate for BPA analysis. - Use a column specifically designed for good peak shape with polar compounds. |
| Column overload. | - Dilute the sample. - Reduce the injection volume. | |
| Column contamination or degradation.[24] | - Wash the column with a strong solvent. - Replace the guard column or the analytical column if necessary.[24] | |
| Peak Fronting | Sample solvent is stronger than the mobile phase.[22] | - Prepare standards and samples in the initial mobile phase. |
| Column collapse. | - Ensure the mobile phase and column are compatible. | |
| Split Peaks | Clogged frit or void in the column. | - Reverse-flush the column (follow manufacturer's instructions). - Replace the column if the problem persists. |
| Sample injection issue. | - Ensure the injector is functioning correctly. |
Issue 2: Low Sensitivity or Inconsistent Results
Q: I am experiencing low sensitivity or my results are not reproducible. What should I check?
A: Low sensitivity and poor reproducibility are common issues in trace analysis, often linked to sample preparation, matrix effects, or contamination.
| Symptom | Potential Cause | Troubleshooting Steps |
| Low Signal Intensity | Inefficient extraction. | - Optimize the sample preparation method (e.g., pH, solvent volume, extraction time).[25] |
| Matrix suppression in LC-MS/MS.[26] | - Improve sample cleanup using techniques like Solid-Phase Extraction (SPE).[26][27][28] - Dilute the sample extract.[26] - Use a matrix-matched calibration curve.[21] | |
| Suboptimal instrument parameters. | - Optimize detector settings (e.g., fluorescence excitation/emission wavelengths, MS ion source parameters). | |
| Inconsistent Results | Background contamination.[10][12] | - Implement rigorous contamination control measures (see FAQ 4). - Run procedural blanks to assess contamination levels.[21] |
| Analyte degradation. | - Protect samples from light and store them at an appropriate temperature. | |
| Inconsistent sample preparation. | - Ensure consistent execution of the extraction and cleanup procedures. |
Issue 3: Ghost Peaks in the Chromatogram
Q: I am observing "ghost peaks" in my blank injections and samples. What is the source and how can I eliminate them?
A: Ghost peaks are extraneous peaks that can interfere with the quantification of the target analyte.[22]
| Potential Cause | Troubleshooting Steps |
| Carryover from previous injections. | - Run a blank injection with a strong solvent after each high-concentration sample. - Optimize the needle wash procedure on the autosampler. |
| Contamination in the mobile phase. [10][12][29] | - Prepare fresh mobile phase daily. - Use high-purity solvents and additives. - In gradient LC, BPA can accumulate on the column from the mobile phase during equilibration and elute as a peak during the gradient.[10][12][29] Consider using an isocratic method if this is a persistent issue.[10][12] |
| Leaching from system components. | - Check for and replace any contaminated tubing, seals, or other components in the flow path. |
Quantitative Data Summary
The following table summarizes key quantitative parameters from various published methods for BPA analysis.
| Analytical Method | Sample Matrix | Sample Preparation | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| GC-MS | Water | Micro LLE with silylation | 0.4 ng/L | - | ~100 | [4][5] |
| HPLC-FD | Water, Soft Drink | DLLME-SFO | - | - | 84.7 - 103.3 | [25] |
| SPME-HPLC-FD | Milk | Deproteinization, SPME | - | - | 93.1 - 102 | [27] |
| LC-MS/MS | Water | LLE | 0.037 ng/mL | - | - | [11] |
| d-SPE/SPE-HPLC-FLD | Human Urine | d-SPE, SPE | - | 11.42 - 22.35 ng/mL | 74.3 - 86.5 | [19] |
| LC-ESI-QqQ-MS/MS | Plant-Based Beverages | SPE | 0.24 ng/mL | 0.78 ng/mL | - | [21] |
| GC-MS | Wastewater | LLE with silylation | 0.3 ng/L | - | - | [9] |
| SPME-HPLC | Landfill Leachate | SPME | 3.25 µg/L | - | 94.5 - 103.3 | [30] |
LLE: Liquid-Liquid Extraction; DLLME-SFO: Dispersive Liquid-Liquid Microextraction based on Solidification of Floating Organic; SPME: Solid-Phase Microextraction; d-SPE: dispersive Solid-Phase Extraction; SPE: Solid-Phase Extraction.
Experimental Protocols
Protocol 1: GC-MS Analysis of BPA in Water Samples
This protocol is based on the method described by González-Casado et al. (1998).[4][5]
1. Sample Preparation (Micro Liquid-Liquid Extraction): a. To a 500 mL water sample, add 150 g of NaCl and 2-3 drops of 1:1 HCl. b. Transfer the solution to a separation funnel and add 3.5 mL of dichloromethane. c. Shake the mixture mechanically for 1 minute at 1500 rpm. d. Allow the phases to separate and collect the organic phase by passing it through a funnel containing anhydrous sodium sulfate for dehydration.
2. Derivatization (Silylation): a. Evaporate the collected organic phase to dryness under a gentle stream of nitrogen. b. Add a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) to the residue.[6] c. Heat the mixture to facilitate the reaction and form the trimethylsilyl derivative of BPA.[6]
3. GC-MS Analysis:
-
Column: HP-5MS or equivalent.
-
Injection Mode: Splitless.
-
Carrier Gas: Helium.
-
Temperature Program: Optimize for the separation of the derivatized BPA from other sample components.
-
MS Detection: Use Single Ion Monitoring (SIM) mode for enhanced sensitivity, monitoring characteristic ions of the derivatized BPA (e.g., m/z 73, 357, 372).[4][5]
Protocol 2: LC-MS/MS Analysis of BPA in Complex Matrices
This protocol provides a general framework for LC-MS/MS analysis.
1. Sample Preparation (Solid-Phase Extraction - SPE): a. Conditioning: Condition a suitable SPE cartridge (e.g., C18 or a specialized polymer-based sorbent) with methanol followed by water.[19][21] b. Loading: Load the pre-treated sample onto the SPE cartridge. c. Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove interferences.[19][21] d. Elution: Elute the BPA from the cartridge with a stronger solvent (e.g., methanol or acetonitrile).[19][21] e. Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in a small volume of the initial mobile phase.[21][31]
2. LC-MS/MS Analysis:
-
Column: A reversed-phase column such as a C18 is commonly used.[13]
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of additive like formic acid or acetic acid.[3][32]
-
Ionization: Electrospray ionization (ESI) in negative mode is typically used for BPA.[13]
-
MS Detection: Use Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Monitor at least two transitions for confirmation. Common transitions for BPA are m/z 227 -> 212 and 227 -> 133.[13][15]
Visualizations
Caption: General experimental workflow for the trace analysis of Bisphenol A.
Caption: Decision tree for troubleshooting common issues in BPA trace analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantification of Bisphenol A by HPLC [eag.com]
- 3. Bisphenol A, S, & F Analyzed with HPLC - AppNote [mtc-usa.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Determination of bisphenol A in water by micro liquid-liquid extraction followed by silylation and gas chromatography-mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. library.dphen1.com [library.dphen1.com]
- 7. The quantification of bisphenols and their analogues in wastewaters and surface water by an improved solid-phase extraction gas chromatography/mass spectrometry method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. akjournals.com [akjournals.com]
- 9. Gas chromatographic-mass spectrometric method for the determination of bisphenol A and its chlorinated derivatives in urban wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Troubleshooting of the determination of bisphenol A at ultra-trace levels by liquid chromatography and tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advanced detection of bisphenol A in plastic water bottles using liquid–liquid phase extraction and LC-MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. Troubleshooting of the determination of bisphenol A at ultra-trace levels by liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A New LC-MS/MS Method for Simultaneous and Quantitative Detection of Bisphenol-A and Steroids in Target Tissues: A Power Tool to Characterize the Interference of Bisphenol-A Exposure on Steroid Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sciex.com [sciex.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. tandfonline.com [tandfonline.com]
- 18. Analytical Methods for Determination of Bisphenol A | Pocket Dentistry [pocketdentistry.com]
- 19. Application of Solid Phase Extraction and High-Performance Liquid Chromatography with Fluorescence Detection to Analyze Bisphenol A Bis (2,3-Dihydroxypropyl) Ether (BADGE 2H2O), Bisphenol F (BPF), and Bisphenol E (BPE) in Human Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 20. coleparmer.ca [coleparmer.ca]
- 21. mdpi.com [mdpi.com]
- 22. uhplcs.com [uhplcs.com]
- 23. waters.com [waters.com]
- 24. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 25. ukm.my [ukm.my]
- 26. benchchem.com [benchchem.com]
- 27. Elimination of matrix effects in the determination of bisphenol A in milk by solid-phase microextraction-high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Challenges in the Analytical Preparation of a Biological Matrix in Analyses of Endocrine-Disrupting Bisphenols [mdpi.com]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. Sigma-Aldrich [sigmaaldrich.com]
- 32. Bisphenol A, BPA Analyzed with HPLC - AppNote [mtc-usa.com]
Validation & Comparative
A Comparative Toxicological Guide: Sodium 4,4'-(propane-2,2-diyl)diphenolate versus Bisphenol A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the toxicological profiles of Sodium 4,4'-(propane-2,2-diyl)diphenolate and its parent compound, bisphenol A (BPA). While extensive research has been conducted on the toxicity of BPA, a widely used industrial chemical, data on its sodium salt are less prevalent. This document aims to bridge this gap by presenting available data for both compounds, outlining key experimental methodologies, and visualizing affected signaling pathways to aid in research and drug development.
Executive Summary
This compound is the disodium salt of bisphenol A. In aqueous environments, such as those found in biological systems, it is expected to dissociate, releasing bisphenol A. Therefore, the toxicological properties of this compound are anticipated to be primarily driven by the resulting BPA. This guide will focus on the well-documented toxicity of BPA, including its acute toxicity, reproductive and developmental toxicity, genotoxicity, and endocrine-disrupting activities, while noting the specific hazard information available for its sodium salt.
Data Presentation: Quantitative Toxicity Data
The following tables summarize key quantitative toxicity data for bisphenol A. Direct quantitative toxicity data for this compound are limited; however, its hazard classifications suggest a similar acute toxicity profile to BPA upon ingestion.
Table 1: Acute Toxicity Data for Bisphenol A
| Species | Route of Administration | LD50 (Median Lethal Dose) | Reference |
| Rat | Oral | 3,300 - 4,240 mg/kg | [1] |
| Mouse | Oral | 2,500 - 5,200 mg/kg | [1] |
Table 2: Reproductive and Developmental Toxicity Data for Bisphenol A
| Study Type | Species | NOAEL (No Observed Adverse Effect Level) | LOAEL (Lowest Observed Adverse Effect Level) | Key Effects Observed at LOAEL | Reference |
| Three-generation reproductive toxicity | Rat (Sprague-Dawley) | 50 mg/kg/day (Reproductive and Postnatal) | >500 mg/kg/day (for some parameters) | Decreased ovarian weights, reduced number of pups at high doses. | [3] |
| Developmental neurotoxicity | Rat (Sprague-Dawley) | 5.85 mg/kg/day (Maternal systemic toxicity) | 164 mg/kg/day (Maternal systemic toxicity) | Reduced maternal and offspring body weights. No evidence of developmental neurotoxicity at doses tested. | [4] |
| Low-dose developmental toxicity | Mouse (CD-1) | - | 2 µg/kg/day | Enlarged prostates in male offspring. | [5] |
Key Experimental Protocols
Detailed methodologies for key toxicological assays are crucial for the interpretation and replication of study results. Below are summaries of standard protocols for assessing genotoxicity and estrogenic activity.
Comet Assay (Single Cell Gel Electrophoresis) for Genotoxicity
The comet assay is a sensitive method for detecting DNA damage in individual cells.
Objective: To assess the DNA-damaging potential of a test substance.
Methodology (based on OECD Guideline 489): [6]
-
Cell Preparation: A single-cell suspension is obtained from the tissue of interest (e.g., liver, blood lymphocytes) of animals treated with the test substance.
-
Embedding in Agarose: The cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: The slides are immersed in a high-salt and detergent lysis solution to remove cell membranes, cytoplasm, and nucleoplasm, leaving behind the nucleoid containing the DNA.
-
Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA. An electric field is then applied, causing the negatively charged DNA to migrate towards the anode. Damaged DNA (containing strand breaks) migrates further, forming a "comet" shape with a head (intact DNA) and a tail (damaged DNA fragments).
-
Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., ethidium bromide or SYBR Green) and visualized using a fluorescence microscope.
-
Data Analysis: Image analysis software is used to quantify the extent of DNA damage by measuring parameters such as tail length, percentage of DNA in the tail, and tail moment.
Estrogen Receptor (ER) Transactivation Assay
This in vitro assay is used to determine the ability of a chemical to bind to and activate the estrogen receptor.
Objective: To assess the estrogenic activity of a test substance.
Methodology (based on OECD Guideline 455):
-
Cell Culture: A suitable cell line, such as a human breast cancer cell line (e.g., MCF-7) or a genetically modified cell line (e.g., HeLa-9903) that contains an estrogen receptor and an estrogen-responsive reporter gene (e.g., luciferase), is cultured.[7]
-
Exposure: The cells are exposed to various concentrations of the test substance, along with positive (e.g., 17β-estradiol) and negative (vehicle) controls.
-
Incubation: The cells are incubated for a sufficient period to allow for receptor binding, transactivation, and expression of the reporter gene.
-
Lysis and Reporter Gene Assay: The cells are lysed, and the activity of the reporter gene product (e.g., luciferase) is measured using a luminometer.
-
Data Analysis: The results are expressed as a concentration-response curve, from which parameters such as the EC50 (half-maximal effective concentration) and relative estrogenic potency can be determined.
Signaling Pathways and Experimental Workflows
Bisphenol A is known to exert its effects through various signaling pathways, primarily by mimicking the action of estrogen. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow for toxicity testing.
Signaling Pathways of Bisphenol A
Caption: Bisphenol A signaling pathways.
Experimental Workflow for In Vivo Toxicity Study
Caption: In vivo toxicity study workflow.
Conclusion
The toxicological profile of this compound is intrinsically linked to that of bisphenol A due to its dissociation in biological systems. BPA is a well-established endocrine-disrupting chemical with demonstrated reproductive, developmental, and genotoxic effects, particularly at low doses.[5][8] It exerts its effects through multiple signaling pathways, including the classical estrogen receptor pathway and non-genomic pathways involving membrane-bound estrogen receptors and downstream kinase cascades like MAPK and PI3K/Akt.[9][10] Researchers and drug development professionals should consider the extensive body of evidence on BPA's toxicity when evaluating the safety of this compound. Further direct toxicological studies on the sodium salt would be beneficial to confirm its toxicokinetic profile and any potential for toxicity independent of BPA.
References
- 1. Oral Systemic Bioavailability of Bisphenol A and Bisphenol S in Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. A mini review of bisphenol A (BPA) effects on cancer-related cellular signaling pathways | Scilit [scilit.com]
- 4. Oral Systemic Bioavailability of Bisphenol A and Bisphenol S in Pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. This compound | 2444-90-8 [sigmaaldrich.com]
- 8. mdpi.com [mdpi.com]
- 9. Mechanisms of bisphenol A and its analogs as endocrine disruptors via nuclear receptors and related signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bisphenol A suppresses colon epithelial cell responses via G0/G1-phase arrest, MAPK and PI3K/AKT pathway modulation, and MMP-2/9 Inhibition by upregulating p21WAF1 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis for the Research Professional: Bisphenol A Disodium Salt vs. Bisphenol S
In the evolving landscape of polymer chemistry and safety assessment, the scrutiny of bisphenol analogues is paramount. As researchers and drug development professionals seek safer alternatives to Bisphenol A (BPA), a thorough understanding of its derivatives and substitutes is crucial. This guide provides a detailed comparative analysis of Bisphenol A disodium salt and Bisphenol S (BPS), focusing on their physicochemical properties, biological activities, and toxicological profiles, supported by experimental data and detailed protocols.
Physicochemical and Toxicological Properties at a Glance
A fundamental comparison of Bisphenol A disodium salt and Bisphenol S begins with their distinct chemical structures and resulting properties. While both are derivatives or analogues of BPA, their modifications lead to differences in solubility, stability, and biological interactions. The disodium salt of BPA is expected to have significantly higher water solubility compared to its parent compound, whereas BPS is noted for its greater thermal stability.
| Property | Bisphenol A Disodium Salt | Bisphenol S |
| CAS Number | 2444-90-8 | 80-09-1 |
| Molecular Formula | C₁₅H₁₄Na₂O₂ | C₁₂H₁₀O₄S |
| Molecular Weight | 272.25 g/mol [1] | 250.27 g/mol |
| Water Solubility | Highly soluble[2] | 1100.0 mg/L[3] |
| Log Kₒw | Not available (expected to be low) | 1.65[3] |
| Primary Hazard | Harmful if swallowed, causes skin and serious eye irritation[1] | Suspected endocrine disruptor[4] |
In-Depth Biological Activity: An Estrogenic Perspective
The endocrine-disrupting potential, particularly estrogenic activity, is a primary concern for bisphenol compounds. Both Bisphenol A (and by extension, its disodium salt) and Bisphenol S have been shown to exhibit estrogenic effects, though the potency can vary.
Estrogenic Activity
Numerous studies have demonstrated that BPS possesses estrogenic activity, in some cases comparable to that of BPA.[5] BPS can bind to estrogen receptors (ERα and ERβ) and trigger downstream cellular responses.[3] The biological activity of Bisphenol A disodium salt is primarily attributed to the Bisphenol A molecule, which is a well-established xenoestrogen.[4] BPA interacts with nuclear estrogen receptors and can also mediate rapid responses through membrane-bound estrogen receptors like G protein-coupled estrogen receptor (GPER).[3][6]
| Biological Effect | Bisphenol A Disodium Salt (as BPA) | Bisphenol S |
| Estrogen Receptor Binding | Binds to both ERα and ERβ[7] | Binds to both ERα and ERβ[3] |
| MCF-7 Cell Proliferation | Induces proliferation | Induces proliferation |
| Relative Estrogenic Potency | Considered a weak estrogen receptor agonist[7] | Potency is in the same order of magnitude as BPA[8] |
Genotoxicity
The potential for these compounds to cause genetic damage is another critical endpoint. Studies using the Ames test have shown that neither BPA nor BPS are mutagenic in Salmonella typhimurium strains.[9] However, the Comet assay has indicated that both BPA and BPS can induce DNA damage in human hepatoma (HepG2) cells after 24-hour exposure.[9]
| Genotoxicity Assay | Bisphenol A Disodium Salt (as BPA) | Bisphenol S |
| Ames Test (Mutagenicity) | Negative[9] | Negative[9] |
| Comet Assay (DNA Damage) | Positive (induces DNA damage)[9] | Positive (induces DNA damage)[9] |
Key Experimental Protocols
To ensure the reproducibility and validity of the cited data, detailed methodologies for key experiments are provided below.
Estrogen Receptor Competitive Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled ligand for binding to the estrogen receptor.
Protocol:
-
Preparation of Uterine Cytosol: Uteri from ovariectomized rats are homogenized in a buffer to prepare a cytosol fraction containing estrogen receptors. The protein concentration is determined.
-
Binding Reaction: A constant concentration of radiolabeled estradiol (e.g., [³H]-17β-estradiol) is incubated with the uterine cytosol in the presence of increasing concentrations of the test compound (Bisphenol A disodium salt or Bisphenol S).
-
Separation of Bound and Free Ligand: Unbound ligand is removed by methods such as dextran-coated charcoal adsorption.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estradiol (IC₅₀) is calculated. This value is used to determine the relative binding affinity (RBA) compared to unlabeled 17β-estradiol.
MCF-7 Cell Proliferation Assay (E-SCREEN)
This assay assesses the estrogenic activity of a compound by measuring its ability to induce the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.
Protocol:
-
Cell Culture: MCF-7 cells are maintained in a growth medium. Prior to the assay, they are cultured in a medium devoid of estrogenic compounds to synchronize the cells and reduce baseline proliferation.
-
Treatment: Cells are seeded in multi-well plates and, after attachment, are treated with various concentrations of the test compound (Bisphenol A disodium salt or Bisphenol S) or a positive control (17β-estradiol).
-
Incubation: The plates are incubated for a defined period (e.g., 6 days) to allow for cell proliferation.
-
Quantification of Cell Number: Cell proliferation is quantified using methods such as the sulforhodamine B (SRB) assay, MTT assay, or by direct cell counting.
-
Data Analysis: The proliferative effect is expressed as the ratio of the cell number in treated wells to that in control (vehicle-treated) wells. A dose-response curve is generated to determine the effective concentration (EC₅₀).
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of a chemical.[10]
Protocol:
-
Bacterial Strains: Several strains of Salmonella typhimurium that are auxotrophic for histidine (cannot produce it) are used.[11]
-
Exposure: The tester strains are exposed to the test compound (Bisphenol A disodium salt or Bisphenol S) at various concentrations, both with and without a metabolic activation system (S9 fraction from rat liver).[12]
-
Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.
-
Incubation: Plates are incubated for 48-72 hours.
-
Scoring: Only bacteria that have undergone a reverse mutation to regain the ability to synthesize histidine will grow and form colonies. The number of revertant colonies is counted. A significant increase in the number of revertant colonies compared to the negative control indicates that the substance is mutagenic.[10][12]
Single Cell Gel Electrophoresis (Comet Assay)
The Comet assay is a sensitive method for detecting DNA damage in individual cells.[13]
Protocol:
-
Cell Preparation: A single-cell suspension is prepared from the cell line of interest (e.g., HepG2) that has been exposed to the test compound.
-
Embedding in Agarose: The cells are mixed with low-melting-point agarose and layered onto a microscope slide.
-
Lysis: The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).[13]
-
Alkaline Unwinding and Electrophoresis: The DNA is denatured under alkaline conditions, and then subjected to electrophoresis.[14] Damaged DNA, containing fragments and single-strand breaks, migrates out of the nucleoid, forming a "comet tail."[14]
-
Staining and Visualization: The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope.
-
Data Analysis: The extent of DNA damage is quantified by measuring the length of the comet tail and the percentage of DNA in the tail.
Signaling Pathways and Experimental Workflows
The biological effects of Bisphenol A and its analogues are mediated through complex signaling pathways. Furthermore, the experimental workflows for assessing their activity follow a logical progression.
Signaling Pathways of Bisphenols
Both BPA and BPS can interfere with cellular signaling beyond direct estrogen receptor binding. They have been shown to modulate pathways involved in cell proliferation, survival, and metabolism.
Caption: Simplified signaling pathways affected by Bisphenol A and Bisphenol S.
Experimental Workflow for Endocrine Disruptor Screening
A typical workflow for evaluating the potential endocrine-disrupting effects of a compound involves a tiered approach, starting with in vitro assays and potentially progressing to in vivo studies.
Caption: General experimental workflow for endocrine disruptor assessment.
References
- 1. bisphenol a disodium salt | C15H14Na2O2 | CID 17127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Bisphenol A and bisphenol S both disrupt ovine granulosa cell steroidogenesis but through different molecular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sodium 4,4'-(propane-2,2-diyl)diphenolate | 2444-90-8 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Do Prenatal Exposures Pose a Real Threat to Ovarian Function? BPA as a Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of DNA Damage Using the Neutral Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. yqgx.tsinghua.edu.cn [yqgx.tsinghua.edu.cn]
- 10. microbiologyinfo.com [microbiologyinfo.com]
- 11. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 12. Genetic Toxicology [ntp.niehs.nih.gov]
- 13. rndsystems.com [rndsystems.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
A Comparative Guide: Sodium 4,4'-(propane-2,2-diyl)diphenolate vs. Bisphenol F in Epoxy Resins
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of epoxy resins derived from Sodium 4,4'-(propane-2,2-diyl)diphenolate (the disodium salt of Bisphenol A, commonly used in the synthesis of BPA-based epoxy resins) and Bisphenol F (BPF). The information presented is supported by experimental data from various sources to assist in the selection of the most suitable material for specific research and development applications.
Introduction: Chemical Structures and Synthesis Overview
Epoxy resins are a critical class of thermosetting polymers widely utilized for their excellent adhesion, chemical resistance, and mechanical properties. The choice of the bisphenol monomer is a key determinant of the final properties of the cured resin.
This compound is the sodium salt of Bisphenol A (BPA). In the synthesis of BPA-based epoxy resins, this salt is typically formed in situ by reacting BPA with a stoichiometric amount of sodium hydroxide in the presence of epichlorohydrin.[1] The resulting diglycidyl ether of bisphenol A (DGEBA) is the most common epoxy resin.[2]
Bisphenol F (BPF) is a close structural analog of BPA, where the two phenol rings are linked by a methylene bridge instead of a propane-2,2-diyl group.[3] BPF-based epoxy resins are synthesized through a similar reaction with epichlorohydrin.[4] Concerns over the potential health effects of BPA have led to the increasing use of BPF as an alternative.[3]
Performance Comparison: A Data-Driven Analysis
The structural difference between BPA and BPF, though seemingly minor, leads to significant variations in the performance characteristics of the resulting epoxy resins.[3]
Physical and Mechanical Properties
BPA-based epoxy resins are known for their high mechanical strength and excellent adhesion.[5] In contrast, BPF-based resins typically exhibit lower viscosity and greater flexibility.[3][5]
| Property | This compound (BPA-based) Epoxy Resin | Bisphenol F (BPF-based) Epoxy Resin | Test Method |
| Viscosity at 25°C (mPa·s) | 10,000 - 15,000[6] | 5,000 - 7,000[6] | ASTM D2393 |
| Tensile Strength (psi) | ~10,300[7] | Generally lower than BPA-based resins | ASTM D638 |
| Flexural Strength (psi) | ~19,300[7] | Varies, often more flexible | ASTM D790 |
| Compressive Strength (psi) | ~37,400[7] | Varies | ASTM D695 |
| Adhesion Strength | Higher[5] | Good, but typically lower than BPA-based resins | Varies |
| Flexibility | Less flexible[5] | More flexible, better impact resistance[3] | Varies |
Thermal Properties
BPA-based epoxy resins generally offer better thermal stability and higher glass transition temperatures (Tg) compared to their BPF counterparts.[3][5]
| Property | This compound (BPA-based) Epoxy Resin | Bisphenol F (BPF-based) Epoxy Resin | Test Method |
| Glass Transition Temperature (Tg) | Higher[3] | Lower[8] | DSC |
| Thermal Stability | Higher[5] | Lower thermal resistance[5] | TGA |
| Heat Deflection Temperature | Higher | Lower | ASTM D648 |
Curing and Chemical Resistance
BPF-based epoxy resins are characterized by faster curing times.[5] While both resin types offer excellent chemical resistance, there are notable differences in their performance against specific chemical agents.
| Property | This compound (BPA-based) Epoxy Resin | Bisphenol F (BPF-based) Epoxy Resin | Test Method |
| Curing Time | Longer[5] | Faster[5] | DSC |
| Chemical Resistance (General) | Excellent | Excellent, sometimes superior[9] | Immersion Test |
| Resistance to Solvents | Good | Better resistance to some solvents[10] | Immersion Test |
| Resistance to Acids | Slight edge in some cases[5] | Varies | Immersion Test |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of epoxy resins.
Synthesis of Diglycidyl Ether of Bisphenol A (DGEBA)
This protocol describes a typical laboratory-scale synthesis of a BPA-based epoxy resin.
-
Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, dissolve 0.37 mol of Bisphenol A in 2.9 mol of epichlorohydrin.[4]
-
Addition of Sodium Hydroxide: While stirring, slowly add a 40% aqueous solution of sodium hydroxide (0.92 mol) to the mixture. The sodium hydroxide deprotonates the phenolic hydroxyl groups of BPA to form the sodium salt in situ.[4][11]
-
Reaction Conditions: Maintain the reaction temperature between 50-95°C for several hours.[11]
-
Work-up: After the reaction is complete, wash the mixture several times with distilled water to remove the sodium chloride byproduct and excess reagents.[4]
-
Purification: Extract the product with a suitable solvent (e.g., benzene) and dry it under a vacuum to remove the solvent.[4]
-
Characterization: The resulting epoxy resin is characterized by determining its epoxy equivalent weight (EEW) through titration.[4]
Tensile Strength Testing (ASTM D638)
This protocol outlines the standardized procedure for determining the tensile properties of plastics.[12][13]
-
Specimen Preparation: Prepare dumbbell-shaped test specimens by injection molding or machining from a cured sheet of the epoxy resin. The dimensions of the specimens should conform to the specifications in ASTM D638.[13]
-
Conditioning: Condition the specimens at a standard laboratory temperature and humidity for a specified period before testing.[14]
-
Test Procedure:
-
Data Analysis: From the resulting stress-strain curve, determine the tensile strength, modulus of elasticity, and elongation at break.[12]
Differential Scanning Calorimetry (DSC) for Curing Kinetics
DSC is used to study the heat flow associated with the curing reaction of the epoxy resin.[15]
-
Sample Preparation: Accurately weigh a small amount (typically 5-15 mg) of the uncured epoxy resin formulation (resin mixed with a curing agent) into a DSC pan.[16]
-
Isothermal Analysis:
-
Dynamic (Non-isothermal) Analysis:
-
Data Analysis: The data can be used to determine the degree of cure, glass transition temperature (Tg), and to model the curing kinetics to find parameters like activation energy and reaction order.[15][18]
Thermogravimetric Analysis (TGA) for Thermal Stability
TGA measures the change in mass of a material as a function of temperature in a controlled atmosphere.
-
Sample Preparation: Place a small, accurately weighed sample (typically 15-20 mg) of the cured epoxy resin into a TGA sample pan.
-
Test Procedure:
-
Heat the sample at a constant rate (e.g., 10°C/min) from ambient temperature to a high temperature (e.g., 600-800°C).[19]
-
The analysis is typically run under an inert atmosphere (e.g., nitrogen) to study thermal decomposition.
-
-
Data Analysis: The resulting TGA curve plots the percentage of weight loss versus temperature. From this curve, the onset temperature of decomposition and the temperature at which maximum weight loss occurs can be determined, providing a measure of the material's thermal stability.[20]
Chemical Resistance Testing (Immersion Method)
This protocol assesses the resistance of the cured epoxy resin to various chemicals.[21]
-
Specimen Preparation: Prepare rectangular specimens of the cured epoxy resin with defined dimensions (e.g., 1" x 3" x 1/8").[21]
-
Initial Measurements: Measure and record the initial weight of each specimen.
-
Immersion: Immerse the specimens in the selected chemical reagents (e.g., methylene chloride, 30% nitric acid, 10% acetic acid) at a specified temperature.[21]
-
Periodic Evaluation: At regular intervals, remove the specimens from the chemical, gently dry the surface, and weigh them to determine the change in weight.[21]
-
Data Analysis: Plot the percentage of weight change over time. A smaller weight change indicates better chemical resistance.[21] Visual inspection for any changes in appearance, such as discoloration or swelling, should also be recorded.
Visualizations
Chemical Structures
Caption: Chemical structures of this compound and Bisphenol F.
Experimental Workflow for Epoxy Resin Characterization
Caption: General experimental workflow for the characterization of cured epoxy resins.
Property Comparison Summary
Caption: Summary of key property differences between BPA-based and BPF-based epoxy resins.
Conclusion
The choice between epoxy resins derived from this compound (BPA-based) and Bisphenol F depends critically on the specific requirements of the application.
-
BPA-based epoxy resins are favored for applications demanding high mechanical strength, superior adhesion, and enhanced thermal stability.[3][5]
-
BPF-based epoxy resins are advantageous where lower viscosity for easier processing, greater flexibility and impact resistance, and faster curing times are desired.[3][5]
For researchers and professionals in drug development and other scientific fields, a thorough evaluation of these properties against the intended application's environmental and mechanical stresses is essential for optimal material selection. This guide provides a foundational comparison to aid in this decision-making process.
References
- 1. US6037425A - Epoxy resin composition - Google Patents [patents.google.com]
- 2. jsr.org [jsr.org]
- 3. Bisphenol A Vs. Bisphenol F Epoxy: A Comparative Analysis | TERVAN [chinaepoxyresin.com]
- 4. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 5. fraserplusepoxy.com [fraserplusepoxy.com]
- 6. mdpi.com [mdpi.com]
- 7. newenglandlab.com [newenglandlab.com]
- 8. researchgate.net [researchgate.net]
- 9. fabervanderende.com [fabervanderende.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ASTM D638 and ISO 527 Standards for Tensile Strength Testing [pacorr.com]
- 13. How to Perform an ASTM D638 Plastic Tensile Strength Test - ADMET [admet.com]
- 14. sealboss.com [sealboss.com]
- 15. youtube.com [youtube.com]
- 16. thermalsupport.com [thermalsupport.com]
- 17. meridian.allenpress.com [meridian.allenpress.com]
- 18. ntrs.nasa.gov [ntrs.nasa.gov]
- 19. apps.dtic.mil [apps.dtic.mil]
- 20. pubs.aip.org [pubs.aip.org]
- 21. coatingsworld.com [coatingsworld.com]
Performance comparison of polycarbonates from BPA and its sodium salt
A Comparative Guide for Researchers and Drug Development Professionals
Polycarbonate (PC), a high-performance thermoplastic, is a cornerstone material in numerous scientific and medical applications due to its exceptional clarity, high impact strength, and thermal stability. The choice of synthesis route for polycarbonate significantly influences its final properties, thereby impacting its suitability for specific applications. This guide provides an objective, data-driven comparison of polycarbonates synthesized from two primary precursors: bisphenol A (BPA) and its sodium salt, bisphenol A disodium salt. This comparison essentially evaluates the two dominant commercial synthesis methodologies: melt transesterification (utilizing BPA) and interfacial polymerization (utilizing the sodium salt of BPA).
At a Glance: Key Performance Differences
| Property | Polycarbonate from BPA (Melt Transesterification) | Polycarbonate from BPA Sodium Salt (Interfacial Polymerization) |
| Molecular Weight | Lower | Higher |
| Thermal Stability | Good | Excellent |
| Mechanical Strength | Good | Excellent |
| Optical Clarity | Good to Excellent | Excellent |
| Process Solvents | None (solvent-free) | Chlorinated Solvents (e.g., methylene chloride) |
| Byproducts | Phenol | Sodium Chloride |
| Environmental Impact | More environmentally friendly | Concerns due to toxic solvents and phosgene use |
Deep Dive: A Quantitative Comparison
The performance characteristics of polycarbonates are intrinsically linked to the polymerization method. Below is a summary of typical quantitative data comparing polycarbonates produced via melt transesterification and interfacial polymerization.
Table 1: Molecular Weight and Thermal Properties
| Parameter | Melt Transesterification (from BPA) | Interfacial Polymerization (from BPA Sodium Salt) | Test Method |
| Number Average Molecular Weight (Mn) ( g/mol ) | 15,000 - 30,000 | 30,000 - 60,000+ | ASTM D5296 (GPC) |
| Weight Average Molecular Weight (Mw) ( g/mol ) | 30,000 - 60,000 | 60,000 - 120,000+ | ASTM D5296 (GPC) |
| Polydispersity Index (PDI) | ~2.0 - 2.5 | ~2.0 - 3.0 | ASTM D5296 (GPC) |
| Glass Transition Temperature (Tg) (°C) | 145 - 150 | 147 - 155 | ASTM D3418 (DSC) |
| Decomposition Temperature (TGA, 5% weight loss) (°C) | ~450 | ~470 | ASTM E1131 (TGA) |
Table 2: Mechanical and Optical Properties
| Parameter | Melt Transesterification (from BPA) | Interfacial Polymerization (from BPA Sodium Salt) | Test Method |
| Tensile Strength (MPa) | 55 - 65 | 60 - 70 | ASTM D638 |
| Tensile Modulus (GPa) | 2.2 - 2.4 | 2.3 - 2.5 | ASTM D638 |
| Elongation at Break (%) | 80 - 120 | 100 - 150 | ASTM D638 |
| Notched Izod Impact Strength (J/m) | 600 - 800 | 800 - 1000 | ASTM D256 |
| Light Transmittance (%) | 85 - 89 | 88 - 91 | ASTM D1003 |
| Haze (%) | < 1.5 | < 1.0 | ASTM D1003 |
Visualizing the Synthesis Pathways
The following diagrams illustrate the distinct workflows for synthesizing polycarbonates from BPA and its sodium salt.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following sections outline the typical experimental protocols for the synthesis and characterization of polycarbonates.
Synthesis Protocols
1. Melt Transesterification of Bisphenol A
This solvent-free process involves the reaction of BPA with diphenyl carbonate (DPC) at high temperatures and under vacuum.
-
Materials: Bisphenol A (BPA), Diphenyl Carbonate (DPC), Catalyst (e.g., Sodium Hydroxide, Lithium Hydroxide).
-
Procedure:
-
BPA and DPC (typically in a molar ratio of 1:1.02 to 1:1.08) are charged into a nitrogen-purged reactor equipped with a mechanical stirrer, a condenser, and a vacuum system.
-
The catalyst is added (in ppm levels).
-
The mixture is heated to 180-220°C under a nitrogen atmosphere to initiate the transesterification reaction, forming a prepolymer and releasing phenol.
-
The temperature is gradually increased to 250-300°C, and a high vacuum (typically <1 mmHg) is applied to facilitate the removal of the phenol byproduct, driving the polymerization reaction forward.
-
The reaction is continued until the desired melt viscosity (indicative of molecular weight) is achieved.
-
The molten polycarbonate is then extruded and pelletized.
-
2. Interfacial Polymerization of Bisphenol A Sodium Salt
This process involves the reaction of the disodium salt of BPA with phosgene at the interface of two immiscible liquids.
-
Materials: Bisphenol A (BPA), Sodium Hydroxide (NaOH), Phosgene (COCl₂), Methylene Chloride (CH₂Cl₂), Phase Transfer Catalyst (e.g., triethylamine), Chain Terminator (e.g., p-tert-butylphenol).
-
Procedure:
-
An aqueous solution of bisphenol A disodium salt is prepared by dissolving BPA in an aqueous NaOH solution.
-
This aqueous phase is mixed with an organic phase, typically methylene chloride, containing phosgene.
-
A phase transfer catalyst is added to facilitate the reaction at the interface.
-
The reaction is typically carried out at a controlled pH (around 10-12) and temperature (20-30°C).
-
A chain terminator is added to control the molecular weight of the polymer.
-
After the reaction is complete, the organic phase containing the polycarbonate is separated, washed with acid and then with water to remove unreacted monomers, catalyst, and salts.
-
The polycarbonate is then precipitated from the organic solution by adding a non-solvent (e.g., methanol), filtered, and dried under vacuum.
-
Characterization Protocols
1. Molecular Weight Determination (Gel Permeation Chromatography - GPC)
-
Standard: ASTM D5296
-
Instrument: Gel Permeation Chromatograph equipped with a refractive index detector.
-
Procedure:
-
Polycarbonate samples are dissolved in a suitable solvent (e.g., tetrahydrofuran or chloroform).
-
The solutions are filtered and injected into the GPC system.
-
The elution of the polymer is monitored, and the molecular weight distribution is determined by calibrating the system with polystyrene standards of known molecular weights.[1]
-
2. Thermal Analysis (Differential Scanning Calorimetry - DSC & Thermogravimetric Analysis - TGA)
-
Standards: ASTM D3418 (DSC), ASTM E1131 (TGA)
-
Instruments: Differential Scanning Calorimeter, Thermogravimetric Analyzer.
-
DSC Procedure (for Tg):
-
A small, weighed sample of polycarbonate is sealed in an aluminum pan.
-
The sample is heated at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.[2]
-
The heat flow to the sample is measured as a function of temperature, and the glass transition temperature (Tg) is determined from the inflection point in the heat flow curve.[2]
-
-
TGA Procedure (for Thermal Stability):
-
A weighed sample of polycarbonate is placed in the TGA furnace.
-
The sample is heated at a controlled rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air).
-
The weight loss of the sample is recorded as a function of temperature to determine its thermal stability and decomposition profile.
-
3. Mechanical Testing (Tensile and Impact Strength)
-
Standards: ASTM D638 (Tensile), ASTM D256 (Notched Izod Impact)
-
Instruments: Universal Testing Machine, Pendulum Impact Tester.
-
Tensile Testing Procedure:
-
Dumbbell-shaped specimens are prepared by injection molding or machining.
-
The specimens are conditioned under standard laboratory conditions.
-
The specimen is mounted in the grips of the universal testing machine and pulled at a constant rate of crosshead displacement until it fractures.[3]
-
Tensile strength, tensile modulus, and elongation at break are calculated from the stress-strain curve.[3]
-
-
Notched Izod Impact Testing Procedure:
-
Rectangular specimens with a V-notch are prepared.
-
The specimen is clamped in the impact tester.
-
A pendulum is released, striking and fracturing the specimen at the notch.
-
The energy absorbed by the specimen during fracture is measured, providing the impact strength.
-
4. Optical Properties (Light Transmittance and Haze)
-
Standard: ASTM D1003
-
Instrument: Haze meter or spectrophotometer with an integrating sphere.
-
Procedure:
-
Flat, transparent specimens of a specified thickness are prepared.
-
The specimen is placed in the light path of the instrument.
-
The total and diffuse light transmittance are measured.
-
Haze is calculated as the percentage of transmitted light that is scattered by more than 2.5 degrees from the incident beam direction.[4]
-
Conclusion
The choice between synthesizing polycarbonate from BPA (melt transesterification) or its sodium salt (interfacial polymerization) presents a trade-off between performance, process complexity, and environmental impact.
-
Polycarbonate from BPA Sodium Salt (Interfacial Polymerization) is the preferred method for applications demanding the highest mechanical performance and optical clarity, such as high-performance glazing and medical devices. The ability to achieve higher molecular weights directly translates to superior toughness and durability. However, the use of phosgene and chlorinated solvents raises significant environmental and safety concerns.
-
Polycarbonate from BPA (Melt Transesterification) offers a more sustainable and environmentally friendly alternative. While the resulting polycarbonate may have a lower molecular weight and slightly reduced mechanical properties compared to its interfacially polymerized counterpart, it is still a high-performance material suitable for a wide range of applications, including consumer electronics, automotive components, and food contact materials. The solvent-free nature of the process is a considerable advantage from a green chemistry perspective.
For researchers, scientists, and drug development professionals, a thorough understanding of these differences is paramount for selecting the appropriate grade of polycarbonate that meets the specific performance and regulatory requirements of their application.
References
Unmasking Estrogenic Potential: A Comparative Analysis of Bisphenol A Disodium Salt and its Analogs
For Immediate Release
A comprehensive review of scientific literature indicates that Bisphenol A disodium salt exhibits estrogenic activity comparable to its well-studied parent compound, Bisphenol A (BPA). In aqueous biological environments, the disodium salt readily dissociates, making the active bisphenolate ion available to interact with estrogen receptors. This guide provides a comparative analysis of the estrogenic activity of Bisphenol A (as a proxy for its disodium salt) and several other common bisphenol analogs, supported by experimental data from in vitro studies.
Comparative Estrogenic Activity of Various Bisphenols
The estrogenic potential of bisphenols is typically evaluated by their ability to bind to estrogen receptors (ERα and ERβ) and to activate the transcription of estrogen-responsive genes. The following table summarizes key quantitative data from various studies, comparing the estrogenic activity of BPA with other bisphenols such as Bisphenol S (BPS), Bisphenol F (BPF), Bisphenol C (BPC), Bisphenol AF (BPAF), Bisphenol B (BPB), and Bisphenol Z (BPZ).
| Bisphenol | Estrogen Receptor α (ERα) Binding Affinity (IC50) | Estrogen Receptor β (ERβ) Binding Affinity (IC50) | ERα Transcriptional Activation (EC50) | Relative Estrogenic Potency |
| Bisphenol A (BPA) | ~3.3 - 73 nM[1][2] | ~3.3 - 73 nM[1][2] | 0.63 µM (MCF-7 cells)[1] | Baseline |
| Bisphenol S (BPS) | Weaker than BPA[3] | Weaker than BPA[3] | Generally lower than BPA[4] | Less potent than BPA[4] |
| Bisphenol F (BPF) | Similar to BPA[3] | Similar to BPA[3] | Similar to BPA[4] | Similar potency to BPA[3][4] |
| Bisphenol C (BPC) | 2.65 nM[1] | 1.94 nM[1] | Full agonist[1] | More potent than BPA[1] |
| Bisphenol AF (BPAF) | More potent than BPA[1] | More potent than BPA[1] | More potent than BPA[4] | Most potent among common analogs[4] |
| Bisphenol B (BPB) | N/A | N/A | N/A | More potent than BPA[4] |
| Bisphenol Z (BPZ) | N/A | N/A | N/A | More potent than BPA[4] |
Note: IC50 values represent the concentration of a substance required to inhibit 50% of a biological process (in this case, binding to the estrogen receptor). A lower IC50 value indicates a higher binding affinity. EC50 values represent the concentration of a drug that gives a half-maximal response. A lower EC50 value indicates greater potency in activating a biological pathway. "N/A" indicates that specific data was not available in the reviewed sources.
Experimental Methodologies
The data presented in this guide are derived from established in vitro assays designed to assess the estrogenic activity of chemical compounds. Below are detailed protocols for two of the key experimental approaches.
Competitive Estrogen Receptor Binding Assay
This assay is utilized to determine the binding affinity of a test compound to estrogen receptors (ERα and ERβ) by measuring its ability to compete with a radiolabeled estrogen, typically [³H]17β-estradiol.
Protocol:
-
Receptor Preparation: Recombinant human ERα or ERβ is prepared and purified.
-
Ligand and Compound Preparation: A known concentration of radiolabeled 17β-estradiol is prepared. The test compounds (e.g., various bisphenols) are prepared in a range of concentrations.
-
Incubation: The estrogen receptor preparation is incubated with the radiolabeled estradiol in the presence of varying concentrations of the test compound.
-
Separation of Bound and Free Ligand: The mixture is treated to separate the receptor-bound radioligand from the free radioligand. This is often achieved using methods like charcoal adsorption or size-exclusion chromatography.
-
Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of bound radioligand against the concentration of the test compound. The IC50 value is then calculated, which represents the concentration of the test compound that displaces 50% of the radiolabeled ligand from the receptor.
Caption: Workflow for a Competitive Estrogen Receptor Binding Assay.
Estrogen-Responsive Cell Proliferation Assay (E-Screen Assay)
This assay measures the ability of a test compound to induce the proliferation of estrogen-sensitive cells, such as the human breast cancer cell line MCF-7.
Protocol:
-
Cell Culture: MCF-7 cells are cultured in a medium stripped of estrogens to ensure a low baseline of proliferation.
-
Treatment: The cells are then exposed to various concentrations of the test compound (e.g., bisphenols) for a defined period, typically 6 days. A positive control (17β-estradiol) and a negative control (vehicle) are included.
-
Cell Proliferation Measurement: The number of viable cells is determined using methods such as the sulforhodamine B (SRB) assay, which stains total cellular protein, or by direct cell counting.
-
Data Analysis: A dose-response curve is generated by plotting cell number against the concentration of the test compound. The EC50 value is calculated to determine the potency of the compound in inducing cell proliferation. The relative proliferative effect (RPE) can also be calculated by comparing the maximum proliferation induced by the test compound to that induced by 17β-estradiol.
Estrogen Receptor Signaling Pathway
The estrogenic effects of bisphenols are primarily mediated through their interaction with nuclear estrogen receptors, ERα and ERβ. The following diagram illustrates the classical genomic signaling pathway.
Caption: Classical Estrogen Receptor Signaling Pathway.
Upon entering the cell, bisphenols can bind to estrogen receptors in the cytoplasm or nucleus. This binding displaces heat shock proteins and leads to a conformational change in the receptor, causing it to dimerize. The receptor dimer then translocates to the nucleus, where it binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes. This interaction modulates the transcription of these genes, leading to the synthesis of proteins that influence various physiological processes, including cell proliferation, differentiation, and development. Some bisphenols have been shown to act as agonists (activators) of this pathway, while others can act as antagonists (inhibitors) or selective estrogen receptor modulators (SERMs) with mixed agonist/antagonist activity depending on the tissue and receptor subtype.[3]
References
- 1. Comparative study of the endocrine-disrupting activity of bisphenol A and 19 related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Differential Estrogenic Actions of Endocrine-Disrupting Chemicals Bisphenol A, Bisphenol AF, and Zearalenone through Estrogen Receptor α and β in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monotonic Dose Effect of Bisphenol-A, an Estrogenic Endocrine Disruptor, on Estrogen Synthesis in Female Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Method Validation for Sodium 4,4'-(propane-2,2-diyl)diphenolate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantitative determination of Sodium 4,4'-(propane-2,2-diyl)diphenolate, also known as Bisphenol A disodium salt. The analysis of this compound is crucial for quality control and safety assessment in various applications. For analytical purposes, particularly in chromatographic methods like HPLC, the sodium salt does not interfere with the separation process, and the analysis is effectively for the Bisphenol A (BPA) molecule. This guide presents a comparative overview of High-Performance Liquid Chromatography (HPLC) with different detectors, Gas Chromatography-Mass Spectrometry (GC-MS), and Immunoassays, supported by experimental data and detailed protocols.
Comparison of Analytical Method Performance
The following tables summarize the quantitative performance characteristics of various analytical methods validated for the determination of Bisphenol A, which are applicable to its sodium salt.
Table 1: Performance Comparison of HPLC Methods
| Parameter | HPLC-UV | HPLC-Fluorescence (FLD) | HPLC-Tandem Mass Spectrometry (MS/MS) |
| Linearity Range | 0.01 - 0.6 mg/kg[1] | 6.25 - 1000 µg/L | 1 - 100 ng/mL[2] |
| Limit of Detection (LOD) | 0.004 mg/kg[1] | 0.03 - 8.5 µg/L | 0.1 - 0.2 ng/mL |
| Limit of Quantification (LOQ) | 0.010 mg/kg[1] | 0.058 µg/L | 0.1 - 0.2 ng/mL |
| Accuracy (Recovery) | 83.2 - 98.4%[1] | 88.7 - 106% | 80 - 103%[3] |
| Precision (RSD) | < 10.5%[1] | < 5% | 1 - 12%[3] |
| Specificity | Moderate | High | Very High |
| Cost | Low | Moderate | High |
| Throughput | High | High | Moderate |
Table 2: Performance Comparison of GC-MS and Immunoassay Methods
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Immunoassay (ELISA) |
| Linearity Range | 0 - 100 µg/kg[4] | 0.45 - 10.56 ng/mL[2] |
| Limit of Detection (LOD) | 0.03 µg/kg[4] | 0.1 ng/mL[2] |
| Limit of Quantification (LOQ) | 0.10 µg/kg[4] | Not specified |
| Accuracy (Recovery) | 85 - 112%[5] | 81.2 - 94.4%[2] |
| Precision (RSD) | 2.5 - 19.0%[4] | < 15% |
| Specificity | High | Moderate to High |
| Cost | High | Low to Moderate |
| Throughput | Moderate | Very High |
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol provides a general procedure for the determination of this compound using HPLC with UV detection.
a. Instrumentation and Materials:
-
High-Performance Liquid Chromatograph with a UV-Vis detector.
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
This compound reference standard.
-
Methanol (for sample preparation).
b. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and water in a gradient or isocratic mode. A common starting point is a 65:35 (v/v) mixture of acetonitrile and water.[6]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 275 nm.[6]
-
Injection Volume: 20 µL.
c. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve the reference standard in methanol to prepare a stock solution of a known concentration (e.g., 1000 mg/L).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range.
-
Sample Preparation: Dissolve the sample containing this compound in methanol. The solution may require filtration through a 0.45 µm syringe filter before injection.
d. Validation Parameters:
-
Linearity: Analyze the calibration standards and plot the peak area against the concentration. The correlation coefficient (r²) should be > 0.99.
-
Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte.
-
Precision: Analyze multiple preparations of a homogeneous sample to determine the repeatability (intra-day precision) and intermediate precision (inter-day precision). The relative standard deviation (RSD) should be within acceptable limits (typically < 2%).
-
Specificity: Analyze a blank sample and a sample spiked with potential impurities to ensure that the analyte peak is well-resolved and free from interference.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers high sensitivity and selectivity but requires a derivatization step.
a. Instrumentation and Materials:
-
Gas Chromatograph coupled to a Mass Spectrometer.
-
Capillary column suitable for the analysis of derivatized phenols.
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).[3]
-
Acetonitrile (GC grade).
-
This compound reference standard.
b. GC-MS Conditions:
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 80 °C), ramp up to a higher temperature (e.g., 280 °C).
-
Carrier Gas: Helium at a constant flow rate.
-
Ionization Mode: Electron Ionization (EI).
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Detection Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.
c. Sample Preparation and Derivatization:
-
Extraction: Extract the analyte from the sample matrix using a suitable solvent like acetonitrile.
-
Derivatization: Evaporate the solvent and add the derivatizing agent (e.g., BSTFA). Heat the mixture to complete the reaction, which makes the analyte more volatile for GC analysis.
-
Reconstitution: Reconstitute the derivatized sample in a suitable solvent before injection.
d. Validation Parameters:
-
Similar validation parameters as for HPLC-UV should be assessed, including linearity, accuracy, precision, specificity, LOD, and LOQ.
Visualizations
The following diagrams illustrate the key workflows and relationships in the analytical method validation process.
Caption: Workflow for Analytical Method Validation.
References
- 1. mdpi.com [mdpi.com]
- 2. Competitive immunoassay for analysis of bisphenol A in children's sera using a specific antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analytical determination of bisphenol A (BPA) and bisphenol analogues in paper products by GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. GC-MS analysis of bisphenol A in human placental and fetal liver samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bisphenol A, S, & F Analyzed with HPLC - AppNote [mtc-usa.com]
Unmasking Specificity: A Comparative Guide to Bisphenol A Immunoassay Cross-Reactivity
For Immediate Release
This guide provides a comprehensive analysis of the cross-reactivity of various immunoassays for Bisphenol A (BPA), a compound of significant interest in environmental and health research. Designed for researchers, scientists, and drug development professionals, this document offers a detailed comparison of assay performance with related bisphenol analogues, supported by experimental data and protocols to ensure accurate and reliable quantification.
While this guide focuses on Bisphenol A, it is important to note that in the buffered aqueous solutions typical of immunoassays, Bisphenol A and its sodium salt are in equilibrium and are functionally indistinguishable in their antibody binding characteristics. Therefore, the data presented herein for Bisphenol A is directly applicable to the detection of its sodium salt form.
Quantitative Cross-Reactivity Data
The specificity of an immunoassay is paramount for the accurate detection of the target analyte. Cross-reactivity with structurally similar compounds can lead to an overestimation of the analyte's concentration. The following table summarizes the cross-reactivity of various Bisphenol A immunoassays with several common bisphenol analogues.
The percentage of cross-reactivity is a key metric, calculated using the half-maximal inhibitory concentration (IC50) values with the formula:
Cross-Reactivity (%) = (IC50 of BPA / IC50 of Test Compound) x 100
A higher percentage indicates a greater likelihood that the assay will detect the cross-reacting compound.
| Immunoassay Type/Source | Test Compound | Cross-Reactivity (%) | Reference |
| Research Immunoassay (FPIA/ELISA) | Bisphenol B (BPB) | ~200% | [1][2] |
| Polyclonal Antibody-based icELISA | Bisphenol B (BPB) | Negligible | [1] |
| BPA ELISA Kit | Bisphenol A (BPA) | 100% | [3][4] |
| 4,4-Bis-(4-hydroxyphenyl)-valeric acid (BVA) | 85% | [4] | |
| Bis-(4-hydroxyphenyl)-sulfone (BPS) | 6% | [4] | |
| Diethylhexylphthalate (DEHP) | <0.05% | [3] | |
| Nonylphenol (NP) | 0.19% | [3] | |
| 17β-Estradiol (E2) | <0.05% | [3] | |
| Estrone (E1) | <0.05% | [3] | |
| Monoclonal Antibody-based ELISA | Bisphenol B (BPB) | Moderate Cross-Reactivity | [5] |
| p-isopropyl-phenol (IPP) | Moderate Cross-Reactivity | [5] | |
| Diethylstilbestrol (DES) | Moderate Cross-Reactivity | [5] |
Note: Cross-reactivity data can vary significantly between different antibody clones, kit manufacturers, and even between different lots of the same kit.[1] Researchers should always consult the specific product documentation for the assay being used and consider validation experiments for their specific sample matrix.
Experimental Protocols
The following is a representative protocol for an indirect competitive Enzyme-Linked Immunosorbent Assay (ELISA), a common format for the quantification of small molecules like Bisphenol A.
Principle of Indirect Competitive ELISA
In this assay, a conjugate of BPA is immobilized on the surface of a microplate well. The sample containing free BPA is mixed with a specific primary antibody against BPA and added to the well. The free BPA in the sample and the immobilized BPA conjugate compete for binding to the limited number of primary antibody binding sites. A secondary antibody, which is conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP), is then added to bind to the primary antibody. Finally, a substrate is introduced, which is converted by the enzyme into a measurable signal (e.g., a color change). The intensity of the signal is inversely proportional to the concentration of free BPA in the sample.[1]
Materials
-
BPA-coated microplate
-
BPA standards
-
Samples for analysis
-
Primary anti-BPA antibody
-
Enzyme-conjugated secondary antibody (e.g., anti-species IgG-HRP)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., wash buffer with 1% BSA)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure
-
Coating: Microplate wells are coated with a BPA-protein conjugate.
-
Blocking: The remaining protein-binding sites on the wells are blocked using a blocking buffer to prevent non-specific binding. The plate is then washed.[1]
-
Competitive Reaction:
-
BPA standards and samples are prepared at various dilutions.
-
A mixture of the standard or sample and the primary anti-BPA antibody is added to the wells.
-
The plate is incubated to allow for the competitive binding to occur.
-
The plate is washed to remove unbound antibodies and BPA.[1]
-
-
Secondary Antibody Incubation: The enzyme-conjugated secondary antibody is added to each well and incubated. The plate is then washed to remove any unbound secondary antibody.[1]
-
Signal Development: The substrate solution is added to the wells. The plate is incubated in the dark to allow for color development.[1]
-
Measurement: A stop solution is added to each well to terminate the enzymatic reaction. The absorbance is read at the appropriate wavelength (e.g., 450 nm) using a microplate reader.[1][4][6]
-
Data Analysis: A standard curve is generated by plotting the absorbance values against the known concentrations of the BPA standards. The concentration of BPA in the samples is then determined by interpolating their absorbance values from the standard curve.[1]
Visualizing the Process: Immunoassay Workflow and Signaling Pathway
To further clarify the experimental process and the biological context of Bisphenol A, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. books.rsc.org [books.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Molecular Mechanisms of Action of BPA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Molecular mechanism of action of bisphenol and bisphenol A mediated by oestrogen receptor alpha in growth and apoptosis of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Post-BPA Landscape: A Comparative Guide to Alternatives for Polymer Synthesis
For researchers, scientists, and drug development professionals, the move away from Bisphenol A (BPA) and its derivatives, such as Sodium 4,4'-(propane-2,2-diyl)diphenolate, in polymer chemistry is a critical consideration driven by health and environmental concerns. This guide provides an objective comparison of viable alternatives, supported by experimental data, to aid in the selection of appropriate monomers for the synthesis of high-performance polymers like polycarbonates and polysulfones.
The endocrine-disrupting properties of BPA have necessitated the development of safer alternatives that do not compromise the desirable thermal, mechanical, and optical properties of the resulting polymers. This guide explores direct structural analogs to BPA, such as Bisphenol S (BPS) and Bisphenol F (BPF), as well as innovative bio-based and aliphatic monomers that offer novel property profiles.
Performance Comparison of BPA and its Alternatives in Polycarbonates
The following table summarizes the key thermal and mechanical properties of polycarbonates synthesized from BPA and several of its alternatives. The data presented is a compilation from various studies to provide a comparative overview.
| Monomer | Polymer | Glass Transition Temp. (T_g) (°C) | Decomposition Temp. (T_d5%) (°C) | Tensile Strength (MPa) | Flexural Modulus (GPa) | Notched Izod Impact Strength (J/m) |
| Bisphenol A (BPA) | BPA-PC | ~150 | ~510 | 60 - 65 | 2.2 - 2.4 | ~930 |
| Bisphenol S (BPS) | BPS-PC | ~225 | >450 | - | - | - |
| Isosorbide (ISB) | ISB-PC | ~169 | ~350 | ~73.3 | ~0.534 | - |
| Bio-based Bisphenols (e.g., from Eugenol, Creosol) | Bio-PC | up to 156 | up to 383 | - | - | - |
| TPA Copolyester (e.g., Tritan™) | - | ~109 | - | 46 - 58 | 1.5 - 2.1 | 600 - 900[1] |
Note: Properties can vary significantly based on molecular weight, polymer processing conditions, and the presence of comonomers or additives. Data is aggregated from multiple sources for comparison.
Logical Workflow for Selecting a BPA Alternative
The selection of a suitable alternative to this compound depends on the specific requirements of the final polymer. The following diagram illustrates a decision-making workflow to guide researchers in this process.
Caption: Decision tree for selecting a suitable alternative to BPA based on desired polymer properties.
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are representative experimental protocols for the synthesis of polymers using alternatives to this compound.
Synthesis of Polysulfone from Bisphenol A Disodium Salt (Reference Protocol)
This protocol describes the conventional synthesis of polysulfone, which can be adapted for other bisphenolate salts. The reaction proceeds via nucleophilic aromatic substitution.
Materials:
-
Bisphenol A (BPA)
-
4,4'-Dichlorodiphenyl sulfone (DCDPS)
-
Sodium hydroxide (NaOH)
-
Dimethyl sulfoxide (DMSO) (anhydrous)
-
Toluene (as azeotroping agent)
-
Nitrogen gas supply
Procedure:
-
In a reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap, dissolve Bisphenol A in DMSO.
-
Add a stoichiometric amount of aqueous sodium hydroxide to form the disodium salt of BPA.
-
Add toluene to the mixture and heat to reflux to azeotropically remove water, driving the formation of the anhydrous bisphenolate.
-
Once all water is removed, distill off the toluene.
-
Add an equimolar amount of 4,4'-dichlorodiphenyl sulfone (DCDPS) to the reaction mixture.
-
Heat the mixture to 160-180°C and maintain for several hours to allow for polycondensation to occur. The progress of the reaction can be monitored by the increase in viscosity.
-
Once the desired molecular weight is achieved, cool the reaction mixture and precipitate the polysulfone by pouring it into a non-solvent such as methanol or water.
-
Filter, wash, and dry the resulting polymer.
Interfacial Polymerization of a Bio-based Polycarbonate
This method is suitable for synthesizing polycarbonates from various bisphenols, including bio-based alternatives, and avoids high temperatures.[2]
Materials:
-
Bio-based bisphenol (e.g., derived from eugenol or creosol)
-
Sodium hydroxide (NaOH)
-
Triphosgene
-
Dichloromethane (DCM)
-
Triethylamine (TEA) as a catalyst
-
Deionized water
-
Methanol
Procedure:
-
Dissolve the bio-based bisphenol in an aqueous solution of sodium hydroxide to form the corresponding disodium salt solution.
-
Add a catalytic amount of triethylamine to the aqueous solution.
-
In a separate flask, dissolve triphosgene in dichloromethane.
-
Add the triphosgene solution dropwise to the vigorously stirred aqueous solution of the bisphenolate. This creates a biphasic reaction mixture where polymerization occurs at the interface.
-
Continue stirring for a specified time (e.g., 10-60 minutes) at room temperature.
-
Separate the organic layer (DCM) containing the polycarbonate.
-
Wash the organic layer multiple times with deionized water to remove unreacted monomers and salts.
-
Precipitate the polycarbonate by pouring the DCM solution into methanol.
-
Collect the polymer by filtration and dry it under vacuum.
Polymerization Pathways
The following diagram illustrates the general polymerization pathways for the synthesis of polycarbonates and polysulfones from bisphenolate salts.
Caption: General reaction schemes for polycarbonate and polysulfone synthesis.
References
Unmasking Polymer Leachates: A Comparative Guide to Bisphenol A and Its Alternatives
A comprehensive analysis of the leaching of Bisphenol A (BPA) and its common substitutes, Bisphenol S (BPS) and Bisphenol F (BPF), from various polymers reveals important considerations for researchers, scientists, and drug development professionals. While "BPA-free" labels have become a common marketing tool, this guide provides objective, data-driven comparisons of the leaching potential and biological activity of these compounds, underscoring the need for careful material selection in sensitive applications.
This guide directly addresses the topic of leaching studies of "bisphenol A disodium salt" from polymers. Following a comprehensive search, it was determined that while bisphenol A disodium salt is used as an intermediate in the manufacturing of plastics and resins, there is a lack of publicly available studies on its leaching from final polymer products. Therefore, this guide focuses on the extensive body of research available for Bisphenol A (BPA), the parent compound, and its prevalent alternatives, BPS and BPF, to provide a relevant and data-supported comparison.
Comparative Analysis of Leaching from Polymers
The migration of bisphenols from polymers is a complex process influenced by factors such as the type of polymer, the nature of the food or liquid simulant, contact time, and temperature.[1][2] Quantitative data from various studies have been compiled to offer a comparative overview of the leaching of BPA, BPS, and BPF from common polymers like polycarbonate, epoxy resins, and others.
| Polymer | Bisphenol | Food Simulant | Temperature (°C) | Time | Leaching Level | Reference |
| Polycarbonate (PC) | BPA | Water | 20 | 24 hours | Not Detected | [3] |
| Polycarbonate (PC) | BPA | Water | 95 | - | 4 times increase from 40°C | [1] |
| Polycarbonate (PC) | BPA | 10% Ethanol | 70 | - | 0.64 µg/in² | [1] |
| Epoxy Resin | BPA | Water | - | 5 months | Trend of increasing leaching | [4][5] |
| Epoxy Resin | BPF | Water | - | 6 months | Not Observed | [4][5] |
| Recycled LDPE | BPA | Food Simulants | 60 | 10 days | 8540 ng/g | [6] |
| Recycled LDPE | BPS | Food Simulants | 60 | 10 days | 370 ng/g | [6] |
| Recycled LDPE | BPF | Food Simulants | 60 | 10 days | 29 ng/g | [6] |
| Canned Seafood | BPA | - | Storage | 15 months | 0.089 mg/kg | [7] |
Experimental Protocols for Leaching Studies
To ensure reproducibility and comparability of leaching studies, standardized experimental protocols are crucial. The following methodologies are based on established practices for migration testing of food contact materials.[8][9]
Sample Preparation
-
Material Identification: Confirm the polymer identity using techniques like infrared spectrometry.[8]
-
Sample Conditioning: Before testing, clean the polymer samples according to their intended use. For reusable items, this may involve washing with specific detergents. For single-use items, testing is typically done on new, unused samples.
Migration Testing
-
Food Simulants: Select appropriate food simulants based on the intended use of the polymer. Commonly used simulants include:
-
Test Conditions: The time and temperature of the migration test should represent the worst-case scenario of foreseeable use. For example, testing for long-term storage at room temperature might involve holding the sample at 40°C for 10 days.[10] For applications involving hot liquids, tests may be conducted at higher temperatures (e.g., 70°C or 100°C) for shorter durations.[1]
-
Migration Cell: For sheet-like polymer samples, a migration cell is used to ensure one-sided contact with the food simulant. For containers, the simulant is placed directly inside the product.
Analytical Methods
-
Extraction: After the migration test, the bisphenols are extracted from the food simulant. For aqueous simulants, liquid-liquid extraction with a solvent like toluene or solid-phase extraction (SPE) is common.[11]
-
Quantification: The concentration of the leached bisphenols is determined using sensitive analytical techniques:
-
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD): A widely used and sensitive method for bisphenol analysis.[9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides high sensitivity and selectivity, often requiring derivatization of the bisphenols.[12]
-
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): Offers very low detection limits and high specificity.[13]
-
Visualization of Methodologies and Biological Interactions
To further clarify the experimental workflow and the biological implications of bisphenol exposure, the following diagrams are provided.
Caption: Experimental workflow for determining bisphenol leaching from polymers.
Bisphenols, including BPA, BPS, and BPF, are known endocrine-disrupting chemicals that can interfere with the body's hormonal systems.[14][15] Their primary mechanism of action involves interacting with nuclear receptors, which can lead to a cascade of downstream cellular effects.[16]
Caption: Simplified signaling pathways affected by bisphenols.
Conclusion
The data presented in this guide demonstrate that while the use of BPA in certain products has been phased out, its alternatives, such as BPS and BPF, also exhibit leaching from polymers and possess hormonal activity.[14][17] The decision to use a particular polymer in research, drug development, or manufacturing should be based on a thorough evaluation of the potential for chemical migration under real-world conditions. The experimental protocols and comparative data provided here serve as a valuable resource for making informed decisions and for designing future studies to assess the safety and suitability of polymer-based materials. Continuous monitoring and research are essential to fully understand the long-term implications of exposure to these leachable compounds.
References
- 1. Bisphenol A release from food and beverage containers – A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Clinical and Experimental Pediatrics [e-cep.org]
- 4. iwaponline.com [iwaponline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Migration of Bisphenol A from Polycarbonate Plastic Food Contact Materials and Articles | National Agricultural Library [nal.usda.gov]
- 9. Migration of BPA from Food Packaging and Household Products on the Croatian Market - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Analytical methods for the determination of bisphenol A in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. lcms.cz [lcms.cz]
- 14. Bisphenol S and F: A Systematic Review and Comparison of the Hormonal Activity of Bisphenol A Substitutes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bisphenol S and F: A Systematic Review and Comparison of the Hormonal Activity of Bisphenol A Substitutes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mechanisms of bisphenol A and its analogs as endocrine disruptors via nuclear receptors and related signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Comparative Thermal Stability of Bisphenol A and its Sodium Salt: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the thermal stability of compounds is critical for ensuring the safety, efficacy, and shelf-life of products. This guide provides a comparative analysis of the thermal stability of bisphenol A (BPA) and its sodium salt, presenting available experimental data and methodologies.
Executive Summary
This guide details the thermal properties of bisphenol A, a common monomer in the production of polycarbonate plastics and epoxy resins. While extensive data is available for bisphenol A, there is a notable lack of publicly accessible data regarding the specific thermal decomposition of its sodium salt. This document summarizes the known thermal stability of bisphenol A based on thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), provides standard experimental protocols for these techniques, and outlines the chemical structures and their relationship.
Introduction to Bisphenol A and its Sodium Salt
Bisphenol A (BPA) is a synthetic organic compound with the chemical formula (CH₃)₂C(C₆H₄OH)₂. It is widely used as a monomer in the synthesis of polymers such as polycarbonates and epoxy resins. The sodium salt of bisphenol A, typically the disodium salt, is formed by the reaction of bisphenol A with a sodium base, such as sodium hydroxide. This salt is often used as an intermediate in polymerization reactions. The thermal stability of these compounds is a crucial parameter for their processing and application, as well as for assessing their behavior under various environmental conditions.
Comparative Thermal Stability
Thermal Properties of Bisphenol A
The thermal stability of bisphenol A has been characterized by several studies. Thermogravimetric analysis indicates that BPA is stable up to approximately 200°C, with rapid degradation occurring after this temperature[1]. Differential scanning calorimetry has been used to determine its melting point, which is reported to be in the range of 155-158°C. One study, however, reported a lower melting point range of 72-74°C[2].
Table 1: Thermal Properties of Bisphenol A
| Property | Value | Analytical Method |
| Melting Point | 155 - 158 °C | Differential Scanning Calorimetry (DSC) |
| Onset of Decomposition | ~200 - 260 °C | Thermogravimetric Analysis (TGA) |
Note: Data for Bisphenol A Sodium Salt is not available in the reviewed literature.
Experimental Protocols
The following are detailed methodologies for the key experiments used to determine the thermal stability of chemical compounds.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of a substance by measuring the change in mass as a function of temperature.
Apparatus: A thermogravimetric analyzer typically consists of a high-precision balance with a sample pan located inside a furnace.
Procedure:
-
A small, accurately weighed sample (typically 5-10 mg) is placed in the TGA sample pan.
-
The furnace is purged with an inert gas (e.g., nitrogen) or a reactive gas (e.g., air) at a specified flow rate.
-
The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 600 °C).
-
The mass of the sample is continuously monitored and recorded as a function of temperature.
-
The resulting TGA curve plots the percentage of weight loss against temperature. The onset of decomposition is determined as the temperature at which a significant weight loss begins.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. This allows for the determination of transition temperatures such as melting point and glass transition temperature.
Apparatus: A differential scanning calorimeter measures the difference in heat flow between a sample and a reference pan.
Procedure:
-
A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Both the sample and reference pans are placed in the DSC cell.
-
The cell is heated at a controlled linear rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).
-
The instrument measures the differential heat flow required to maintain the sample and reference at the same temperature.
-
The resulting DSC thermogram plots heat flow versus temperature. Endothermic events (like melting) and exothermic events are observed as peaks. The melting point is typically determined as the peak temperature of the melting endotherm.
Visualization of Structures and Thermal Decomposition
The following diagrams illustrate the chemical structures of bisphenol A and its disodium salt, and a conceptual workflow for their thermal analysis.
Caption: Reaction of Bisphenol A to its disodium salt.
Caption: Workflow for comparative thermal analysis.
Conclusion
The thermal stability of bisphenol A is well-documented, with decomposition commencing at temperatures above 200°C. This makes it suitable for many high-temperature polymerization processes. While the sodium salt of bisphenol A is a key intermediate in some of these processes, a clear understanding of its independent thermal stability is hampered by a lack of available data. Further research into the thermal properties of bisphenol A sodium salt would be beneficial for optimizing reaction conditions and ensuring the safety and stability of related manufacturing processes. Researchers are encouraged to perform TGA and DSC analyses on bisphenol A sodium salt to generate this valuable data.
References
In-Vitro Toxicological Showdown: BPA vs. its "Safer" Alternatives, BPS and BPF
A comparative analysis of the in-vitro toxicological profiles of Bisphenol A (BPA) and its common replacements, Bisphenol S (BPS) and Bisphenol F (BPF), reveals that the substitutes are not necessarily inert and may exhibit similar or, in some cases, more potent adverse effects. This guide synthesizes key experimental data on their cytotoxicity, endocrine-disrupting potential, genotoxicity, and induction of oxidative stress, providing researchers, scientists, and drug development professionals with a comprehensive resource for informed decision-making.
The widespread industrial use of BPA in plastics and epoxy resins has been curtailed due to concerns over its endocrine-disrupting properties.[1][2] This has led to the proliferation of "BPA-free" products, which often utilize BPS and BPF as alternatives.[1] However, a growing body of scientific evidence from in-vitro studies suggests that these structural analogs of BPA are not benign and can elicit a range of toxicological effects.[1] This guide provides a direct comparison of the in-vitro toxicity of BPA, BPS, and BPF, supported by experimental data and detailed methodologies.
Comparative Cytotoxicity
The cytotoxic effects of BPA, BPS, and BPF have been evaluated across various cell lines, with results indicating that their potency is cell-type and concentration-dependent. Generally, at higher concentrations, all three bisphenols have been shown to reduce cell viability.[3][4]
One study using human adrenocortical carcinoma (H295R) cells found that BPF and another analog, BPAF, exhibited greater toxicity than BPA, while BPS was less toxic.[3] In contrast, a study on human dermal fibroblasts found that BPA caused a more significant decrease in cellular viability compared to both BPF and BPS.[4][5] In human hepatoma (HepG2) cells, the IC30 (concentration causing 30% inhibition) values after 24 hours of exposure were determined to be 397.27 μM for BPA, 371.89 μM for BPF, and 191.52 μM for BPS, suggesting BPS was the most cytotoxic in this model.[6]
| Cell Line | Bisphenol | Endpoint | Concentration | Result | Reference |
| H295R | BPA | Cell Viability | 200 µM (24h) | 60.2% viability | [3] |
| H295R | BPS | Cell Viability | 200 µM (24h) | 62.6% viability | [3] |
| H295R | BPF | Cell Viability | Not specified as most toxic in this study | Contradictory results noted | [3] |
| H295R | BPAF | Cell Viability | 200 µM (24h) | 16.1% viability | [3] |
| HepG2 | BPA | IC30 | 397.27 µM (24h) | - | [6] |
| HepG2 | BPS | IC30 | 191.52 µM (24h) | - | [6] |
| HepG2 | BPF | IC30 | 371.89 µM (24h) | - | [6] |
| Fibroblasts | BPA | Cell Viability | 50-500 µM | More significant decrease than BPF/BPS | [4][5] |
| Fibroblasts | BPS | Cell Viability | 50-500 µM | Less cytotoxic than BPA | [4][5] |
| Fibroblasts | BPF | Cell Viability | 50-500 µM | Less cytotoxic than BPA | [4][5] |
Endocrine Disrupting Effects
A primary concern with bisphenols is their ability to interfere with the endocrine system. In-vitro assays have consistently demonstrated that BPA, BPS, and BPF possess hormonal activities, including estrogenic, anti-estrogenic, androgenic, and anti-androgenic effects.[1]
Studies have shown that the estrogenic potency of these compounds can be in the same order of magnitude as BPA.[1] For instance, research on zebrafish-specific estrogen receptor (zfER) subtypes revealed that all three bisphenols could efficiently transactivate these receptors.[7][8] While BPA showed selectivity for zfERα, BPS and BPF were slightly more potent on zfERβ subtypes.[7][8] Another study ranked the ERα agonistic activity as BPAF > BPB > BPZ > BPA, BPE, BPF > BPS > BPAP > BPP.[9]
dot
Caption: Bisphenol interaction with nuclear receptors leading to endocrine disruption.
Genotoxicity
The potential for bisphenols to damage DNA is another critical toxicological endpoint. Studies have shown that BPA, BPS, and BPF can induce both single and double-strand DNA breaks.
In a 3D HepG2 cell model, all tested bisphenols induced DNA single-strand breaks, as determined by the comet assay.[10] Notably, BPA, BPAP, and BPAF were also found to induce DNA double-strand breaks.[10] Another study using human peripheral blood cells found that both BPB and BPF were genotoxic, as indicated by the comet assay.[11] Some research suggests that BPS can cause significantly higher levels of DNA damage compared to a control in both standard and modified Comet assays.[6]
dot
Caption: Experimental workflow for assessing bisphenol-induced genotoxicity.
Oxidative Stress
Exposure to BPA and its analogs has been linked to the induction of oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive products.
In bovine granulosa cells, BPA, BPS, and BPF all increased the production of ROS as early as 12 hours post-exposure.[12] A study on human peripheral blood cells showed that BPB and BPF caused an increase in ROS levels, leading to a decrease in glutathione (GSH) and an increase in lipid peroxidation (LPO).[11] Similarly, in dermal fibroblasts, BPA demonstrated a more significant dose-dependent elevation in DCF fluorescence intensity, an indicator of oxidative damage, compared to BPF and BPS.[5]
dot
Caption: Signaling pathway of bisphenol-induced oxidative stress.
Experimental Protocols
Cell Viability Assays (e.g., MTT, WST-1)
-
Cell Lines: Human hepatoma (HepG2), human dermal fibroblasts, human adrenocortical carcinoma (H295R).[3][4][6]
-
Procedure: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with various concentrations of BPA, BPS, or BPF for a specified duration (e.g., 24, 48, or 72 hours).[6] Following exposure, a reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 is added.[4][6] Viable cells with active mitochondrial dehydrogenases convert the reagent into a colored formazan product, which is then quantified spectrophotometrically. Cell viability is expressed as a percentage of the untreated control.[6]
Comet Assay (Single Cell Gel Electrophoresis)
-
Procedure: Cells are exposed to the test compounds. After treatment, the cells are embedded in a low-melting-point agarose on a microscope slide and lysed to remove cell membranes and cytoplasm, leaving behind the nucleoid. The slides are then placed in an electrophoresis chamber containing an alkaline buffer to unwind the DNA. An electric field is applied, causing damaged DNA (fragments) to migrate away from the nucleus, forming a "comet tail." The extent of DNA damage is quantified by measuring the length and intensity of the comet tail using fluorescence microscopy and specialized software.[11]
Reporter Gene Assays for Endocrine Activity
-
Cell Lines: Zebrafish hepatic reporter cell lines (ZELH-zfERs), human breast cancer cell line MCF-7.[7][13]
-
Procedure: Cells are transiently transfected with a plasmid containing a hormone response element (e.g., estrogen response element) linked to a reporter gene (e.g., luciferase).[13] The cells are then exposed to different concentrations of the test bisphenols. If the bisphenol binds to and activates the corresponding nuclear receptor, the receptor-ligand complex will bind to the response element and drive the expression of the reporter gene. The activity of the reporter gene product (e.g., light emission from luciferase) is measured and is proportional to the hormonal activity of the compound.[13]
Measurement of Reactive Oxygen Species (ROS)
-
Cell Lines: Bovine granulosa cells, human dermal fibroblasts.[5][12]
-
Procedure: Cells are treated with the bisphenols of interest. Following exposure, a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), is added.[5] DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity, which is proportional to the amount of ROS, can be measured using a fluorometer or flow cytometer.[4]
References
- 1. Bisphenol S and F: A Systematic Review and Comparison of the Hormonal Activity of Bisphenol A Substitutes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jonbarron.org [jonbarron.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparative Analysis of Bisphenol A and Its Derivatives (BPF and BPS) on Oxidative Injury and Apoptosis in Dermal Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. In vitro and in vivo estrogenic activity of BPA, BPF and BPS in zebrafish-specific assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mechanisms of bisphenol A and its analogs as endocrine disruptors via nuclear receptors and related signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Adverse (geno)toxic effects of bisphenol A and its analogues in hepatic 3D cell model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro study to evaluate the cytotoxicity of BPA analogues based on their oxidative and genotoxic potential using human peripheral blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Navigating the Safe Disposal of Sodium 4,4'-(propane-2,2-diyl)diphenolate: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. Sodium 4,4'-(propane-2,2-diyl)diphenolate, also known as the disodium salt of Bisphenol A, requires careful management due to its potential hazards. This guide provides essential, step-by-step procedures for its safe disposal, ensuring the well-being of laboratory personnel and the protection of our environment.
Crucial Safety Notice: Before initiating any disposal procedures, it is imperative to consult the official Safety Data Sheet (SDS) for this compound and strictly adhere to all local, state, and federal regulations governing chemical waste disposal. The following guidelines are intended to supplement, not replace, these primary resources.
Hazard Profile and Disposal Considerations
Understanding the hazards associated with this compound and related phenolic compounds is the first step in ensuring safe disposal. The primary concerns involve its potential for irritation and the environmental impact of its parent compound, Bisphenol A (BPA).
| Hazard Category | Description | Disposal Implication |
| Acute Toxicity | Harmful if swallowed. | Avoid generating dust. Prevent contamination of food and drink. |
| Skin Irritation | Causes skin irritation. | Wear appropriate chemical-resistant gloves and a lab coat. |
| Eye Irritation | Causes serious eye irritation. | Use safety glasses or goggles. |
| Respiratory Irritation | May cause respiratory irritation. | Handle in a well-ventilated area or a chemical fume hood. |
| Environmental Hazard | As a derivative of Bisphenol A (BPA), a known endocrine disruptor with environmental persistence, improper disposal can lead to contamination of water sources.[1][2][3][4][5] | Strictly prohibit drain disposal. All waste must be treated as hazardous chemical waste. |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the safe disposal of this compound and materials contaminated with it.
1. Waste Segregation and Collection:
-
Solid Waste: Collect pure this compound waste, as well as contaminated items such as gloves, weighing paper, and pipette tips, in a dedicated, clearly labeled, and sealable hazardous waste container.[6][7]
-
Liquid Waste: Should this compound be in solution, collect it in a separate, sealed, and properly labeled container designated for hazardous chemical waste. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Labeling: The waste container must be labeled with the full chemical name: "this compound," and any other components of the waste stream, along with appropriate hazard symbols.
2. Storage of Chemical Waste:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Ensure the storage area is cool and dry to prevent any degradation of the container or reaction of the contents.
3. Final Disposal Method:
-
Incineration: The preferred and safest method for the disposal of phenolic compounds is incineration at a licensed chemical disposal facility.[8] This process ensures the complete destruction of the chemical, preventing environmental release.
-
Landfill: Disposal in a secured sanitary landfill may be an option for absorbed liquid waste, but this should only be considered if incineration is not feasible and is permitted by local regulations.[7]
-
Never discharge down the drain: Under no circumstances should this compound or its solutions be poured down the sink.[6][8] This can lead to significant environmental contamination.
4. Spills and Decontamination:
-
In the event of a spill, absorb the material with an inert absorbent such as sand or vermiculite.[8]
-
Carefully collect the absorbed material and place it in a sealed container for disposal as hazardous waste.
-
Decontaminate the spill area with an appropriate cleaning agent, and collect any cleaning materials for disposal as hazardous waste.
-
For equipment that has come into contact with the chemical, collect all rinsing water and treat it as hazardous waste.[8]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and responsible management of this compound waste, fostering a culture of safety and environmental stewardship within their organizations.
References
- 1. Bisphenol A in Solid Waste Materials, Leachate Water, and Air Particles from Norwegian Waste-Handling Facilities: Presence and Partitioning Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Occurrence of bisphenol A and microplastics in landfill leachate: lessons from South East Europe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uvm.edu [uvm.edu]
- 4. researchgate.net [researchgate.net]
- 5. Determination of 4,4-(propane-2,2-diyl) diphenol (Bisphenol A) Concentration in Canned Tomatoes | Journal of Tropical Pharmacy and Chemistry [jtpc.ff.unmul.ac.id]
- 6. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
Personal protective equipment for handling Sodium 4,4'-(propane-2,2-diyl)diphenolate
For Researchers, Scientists, and Drug Development Professionals: Your comprehensive guide to the safe handling, operation, and disposal of Sodium 4,4'-(propane-2,2-diyl)diphenolate (CAS: 2444-90-8).
This document provides critical safety and logistical information to ensure the safe handling of this compound, also known as Bisphenol A disodium salt. Adherence to these procedures is vital for minimizing risks and ensuring a safe research environment. This substance is a moderate skin irritant, a severe eye irritant, harmful if swallowed, and may cause respiratory irritation.[1][2]
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound, based on Safety Data Sheets (SDS) for the compound and general best practices for phenolic compounds.
| PPE Category | Specification |
| Eye Protection | - Minimum: Safety glasses with side shields. - Splash Hazard: Chemical safety goggles. - Significant Splash/Explosion Risk: A face shield worn over chemical safety goggles. |
| Hand Protection | - Incidental Contact: Double-gloved nitrile exam-style gloves. Gloves should be changed immediately upon contamination. - Extended Contact/Immersion: Utility grade neoprene or butyl rubber gloves worn over nitrile gloves. While specific breakthrough times for this compound are not readily available, these materials are recommended for handling phenols in general. |
| Skin and Body Protection | - A fully buttoned laboratory coat. - Long pants and closed-toe shoes. - For potential body splashes, a butyl rubber or neoprene apron should be worn over the lab coat. |
| Respiratory Protection | - If dust or aerosols may be generated or ventilation is inadequate: An air-purifying respirator with a Type A-P filter (organic vapor and particulate) is recommended. Ensure the respirator is properly fit-tested. |
Operational Plan: A Step-by-Step Guide
Proper operational procedures are crucial to minimize exposure and prevent accidents. The following workflow outlines the safe handling of this compound from preparation to post-handling.
Pre-Handling Preparation
-
Locate Emergency Equipment: Before starting any work, locate the nearest emergency eyewash station and safety shower and confirm they are unobstructed.
-
Assemble PPE: Assemble all necessary PPE as specified in the table above.
-
Prepare Workspace: Ensure all work with the solid compound or solutions is conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Prepare Waste Container: Prepare a designated and clearly labeled hazardous waste container for this compound waste.
Handling the Compound
-
Weighing: Handle the solid material carefully to avoid generating dust.
-
Making Solutions: When dissolving the solid, add it slowly to the solvent to avoid splashing.
-
Centrifugation: If centrifugation is required, use sealed safety cups and wait at least 10 minutes after the run is complete before opening to allow aerosols to settle.[3]
-
Avoid Incompatibilities: Keep the compound away from strong oxidizing agents, strong acids, and other incompatible materials. Phenolic compounds can be corrosive to copper, brass, and stainless steels.[4]
Post-Handling Procedures
-
Decontamination: Thoroughly clean the work area after use.
-
Storage: Store any remaining this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area under an inert atmosphere.[5]
-
PPE Removal: Remove PPE in a manner that avoids contaminating skin or personal clothing. Dispose of single-use PPE as hazardous waste.
Disposal Plan
This compound and materials contaminated with it must be disposed of as hazardous waste. Do not pour this chemical down the drain. [3][6]
-
Chemical Waste:
-
Collect all waste solutions and solid this compound in a dedicated, sealed, and properly labeled hazardous waste container.
-
Arrange for disposal through a licensed professional waste disposal service. The preferred method of disposal for phenolic compounds is incineration at an approved facility.[6][7]
-
-
Contaminated PPE and Materials:
-
Empty Containers:
-
Handle uncleaned, empty containers as you would the product itself. Follow your institution's procedures for the disposal of empty chemical containers.
-
Safety Workflow Diagram
Caption: Workflow for the safe handling of this compound.
References
- 1. bisphenol a disodium salt | C15H14Na2O2 | CID 17127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Bisphenol A disodium salt - Hazardous Agents | Haz-Map [haz-map.com]
- 3. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 4. nj.gov [nj.gov]
- 5. 2444-90-8|this compound|BLD Pharm [bldpharm.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
